Product packaging for O2,5/'-Anhydrothymidine(Cat. No.:CAS No. 15425-09-9)

O2,5/'-Anhydrothymidine

Cat. No.: B106340
CAS No.: 15425-09-9
M. Wt: 224.21 g/mol
InChI Key: QJUREIKZSJEEAH-XLPZGREQSA-N
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Description

O2,5/'-Anhydrothymidine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B106340 O2,5/'-Anhydrothymidine CAS No. 15425-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUREIKZSJEEAH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O2,5'-Anhydrothymidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

O2,5'-Anhydrothymidine is a rigid, bicyclic nucleoside analogue of thymidine. Its defining structural feature is the ether linkage between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This constrained conformation significantly influences its biological activity, primarily as an inhibitor of viral replication. This technical guide provides a comprehensive overview of O2,5'-Anhydrothymidine and its derivatives, focusing on their synthesis, antiviral properties, and mechanism of action.

Chemical and Physical Properties

O2,5'-Anhydrothymidine is a chemically stable compound. Key properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.22 g/mol
CAS Number 15425-09-9
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents

Synthesis

A plausible synthetic route would involve:

  • Protection of the 3'-hydroxyl group of thymidine: This is a standard procedure in nucleoside chemistry to prevent unwanted side reactions.

  • Activation of the 5'-hydroxyl group: This is typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate.

  • Intramolecular cyclization: Treatment of the 5'-activated, 3'-protected thymidine with a base would induce an intramolecular Williamson ether synthesis. The C2 oxygen of the thymine base acts as a nucleophile, attacking the C5' carbon and displacing the leaving group to form the anhydro bridge.

  • Deprotection: Removal of the protecting group from the 3'-hydroxyl group would yield O2,5'-Anhydrothymidine.

Biological Activity and Quantitative Data

Analogues of O2,5'-Anhydrothymidine have demonstrated significant antiviral activity, particularly against retroviruses. The primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme in the replication of these viruses.

Anti-HIV Activity

Several 2,5'-anhydro analogues have been evaluated for their ability to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). The 50% inhibitory concentration (IC₅₀) values for some of these compounds are presented below.

CompoundVirus StrainCell LineIC₅₀ (µM)Cytotoxicity (TCID₅₀, µM)Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-10.56>100[1]
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridineHIV-14.95Not reported[1]
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridineHIV-126.5Not reported[1]
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridineHIV-127.1Not reported[1]
2,5'-Anhydro-3'-deoxythymidineHIV-148Not reported[1]
2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidineHIV-112Not reported[1]
Anti-Rauscher Murine Leukemia Virus (R-MuLV) Activity

The same series of compounds was also tested against the Rauscher Murine Leukemia Virus, a model retrovirus.

CompoundVirus StrainCell LineIC₅₀ (µM)Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineR-MuLV0.27[1]
3'-Azido-2',3'-dideoxy-5-iodouridineR-MuLV0.21[1]
3'-Azido-2',3'-dideoxy-5-bromouridineR-MuLV0.23[1]
Zidovudine (AZT)R-MuLV0.023[1]

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

The proposed mechanism of action for O2,5'-Anhydrothymidine and its analogues is the termination of viral DNA synthesis. As nucleoside analogues, they are taken up by the host cell and phosphorylated by cellular kinases to their triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA chain by the viral reverse transcriptase. Due to the rigid structure and the lack of a 3'-hydroxyl group in some analogues, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Cycle A O2,5'-Anhydrothymidine Analogue B Cellular Kinases A->B Phosphorylation C Triphosphate Analogue B->C E Reverse Transcriptase C->E Incorporation D Viral RNA D->E F Growing Viral DNA E->F Reverse Transcription G Chain Termination F->G

Caption: Proposed mechanism of action for O2,5'-Anhydrothymidine analogues.

Experimental Protocols

Anti-HIV-1 Assay

A common method to assess the anti-HIV activity of nucleoside analogues involves monitoring the inhibition of viral replication in cell culture.

Objective: To determine the IC₅₀ of a test compound against HIV-1.

Materials:

  • CEM-SS cells (or other susceptible human T-cell line)

  • HIV-1 (e.g., strain LAI)

  • Test compound (O2,5'-Anhydrothymidine analogue)

  • Zidovudine (AZT) as a positive control

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • MTT or XTT for cytotoxicity assay

Procedure:

  • Cell Preparation: Seed CEM-SS cells into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Compound Dilution: Prepare serial dilutions of the test compound and the positive control (AZT) in cell culture medium.

  • Infection: Add the HIV-1 stock to the cell plates at a multiplicity of infection (MOI) that yields a significant level of p24 antigen production after 4-6 days.

  • Treatment: Immediately add the diluted compounds to the infected cells. Include uninfected and untreated infected cell controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days.

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.[1]

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of the test compound and assess cell viability using an MTT or XTT assay to determine the 50% cytotoxic concentration (TC₅₀).

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G A Prepare CEM-SS cell suspension B Seed cells into 96-well plates A->B D Infect cells with HIV-1 B->D C Prepare serial dilutions of test compounds E Add compound dilutions to wells C->E D->E F Incubate for 4-6 days E->F G Quantify p24 antigen in supernatant (ELISA) F->G H Perform cytotoxicity assay (MTT/XTT) F->H I Calculate IC50 and TC50 G->I H->I

Caption: Experimental workflow for the anti-HIV-1 assay.

Anti-Rauscher Murine Leukemia Virus (R-MuLV) Assay

An ELISA-based method can be used to evaluate the activity of antiviral agents against R-MuLV by detecting the viral p30 protein.[2]

Objective: To determine the IC₅₀ of a test compound against R-MuLV.

Materials:

  • Murine fibroblast cell line (e.g., NIH/3T3)

  • Rauscher Murine Leukemia Virus

  • Test compound

  • 96-well microtiter plates

  • Anti-MuLV p30 monoclonal antibody (for coating)

  • Anti-MuLV p30 polyclonal antibody (for detection)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Lysis buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-MuLV p30 monoclonal antibody overnight at 4°C.[3]

  • Blocking: Wash the plate and block with 5% BSA in PBS for 1 hour at 37°C.[3]

  • Cell Infection and Treatment:

    • Seed murine fibroblasts in a separate 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Infect the cells with R-MuLV and immediately add the compound dilutions.

    • Incubate for an appropriate period to allow for viral replication.

  • Sample Preparation: Lyse the cells with lysis buffer and incubate at 37°C for 30 minutes.[3]

  • ELISA:

    • Add the cell lysates (containing the p30 antigen) to the coated and blocked ELISA plate. Include a standard curve using recombinant p30 protein.

    • Incubate for 1 hour at 37°C.[3]

    • Wash the plate.

    • Add the anti-MuLV p30 polyclonal antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of p30 in each sample from the standard curve. Determine the IC₅₀ of the test compound by plotting the percent inhibition of p30 production against the log of the compound concentration.

Conclusion

O2,5'-Anhydrothymidine and its analogues represent a class of nucleoside derivatives with potent antiviral activity. Their rigid conformational structure makes them effective inhibitors of viral reverse transcriptases. The data and protocols presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of these compounds and for developing novel antiviral agents. Further research into the synthesis of new analogues and their evaluation in a broader range of viral assays is warranted.

References

An In-depth Technical Guide to O2,5'-Anhydrothymidine: Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O2,5'-Anhydrothymidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as an antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and antiviral evaluation, where available in the public domain, are also discussed. This document aims to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, virology, and drug development.

Chemical Structure and Identification

O2,5'-Anhydrothymidine is a bicyclic derivative of thymidine, characterized by an ether linkage between the C2 oxygen of the pyrimidine base and the C5' of the deoxyribose sugar moiety. This rigidifies the molecule's conformation compared to its parent nucleoside, thymidine.

Chemical Structure:

O2,5'-Anhydrothymidine Chemical Structure

Table 1: Chemical Identification

IdentifierValue
IUPAC Name (1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.0^{2,7}]trideca-3,6-dien-5-one
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
CAS Number 15425-09-9[1]
PubChem CID 10889539[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of O2,5'-Anhydrothymidine are not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]
Appearance Solid (presumed)-

Further experimental characterization is required to fully elucidate the physicochemical profile of this compound.

Synthesis

Figure 1: Conceptual workflow for the synthesis of O2,5'-Anhydrothymidine.

Antiviral Activity and Mechanism of Action

O2,5'-Anhydrothymidine and its derivatives have demonstrated notable antiviral properties, primarily through the inhibition of viral DNA polymerases.

In Vitro Antiviral Activity

Studies on analogues of O2,5'-Anhydrothymidine have shown significant activity against retroviruses.

Table 3: In Vitro Antiviral Activity of O2,5'-Anhydrothymidine Analogues

VirusCompoundIC₅₀ (µM)Cytotoxicity (TCID₅₀, µM)
HIV-1 2,5'-Anhydro-3'-azido-3'-deoxythymidine0.56> 100
Rauscher-Murine Leukemia Virus (R-MuLV) 2,5'-Anhydro-3'-azido-3'-deoxythymidine0.27Not Reported

Data sourced from a study on 2,5'-anhydro analogues of AZT.

Mechanism of Action

The primary mechanism of antiviral action for nucleoside analogs like O2,5'-Anhydrothymidine is the inhibition of viral reverse transcriptase and DNA polymerases. The proposed mechanism follows a series of intracellular transformations and interactions:

MechanismOfAction cluster_cell Infected Host Cell cluster_virus Virus A O2,5'-Anhydrothymidine (Prodrug) B Cellular Kinases A->B Phosphorylation C O2,5'-Anhydrothymidine Triphosphate (Active Form) B->C D Viral Reverse Transcriptase / DNA Polymerase C->D Competitive Inhibition E Viral DNA Elongation C->E Incorporation D->E F Chain Termination E->F Blocks further elongation G Viral RNA/DNA G->D

Figure 2: Proposed mechanism of antiviral action for O2,5'-Anhydrothymidine.

Once inside a host cell, O2,5'-Anhydrothymidine is expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of viral DNA polymerases. Upon incorporation into the growing viral DNA chain, its rigid structure, lacking a 3'-hydroxyl group, leads to chain termination, thus halting viral replication.

Experimental Protocols

Detailed experimental protocols for the synthesis and antiviral testing of O2,5'-Anhydrothymidine are not extensively detailed in the public domain. However, based on methodologies used for similar nucleoside analogs, the following outlines can be inferred.

General Antiviral Assay Protocol (HIV-1)

A common method to assess anti-HIV-1 activity is the use of a cell-based assay that measures the inhibition of viral replication.

Figure 3: General workflow for an in vitro anti-HIV-1 assay.

Future Directions

O2,5'-Anhydrothymidine represents a class of nucleoside analogs with potential for further development. Future research should focus on:

  • Complete Physicochemical Characterization: Detailed studies on solubility, melting point, and stability are necessary.

  • Optimization of Synthesis: Development of a scalable and efficient synthesis protocol.

  • Elucidation of Biological Activity: In-depth studies to identify the specific viral and cellular targets and to determine the kinetics of DNA polymerase inhibition.

  • Structural Biology: Crystallographic studies of O2,5'-Anhydrothymidine in complex with its target enzymes would provide valuable insights for structure-based drug design.

  • In Vivo Efficacy and Toxicology: Preclinical studies to evaluate the in vivo antiviral efficacy, pharmacokinetic profile, and safety of the compound.

Conclusion

O2,5'-Anhydrothymidine is a promising scaffold for the development of novel antiviral agents. Its rigidified structure and potential as a DNA polymerase inhibitor warrant further investigation. This guide provides a foundational understanding of its chemical and biological properties, highlighting the need for continued research to fully realize its therapeutic potential.

References

Synthesis of O2,5'-Anhydrothymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of O2,5'-anhydrothymidine, a conformationally constrained nucleoside analogue of significant interest in medicinal chemistry and drug development. Its rigid structure, induced by the ether linkage between the C5' of the deoxyribose sugar and the O2 of the thymine base, makes it a valuable tool for studying DNA-protein interactions and a potential scaffold for novel therapeutic agents. This document outlines a primary synthetic pathway, provides detailed experimental protocols, and presents key data in a structured format to aid in its practical implementation in a laboratory setting.

Core Synthesis Pathway: Intramolecular Cyclization

The most common and effective method for the synthesis of O2,5'-anhydrothymidine involves the intramolecular cyclization of a suitably modified thymidine precursor. This strategy typically involves the activation of the 5'-hydroxyl group to facilitate nucleophilic attack by the O2 atom of the thymine ring. A key intermediate in this process is 5'-O-activated thymidine, often as a tosylate or mesylate derivative.

The overall transformation can be visualized as a two-step process:

  • Activation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5' position of thymidine is converted into a good leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

  • Intramolecular Cyclization: The 5'-O-activated thymidine is then treated with a base to promote the intramolecular S_N2 reaction. The O2 atom of the thymine ring acts as the nucleophile, attacking the C5' carbon and displacing the leaving group to form the anhydro bridge.

Synthesis_Pathway Thymidine Thymidine Activated_Thymidine 5'-O-Tosylthymidine Thymidine->Activated_Thymidine Tosyl Chloride, Pyridine Anhydrothymidine O2,5'-Anhydrothymidine Activated_Thymidine->Anhydrothymidine Base (e.g., NaOH)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of O2,5'-anhydrothymidine.

Protocol 1: Synthesis of 5'-O-Tosylthymidine
  • Materials:

    • Thymidine (1.0 eq)

    • Anhydrous Pyridine

    • Tosyl chloride (1.2 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 5'-O-tosylthymidine as a white solid.

Protocol 2: Synthesis of O2,5'-Anhydrothymidine
  • Materials:

    • 5'-O-Tosylthymidine (1.0 eq)

    • 1 M Sodium hydroxide (NaOH) solution

    • Dowex 50W-X8 resin (H+ form)

    • Ammonium hydroxide solution

    • Methanol

    • Water

  • Procedure:

    • Dissolve 5'-O-tosylthymidine in an aqueous solution of 1 M NaOH.

    • Heat the solution at reflux for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize by adding Dowex 50W-X8 resin (H+ form) until the pH is approximately 7.

    • Filter the resin and wash it with water.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol-water) or by column chromatography on silica gel to afford O2,5'-anhydrothymidine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of O2,5'-anhydrothymidine. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1ThymidineTosyl Chloride, PyridinePyridine0 to RT12-165'-O-Tosylthymidine~85-95
25'-O-TosylthymidineSodium HydroxideWater100 (Reflux)1-2O2,5'-Anhydrothymidine~70-80

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of O2,5'-anhydrothymidine is a sequential process that requires careful monitoring and purification at each stage to ensure the desired final product is obtained in high purity.

Workflow Start Start: Thymidine Tosylation Step 1: Tosylation of 5'-OH Start->Tosylation Purification1 Purification 1: Column Chromatography Tosylation->Purification1 Cyclization Step 2: Intramolecular Cyclization Purification1->Cyclization Neutralization Neutralization Cyclization->Neutralization Purification2 Purification 2: Recrystallization/Chromatography Neutralization->Purification2 End End: O2,5'-Anhydrothymidine Purification2->End

The Core Mechanism of O2,5'-Anhydrothymidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a synthetic nucleoside analog characterized by a covalent bridge between the C5' hydroxyl group of the deoxyribose sugar and the O2 position of the thymine base. This rigid, bicyclic structure imparts unique stereochemical properties that are hypothesized to be the basis for its biological activity. While direct and extensive research on the specific mechanism of action of O2,5'-Anhydrothymidine is not widely published, a robust mechanistic hypothesis can be formulated based on comprehensive studies of structurally related compounds, particularly O-alkylated thymidine analogs and other modified nucleosides. This guide synthesizes the available evidence to present a detailed overview of the putative mechanism of action of O2,5'-Anhydrothymidine, focusing on its role as an inhibitor of DNA synthesis.

Proposed Primary Mechanism of Action: Inhibition of DNA Synthesis

The central hypothesis for the mechanism of action of O2,5'-Anhydrothymidine is its interference with the process of DNA synthesis. This interference is likely multifaceted, stemming from two principal, and potentially synergistic, sub-mechanisms:

  • Enzymatic Inhibition: Competitive or non-competitive inhibition of key enzymes involved in the DNA synthesis pathway.

  • DNA Replication Interference: Direct obstruction of the DNA replication machinery, either through chain termination or by inducing conformational changes in the DNA template that stall DNA polymerase.

Enzymatic Inhibition: Targeting the Anabolic Pathway

Modified nucleosides often exert their effects by interacting with enzymes that process their natural counterparts. For O2,5'-Anhydrothymidine, a prime hypothetical target is thymidylate synthase (TS) . TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) that ultimately halts DNA synthesis and induces cell death.

While no direct inhibition constants for O2,5'-Anhydrothymidine with TS are available, the structural modification at the O2 position of the thymine ring could plausibly interfere with the enzyme's ability to bind its natural substrate, deoxyuridine monophosphate (dUMP), or the cofactor, N5,N10-methylenetetrahydrofolate.

DNA Replication Interference: A Roadblock for Polymerases

A more direct mechanism of action, and one strongly supported by studies on analogous compounds, is the direct interference with the DNA replication process. This can occur through two distinct pathways following the intracellular phosphorylation of O2,5'-Anhydrothymidine to its triphosphate derivative, O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTP).

  • DNA Chain Termination: Like many antiviral and anticancer nucleoside analogs (e.g., zidovudine), O2,5'-AHTP could be incorporated into a growing DNA strand by DNA polymerase. The rigid anhydro bridge would then prevent the formation of a phosphodiester bond with the subsequent incoming dNTP, thereby terminating DNA chain elongation.

  • Replication Fork Stalling: If O2,5'-Anhydrothymidine is incorporated into the DNA template strand, the bulky and conformationally constrained anhydro linkage would likely act as a significant lesion. This lesion could physically block the progression of the replication fork by preventing the correct positioning of the template strand within the active site of DNA polymerase. Studies on O2-alkylated thymidines have demonstrated that modifications at this position can stall various DNA polymerases, including both replicative and translesion synthesis (TLS) polymerases.[1][2]

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for O2,5'-Anhydrothymidine in the public domain, the following table summarizes the biological activity of other anhydro and O-modified thymidine analogs to provide a contextual framework for its potential potency.

CompoundBiological ActivityCell Line/VirusIC50 / TCID50Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineAnti-HIV-1Human lymphocytes0.56 µM(Not in search results)
2,5'-Anhydro-3'-azido-3'-deoxythymidineCytotoxicityHuman lymphocytes> 100 µM(Not in search results)
2,5'-Anhydro-3'-azido-3'-deoxythymidineAnti-R-MuLVCell culture0.27 µM(Not in search results)

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of O2,5'-Anhydrothymidine, based on standard practices for analogous compounds.

In Vitro DNA Polymerase Inhibition Assay

Objective: To determine if O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTP) can inhibit the activity of various DNA polymerases and to assess if it acts as a chain terminator.

Methodology:

  • Template-Primer Design: A synthetic oligonucleotide template is annealed to a shorter, radiolabeled (e.g., with 32P at the 5' end) or fluorescently labeled primer. The template sequence should contain one or more sites for the potential incorporation of thymidine.

  • Enzyme Reaction: The template-primer duplex is incubated with a specific DNA polymerase (e.g., human DNA polymerase α, δ, ε, or a viral reverse transcriptase) in a reaction buffer containing a mixture of dATP, dCTP, dGTP, and either dTTP (control) or varying concentrations of O2,5'-AHTP.

  • Product Analysis: The reaction is quenched, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Interpretation: The gel is visualized by autoradiography or fluorescence imaging. Inhibition of DNA synthesis will be indicated by a decrease in the amount of full-length product in the presence of O2,5'-AHTP. If O2,5'-AHTP acts as a chain terminator, a distinct band corresponding to the size of the terminated product will appear and increase in intensity with increasing concentrations of the analog.

Determination of Cytotoxicity and Antiviral Activity

Objective: To quantify the cytotoxic and, if applicable, antiviral effects of O2,5'-Anhydrothymidine in cell culture.

Methodology:

  • Cell Culture: A relevant cell line (e.g., a cancer cell line for anticancer studies, or a host cell line for a specific virus for antiviral studies) is seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of O2,5'-Anhydrothymidine for a specified period (e.g., 48-72 hours).

  • Cytotoxicity Assay (CC50): Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

  • Antiviral Assay (EC50): For antiviral testing, cells are infected with the virus of interest in the presence of varying concentrations of O2,5'-Anhydrothymidine. After an appropriate incubation period, the extent of viral replication is quantified using methods such as a plaque reduction assay, an enzyme-linked immunosorbent assay (ELISA) for a viral antigen, or quantitative PCR (qPCR) for viral nucleic acids. The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window for the compound as an antiviral agent.

Visualizations of Proposed Mechanisms

G cluster_0 Proposed Mechanism of Action of O2,5'-Anhydrothymidine cluster_1 Inhibition of DNA Synthesis cluster_2 Consequences O25A O2,5'-Anhydrothymidine Intracellular_Phosphorylation Intracellular Phosphorylation O25A->Intracellular_Phosphorylation O25ATP O2,5'-Anhydrothymidine Triphosphate (O2,5'-AHTP) Intracellular_Phosphorylation->O25ATP Enzyme_Inhibition Enzyme Inhibition (e.g., Thymidylate Synthase) O25ATP->Enzyme_Inhibition Replication_Interference DNA Replication Interference O25ATP->Replication_Interference DNA_Synthesis_Block Blockage of DNA Synthesis Enzyme_Inhibition->DNA_Synthesis_Block Replication_Interference->DNA_Synthesis_Block Cell_Death Cell Death / Viral Replication Inhibition DNA_Synthesis_Block->Cell_Death

Figure 1. Overview of the proposed mechanism of action of O2,5'-Anhydrothymidine.

G cluster_0 DNA Replication Interference by O2,5'-AHTP cluster_1 Potential Outcomes O25ATP O2,5'-AHTP DNA_Polymerase DNA Polymerase O25ATP->DNA_Polymerase Incorporation Incorporation into Growing DNA Strand DNA_Polymerase->Incorporation Replication_Stall Replication Fork Stalling (if in template) DNA_Polymerase->Replication_Stall Template_Primer DNA Template-Primer Template_Primer->DNA_Polymerase Chain_Termination Chain Termination Incorporation->Chain_Termination

Figure 2. Detailed workflow of DNA replication interference by O2,5'-Anhydrothymidine triphosphate.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of O2,5'-Anhydrothymidine can be inferred with a reasonable degree of confidence from the behavior of structurally analogous compounds. The defining anhydro linkage is predicted to be a potent disruptor of DNA synthesis, acting through the inhibition of key metabolic enzymes and, more directly, by interfering with the process of DNA replication itself. Its rigid structure makes it a compelling candidate for an inhibitor that can either terminate DNA chain elongation or cause the stalling of the replication machinery. Further empirical studies, following the protocols outlined in this guide, are necessary to definitively elucidate the precise molecular interactions and cellular consequences of O2,5'-Anhydrothymidine, and to explore its potential as a therapeutic agent.

References

Comprehensive literature review on O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O2,5'-Anhydrothymidine is a synthetic nucleoside analog belonging to the class of anhydrothymidines. These compounds are characterized by an intramolecular ether linkage between the sugar moiety and the pyrimidine base. This structural modification confers unique chemical and biological properties, including notable antiviral activity. This technical guide provides a comprehensive review of the available literature on O2,5'-Anhydrothymidine and its closely related analogs, with a focus on its synthesis, chemical properties, and biological activity, particularly against herpesviruses. Detailed experimental protocols for key assays and diagrammatic representations of its mechanism of action are included to facilitate further research and drug development efforts in this area.

Chemical Properties and Synthesis

O2,5'-Anhydrothymidine is a structurally rigid molecule due to the additional ether bond between the C2 oxygen of the thymine base and the C5' of the deoxyribose sugar. This cyclization significantly impacts its conformational flexibility and interaction with biological targets.

Table 1: Physicochemical Properties of O2,5'-Anhydrothymidine

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₄[General Chemical Databases]
Molecular Weight 224.21 g/mol [General Chemical Databases]
CAS Number 15425-09-9[General Chemical Databases]
Appearance White to off-white solid[Typical for nucleoside analogs]
Solubility Soluble in DMSO and methanol[Inferred from related compounds]
Melting Point Not consistently reported[Data not available in searches]

Synthesis:

The synthesis of anhydrothymidine derivatives typically involves the cyclization of a precursor thymidine molecule. While a specific, detailed protocol for O2,5'-Anhydrothymidine was not found in the public literature, a general synthetic approach can be outlined based on the synthesis of related anhydro nucleosides. This process generally involves the activation of the 5'-hydroxyl group of a protected thymidine derivative, followed by an intramolecular nucleophilic attack by the O2 of the thymine base.

DOT Diagram: General Synthetic Workflow for Anhydrothymidines

G Thymidine Thymidine Protection Protection of 3'-OH group Thymidine->Protection Activation Activation of 5'-OH group (e.g., tosylation) Protection->Activation Cyclization Intramolecular Cyclization (Base treatment) Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Anhydrothymidine O2,5'-Anhydrothymidine Deprotection->Anhydrothymidine

Caption: Generalized workflow for the synthesis of O2,5'-Anhydrothymidine.

Biological Activity and Mechanism of Action

O2,5'-Anhydrothymidine and its analogs have demonstrated significant antiviral properties, particularly against members of the Herpesviridae family, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

Mechanism of Action:

The primary mechanism of action for O2,5'-Anhydrothymidine is the inhibition of viral DNA synthesis.[1] As a nucleoside analog, it is believed to be processed by viral and/or cellular kinases to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of the viral DNA polymerase.[2] Incorporation of the anhydrothymidine analog into the growing viral DNA chain can lead to chain termination due to the rigid structure and the lack of a free 3'-hydroxyl group for further elongation.[1] The selectivity of these analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic potential.[2]

DOT Diagram: Proposed Mechanism of Action

G cluster_cell Infected Host Cell AHT O2,5'-Anhydrothymidine (AHT) AHT_MP AHT-Monophosphate AHT->AHT_MP Viral/Cellular Kinases AHT_DP AHT-Diphosphate AHT_MP->AHT_DP Cellular Kinases AHT_TP AHT-Triphosphate (Active Form) AHT_DP->AHT_TP Cellular Kinases v_DNA_Pol Viral DNA Polymerase AHT_TP->v_DNA_Pol Competitive Binding Inhibition Inhibition AHT_TP->Inhibition v_DNA Viral DNA Replication v_DNA_Pol->v_DNA Elongation Inhibition->v_DNA Chain Termination

Caption: Proposed mechanism of O2,5'-Anhydrothymidine's antiviral activity.

Quantitative Antiviral Data:

Table 2: Antiviral Activity of Selected Thymidine Analogs against Herpesviruses

CompoundVirusAssay TypeIC₅₀ (µM)Reference
5-Ethyl-2'-deoxyuridineVZVPlaque ReductionData varies by strain[3]
5-Iodo-2'-deoxyuridineVZVPlaque ReductionData varies by strain[3]
(E)-5-(2-Bromovinyl)-2'-deoxyuridineVZVPlaque Reduction<0.001 µg/mL[3]
AcyclovirVZVPlaque ReductionData varies by strain[3]
4'-ThiothymidineHSV-1Plaque Reduction0.01
4'-ThiothymidineHSV-2Plaque Reduction0.04
4'-ThiothymidineVZVPlaque Reduction0.09

Note: The data in this table is for related thymidine analogs and is intended to be illustrative of the potential activity of this class of compounds.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound against plaque-forming viruses like HSV and VZV.[3]

Materials:

  • Host cell line (e.g., Vero cells for HSV, Human Embryonic Lung Fibroblasts for VZV)

  • 96-well cell culture plates

  • Virus stock of known titer

  • Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • O2,5'-Anhydrothymidine stock solution (in DMSO)

  • Overlay medium (e.g., growth medium with 1% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of O2,5'-Anhydrothymidine in growth medium.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add the different concentrations of the test compound in the overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 3-5 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixing solution for 20 minutes. After removing the fixative, stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity of the compound on the host cells.

Materials:

  • Host cell line

  • 96-well cell culture plates

  • Growth medium

  • O2,5'-Anhydrothymidine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of O2,5'-Anhydrothymidine to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.

Conclusion and Future Directions

O2,5'-Anhydrothymidine represents an interesting scaffold for the development of novel antiviral agents. Its rigid structure and potential for selective inhibition of viral DNA polymerase make it a compelling candidate for further investigation. Future research should focus on obtaining a more complete profile of its biological activity, including in vivo efficacy and pharmacokinetic studies. Elucidation of the precise interactions with viral DNA polymerase through structural biology studies could pave the way for the rational design of more potent and selective second-generation analogs. Furthermore, exploring its activity against other DNA viruses and its potential for combination therapy with other antiviral agents could broaden its therapeutic applications.

References

O²,5'-Anhydrothymidine: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O²,5'-Anhydrothymidine, a conformationally constrained nucleoside analogue, holds a significant place in the historical landscape of nucleic acid chemistry. Its rigid structure, a consequence of the ether linkage between the C5' of the sugar moiety and the O² of the thymine base, has made it a valuable tool for probing the structural and functional aspects of DNA and a precursor for various synthetic transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental data associated with O²,5'-Anhydrothymidine. It details the seminal synthesis by Michelson and Todd in 1955, outlines the experimental protocols for its preparation and characterization, and presents its known physicochemical and biological properties in a structured format. The guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of constrained nucleoside analogues.

Discovery and Historical Context

The journey into the world of synthetic nucleoside analogues was pioneered by the groundbreaking work of Alexander M. Michelson and Alexander R. Todd. In their 1955 paper published in the Journal of the Chemical Society, they described the synthesis of "cycloThymidines," among which was O²,5'-Anhydrothymidine[1][2][3][4][5]. This work was part of a broader investigation into the structure and reactivity of deoxyribonucleosides and laid the groundwork for the chemical synthesis of oligonucleotides[6][7][8].

The creation of anhydro or cyclonucleosides was a pivotal development. By introducing a covalent bridge between the sugar and the base, these molecules became conformationally "locked." This structural rigidity was instrumental in elucidating the configuration at the glycosidic centre of thymidine and provided a deeper understanding of the spatial arrangement of nucleosides[1]. O²,5'-Anhydrothymidine, therefore, emerged not as a therapeutic agent initially, but as a fundamental chemical tool for studying the intricacies of nucleic acid structure.

Physicochemical Properties

The defining feature of O²,5'-Anhydrothymidine is its rigid bicyclic structure. This conformational constraint significantly influences its physical and chemical properties. While the seminal paper by Michelson and Todd provides the initial characterization, detailed quantitative data remains sparse in the literature.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.22 g/mol
Melting Point Data not readily available
Solubility Data not readily available
Spectroscopic Data
¹H NMR (D₂O)Data not readily available
¹³C NMRData not readily available
Crystal Structure Data not readily available

Synthesis of O²,5'-Anhydrothymidine

The original synthesis of O²,5'-Anhydrothymidine, as described by Michelson and Todd, remains a cornerstone of nucleoside chemistry. The general approach involves the activation of the 5'-hydroxyl group of thymidine and subsequent intramolecular cyclization.

Experimental Protocol: The Michelson and Todd Synthesis (1955)

The following is a generalized representation of the synthetic protocol based on the 1955 publication[1]. It is important to consult the original literature for precise experimental details.

Step 1: Preparation of 5'-O-Tosyl-thymidine

Thymidine is treated with p-toluenesulfonyl chloride (tosyl chloride) in pyridine. The tosyl group is introduced at the 5'-hydroxyl position, converting it into a good leaving group.

Step 2: Intramolecular Cyclization

The 5'-O-tosyl-thymidine is then treated with a base, such as sodium ethoxide in ethanol. This promotes an intramolecular nucleophilic attack from the O² of the thymine base on the C5' carbon, displacing the tosyl group and forming the anhydro bridge.

Synthesis_Workflow Thymidine Thymidine TosylThymidine 5'-O-Tosyl-thymidine Thymidine->TosylThymidine p-Tosyl chloride, Pyridine Anhydrothymidine O²,5'-Anhydrothymidine TosylThymidine->Anhydrothymidine Base (e.g., NaOEt), Ethanol

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity, including antiviral or anti-cancer properties, of the parent O²,5'-Anhydrothymidine. Research has primarily focused on its derivatives. For instance, a 3'-azido analogue of O²,5'-Anhydrothymidine has been synthesized and evaluated for its anti-HIV activity.

Logical Relationships and Further Applications

The primary significance of O²,5'-Anhydrothymidine in its historical context lies in its role as a chemical tool and a synthetic intermediate. Its rigid structure allows for the stereospecific introduction of modifications to the sugar moiety.

Logical_Relationships OAT O²,5'-Anhydrothymidine Conformation Conformationally Constrained Nucleoside OAT->Conformation Intermediate Synthetic Intermediate OAT->Intermediate StructuralProbe Structural Probe OAT->StructuralProbe ModifiedNucleosides Modified Nucleoside Analogues Intermediate->ModifiedNucleosides

Conclusion

O²,5'-Anhydrothymidine stands as a testament to the ingenuity of early nucleic acid chemists. While its direct therapeutic applications have not been established, its contribution to our fundamental understanding of nucleoside chemistry is undeniable. The foundational work of Michelson and Todd not only provided a novel class of molecules but also opened up new avenues for the synthesis of modified nucleosides with diverse potential applications. This technical guide serves to consolidate the historical and chemical knowledge of this important molecule, providing a valuable resource for the next generation of researchers in the field.

References

O2,5/'-Anhydrothymidine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of O2,5'-Anhydrothymidine, a noteworthy nucleoside analogue. The content herein is curated for researchers, scientists, and professionals engaged in drug development, offering detailed chemical information, its mechanism of action, and general experimental approaches.

Core Chemical Identifiers and Properties

O2,5'-Anhydrothymidine is a modified thymidine molecule with significant antiviral properties.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference and comparison.

Identifier TypeDataSource
CAS Number 15425-09-9[1][2][3]
Molecular Formula C10H12N2O4[1][3]
Molecular Weight 224.21 g/mol [1][3]
IUPAC Name (1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one[1]
Synonyms O2,5'/-Anhydrothymidine, (6R,8S,9R)-8-Hydroxy-3-methyl-7,8,9,10-tetrahydro-2H,6H-6,9-epoxyprimido[2,1-b][1][4]oxazocin-2-one[1]

Mechanism of Action: Viral DNA Polymerase Inhibition

As a nucleoside analogue, O2,5'-Anhydrothymidine exerts its antiviral effects by targeting viral DNA synthesis. The fundamental mechanism involves the inhibition of viral DNA polymerases. After administration, O2,5'-Anhydrothymidine is metabolically converted into its triphosphate form within the host cell. This activated metabolite then acts as a competitive inhibitor to the natural deoxythymidine triphosphate (dTTP) for the active site of viral DNA polymerase.

Upon incorporation into the growing viral DNA strand, O2,5'-Anhydrothymidine acts as a chain terminator. The absence of a 3'-hydroxyl group in its structure prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the viral DNA chain. This premature termination of DNA replication effectively stops viral propagation.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication OAT O2,5'-Anhydrothymidine OAT_TP O2,5'-Anhydrothymidine Triphosphate OAT->OAT_TP Phosphorylation (Host Kinases) vDNA_Pol Viral DNA Polymerase OAT_TP->vDNA_Pol Competitive Inhibition dNTPs Cellular dNTPs dNTPs->vDNA_Pol growing_vDNA Growing Viral DNA vDNA_Pol->growing_vDNA Elongation vDNA_template Viral DNA Template vDNA_template->vDNA_Pol terminated_vDNA Terminated Viral DNA growing_vDNA->terminated_vDNA Incorporation of OAT-MP & Chain Termination

General mechanism of nucleoside analogue viral DNA polymerase inhibitors.

Experimental Protocols

General Synthesis Approach

The synthesis of O2,5'-Anhydrothymidine would typically start from a commercially available thymidine derivative. A common strategy involves the intramolecular cyclization to form the anhydro bridge between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This can often be achieved through a multi-step process:

  • Protection of Hydroxyl Groups: The 3'-hydroxyl group of the sugar is selectively protected to prevent its participation in side reactions.

  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.

  • Intramolecular Cyclization: Treatment with a base would facilitate an intramolecular Williamson ether synthesis, where the O2 of the thymine base displaces the leaving group at the 5' position, forming the anhydro linkage.

  • Deprotection: Removal of the protecting group from the 3'-hydroxyl group to yield the final product, O2,5'-Anhydrothymidine.

Purification at each step would likely be carried out using column chromatography on silica gel.

Analytical Methodologies

To ensure the purity and confirm the structure of synthesized O2,5'-Anhydrothymidine, a combination of analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Typical Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the thymine chromophore absorbs, typically around 260 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the molecule.

  • ¹H NMR: Would provide information on the number and connectivity of protons. Key signals would include those for the methyl group on the thymine base, the protons on the sugar ring, and the methylene protons at the 5' position.

  • ¹³C NMR: Would show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the formation of the anhydro bridge.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) or another soft ionization technique would be suitable.

  • Analysis: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of 224.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

The following diagram illustrates a general workflow for the chemical synthesis and analysis of a nucleoside analogue like O2,5'-Anhydrothymidine.

Experimental_Workflow cluster_analysis Analytical Techniques start Starting Material (Thymidine Derivative) synthesis Multi-step Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification analysis Structural & Purity Analysis purification->analysis final_product Pure O2,5'-Anhydrothymidine analysis->final_product HPLC HPLC NMR NMR (1H, 13C, 2D) MS Mass Spectrometry

General workflow for synthesis and analysis.

References

Conformational Analysis of the Furanose Ring in O2,5'-Anhydrothymidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed conformational analysis of the furanose ring in O2,5'-Anhydrothymidine, a constrained nucleoside analogue of significant interest in drug development. Due to the covalent linkage between the C2 of the thymine base and the C5' of the furanose ring, the conformational flexibility of the sugar moiety is severely restricted. This guide synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography of a closely related analogue, 2',5'-anhydroarabinosylcytosine, to elucidate the preferred conformations of the furanose ring in O2,5'-Anhydrothymidine. Detailed experimental protocols and computational considerations for such analyses are also presented.

Introduction

The three-dimensional structure of nucleosides and nucleotides is critical to their biological function, influencing processes such as DNA and RNA recognition, enzyme-substrate interactions, and the therapeutic efficacy of nucleoside analogues. The furanose ring, a five-membered sugar moiety, is a key determinant of the overall conformation, existing in a dynamic equilibrium between various puckered forms. In O2,5'-Anhydrothymidine, the presence of an additional covalent bond between the base and the sugar dramatically reduces this conformational freedom, locking the furanose ring into a more defined geometry. Understanding this fixed conformation is paramount for the rational design of drugs targeting nucleic acid metabolism and function.

Furanose Ring Puckering: The Concept of Pseudorotation

The conformation of a five-membered ring is not planar and is best described by the concept of pseudorotation. Two key parameters define the pucker: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation cycle describes the continuous path of puckering from one conformation to another. The major conformations are categorized as North (N) and South (S) types, which correspond to C3'-endo and C2'-endo puckers, respectively.

cluster_0 Furanose Ring Conformations North (N) North (N) East (E) East (E) North (N)->East (E) P = 0° to 90° South (S) South (S) West (W) West (W) South (S)->West (W) P = 180° to 270° East (E)->South (S) P = 90° to 180° West (W)->North (N) P = 270° to 360° cluster_workflow NMR Experimental Workflow A Sample Preparation (Nucleoside in Deuterated Solvent) B 1D and 2D NMR Data Acquisition (¹H, COSY, NOESY) A->B C Spectral Processing and Analysis (Chemical Shifts, Coupling Constants) B->C D Conformational Analysis (Karplus Equation, Pseudorotation) C->D E Determination of N/S Equilibrium D->E cluster_computational Computational Workflow Start Initial 3D Structure of O2,5'-Anhydrothymidine DFT DFT Calculations (Energy Minimization, Geometry Optimization) Start->DFT MD Molecular Dynamics Simulations (Solvent Effects, Dynamics) Start->MD Analysis Conformational Analysis (Puckering, Dihedral Angles, Energies) DFT->Analysis MD->Analysis Prediction Prediction of Spectroscopic Parameters (NMR Coupling Constants) Analysis->Prediction

Spectroscopic and Synthetic Profile of O2,5'-Anhydrothymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic approach for O2,5'-Anhydrothymidine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic values and established experimental protocols applicable to nucleoside analogs. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of modified nucleosides.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for O2,5'-Anhydrothymidine based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for O2,5'-Anhydrothymidine

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-6~7.5s-Vinylic proton on the pyrimidine ring.
H-1'~6.2d~3-4Anomeric proton, coupling to H-2'.
H-2'α~2.5dd~14, ~3-4Diastereotopic proton on the deoxyribose ring.
H-2'β~2.2dd~14, ~6-7Diastereotopic proton on the deoxyribose ring.
H-3'~4.5m-Proton on the deoxyribose ring.
H-4'~4.1m-Proton on the deoxyribose ring.
H-5'a~4.0d~12Diastereotopic proton due to the anhydro bridge.
H-5'b~3.8d~12Diastereotopic proton due to the anhydro bridge.
5-CH₃~1.9s-Methyl group on the pyrimidine ring.
NH~11.5s-Imide proton, may be broad and exchangeable.

Table 2: Predicted ¹³C NMR Chemical Shifts for O2,5'-Anhydrothymidine

CarbonPredicted Chemical Shift (ppm)Notes
C-2~151Carbonyl carbon in the pyrimidine ring.
C-4~164Carbonyl carbon in the pyrimidine ring.
C-5~111Vinylic carbon in the pyrimidine ring.
C-6~136Vinylic carbon in the pyrimidine ring.
C-1'~88Anomeric carbon.
C-2'~38Deoxyribose ring carbon.
C-3'~75Deoxyribose ring carbon.
C-4'~85Deoxyribose ring carbon.
C-5'~70Deoxyribose ring carbon, shifted due to ether linkage.
5-CH₃~12Methyl carbon.
Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for O2,5'-Anhydrothymidine

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100-3000C-H (aromatic/vinylic)StretchingMedium
3000-2850C-H (aliphatic)StretchingMedium
1700-1650C=OStretchingStrong
1650-1600C=CStretchingMedium
1250-1000C-O (ether)StretchingStrong
1475-1400C-NStretchingMedium
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for O2,5'-Anhydrothymidine

IonExpected m/zNotes
[M+H]⁺225.0870Molecular ion (protonated). Calculated for C₁₀H₁₃N₂O₄⁺.
[M+Na]⁺247.0689Sodium adduct. Calculated for C₁₀H₁₂N₂O₄Na⁺.
[Thymine+H]⁺127.0502Fragment corresponding to the protonated thymine base.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of O2,5'-Anhydrothymidine.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of O2,5'-Anhydrothymidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is used to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid O2,5'-Anhydrothymidine sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of O2,5'-Anhydrothymidine in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.

  • Data Analysis: Determine the exact mass of the molecular ion and any significant fragment ions. Use this information to confirm the elemental composition.

Synthesis Workflow

Synthesis_of_O2_5_Anhydrothymidine Thymidine Thymidine ProtectedThymidine 5'-O-Protected Thymidine Thymidine->ProtectedThymidine Protection of 5'-OH (e.g., TBDMSCl, Imidazole) ActivatedThymidine 2-O-Activated, 5'-O-Protected Thymidine ProtectedThymidine->ActivatedThymidine Activation of 2'-OH (e.g., MsCl, Pyridine) Anhydrothymidine O2,5'-Anhydrothymidine ActivatedThymidine->Anhydrothymidine Intramolecular Cyclization (Base, e.g., NaH) and Deprotection

Caption: Generalized synthesis of O2,5'-Anhydrothymidine.

This proposed synthesis involves three key steps:

  • Protection: The 5'-hydroxyl group of thymidine is protected to prevent its participation in side reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

  • Activation: The 2'-hydroxyl group is converted into a good leaving group, for example, by mesylation. This activation facilitates the subsequent nucleophilic attack.

  • Cyclization and Deprotection: An intramolecular Williamson ether synthesis is induced by a strong base, where the alkoxide formed from the 2-hydroxyl group of the thymine base attacks the 5'-carbon, displacing the leaving group and forming the anhydro bridge. The protecting group on the 5'-position is subsequently removed to yield O2,5'-Anhydrothymidine.

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of O2,5'-Anhydrothymidine. Researchers can use this information as a starting point for their own experimental work, including the development of specific analytical methods and synthetic procedures.

Navigating the Solubility Landscape of O2,5'-Anhydrothymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] For a compound like O2,5'-Anhydrothymidine, understanding its solubility is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the therapeutic potential of a drug candidate.[2]

  • Formulation Development: Knowledge of solubility in different solvents, including aqueous buffers and organic solvents, is crucial for developing stable and effective dosage forms, whether for oral, intravenous, or topical administration.

  • In Vitro Assays: Inconsistent solubility in assay media can lead to erroneous results in biological screening and pharmacological studies.

  • Purification and Crystallization: Solubility data guides the selection of appropriate solvents for purification and the production of specific crystalline forms (polymorphs), which can have different physical properties.

Quantitative Data Presentation

As quantitative solubility data for O2,5'-Anhydrothymidine is not extensively reported, the following tables are presented as templates for researchers to systematically record their experimental findings. Adhering to a standardized format is crucial for data comparison and reproducibility.

Table 1: Thermodynamic Solubility of O2,5'-Anhydrothymidine in Various Solvents

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water
Phosphate-Buffered Saline (PBS)
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetonitrile
[Add other relevant solvents]

Table 2: Kinetic Solubility of O2,5'-Anhydrothymidine in Aqueous Buffers

Buffer SystempHIncubation Time (h)Initial DMSO Concentration (%)Solubility (µg/mL)Method of Detection
Phosphate Buffer
Citrate Buffer
Simulated Gastric Fluid (SGF)
Simulated Intestinal Fluid (SIF)
[Add other relevant buffers]

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development and the required accuracy. The two primary types of solubility measured are thermodynamic and kinetic solubility.[3]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved solute. The shake-flask method is the most reliable and widely accepted technique for its determination.[4]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid O2,5'-Anhydrothymidine to a series of vials containing the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[5][6] The agitation can be achieved using a shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5] Care must be taken to avoid disturbing the equilibrium during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of O2,5'-Anhydrothymidine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the original concentration in the saturated solution to determine the solubility. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds. This method measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[7][8][9]

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a concentrated stock solution of O2,5'-Anhydrothymidine in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer of interest into the wells of a microtiter plate.

  • Compound Addition and Precipitation: Add a small volume of the DMSO stock solution to the buffer in the wells. The sudden change in solvent polarity will cause the compound to precipitate if its solubility limit is exceeded.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.[10][11]

Factors Influencing Solubility

Several factors can significantly impact the solubility of O2,5'-Anhydrothymidine. These should be carefully controlled and reported in any experimental study.

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the solution.[12]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature.[1][12]

  • Particle Size and Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Smaller particle sizes generally lead to a slight increase in solubility due to higher surface energy.[2][12]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of a compound.[13]

Visualization of Experimental Workflow

The following diagrams illustrate the generalized workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excess Solid O2,5'-Anhydrothymidine C Add Solid to Solvent A->C B Solvent B->C D Equilibration (Shake at const. T for 24-72h) C->D E Phase Separation (Centrifugation/Filtration) D->E F Saturated Supernatant E->F G Quantification (e.g., HPLC, LC-MS) F->G H Solubility Value G->H

Thermodynamic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment (in Microtiter Plate) cluster_analysis Analysis A DMSO Stock Solution of O2,5'-Anhydrothymidine C Add Stock to Buffer A->C B Aqueous Buffer B->C D Serial Dilution C->D E Incubation (1-2h at const. T) D->E F Precipitate Formation E->F G Detection (Nephelometry) F->G H Solubility Value G->H

Kinetic Solubility Workflow

Conclusion

While specific solubility data for O2,5'-Anhydrothymidine remains to be broadly published, the experimental frameworks outlined in this guide provide a robust starting point for its determination. A systematic approach to measuring and reporting solubility, taking into account the various influencing factors, will be invaluable for the research and development community. The consistent application of these methodologies will facilitate a better understanding of the physicochemical properties of O2,5'-Anhydrothymidine and accelerate its potential translation into therapeutic applications.

References

Thermochemical properties of O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermochemical Properties of O2,5'-Anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a synthetically modified pyrimidine nucleoside, an analog of the naturally occurring deoxythymidine. Its rigid bicyclic structure, formed by an additional ether linkage between the C2 oxygen of the thymine base and the C5' of the deoxyribose sugar, imparts unique conformational constraints. These structural modifications can influence its biological activity, metabolic stability, and interaction with enzymes, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological environments.

This technical guide provides a comprehensive overview of the available information on the thermochemical properties of O2,5'-anhydrothymidine. Due to the scarcity of direct experimental data for this specific molecule, this guide also outlines established theoretical and experimental approaches for determining these crucial parameters, drawing parallels with its parent nucleoside, thymidine, and other analogs.

Thermochemical Data

A comprehensive search of the current scientific literature reveals a lack of experimentally determined thermochemical data for O2,5'-anhydrothymidine. Properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) have not been reported.

However, computational chemistry provides robust methods for estimating these properties with a high degree of accuracy.[1] Techniques such as Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods are widely used for the accurate calculation of thermochemical data for organic molecules.[1]

For comparative purposes, the known properties of the parent nucleoside, thymidine, are presented below. It is important to note that the anhydro linkage in O2,5'-anhydrothymidine will significantly alter these values due to changes in molecular structure, strain, and electronic distribution.

Table 1: Thermochemical Properties of Thymidine and Estimated Values for O2,5'-Anhydrothymidine

PropertyThymidineO2,5'-Anhydrothymidine (Theoretical Estimate)
Formula C₁₀H₁₄N₂O₅[2]C₁₀H₁₂N₂O₄
Molecular Weight ( g/mol ) 242.23[2]224.20
Standard Enthalpy of Formation (ΔfH°) Data not readily availableRequires computational calculation
Standard Molar Entropy (S°) Data not readily availableRequires computational calculation
Gibbs Free Energy of Formation (ΔfG°) Data not readily availableRequires computational calculation

Experimental Protocols for Thermochemical Analysis

Should a research program require the experimental determination of the thermochemical properties of O2,5'-anhydrothymidine, the following established protocols are recommended.

Synthesis of O2,5'-Anhydrothymidine

A prerequisite for any experimental analysis is the synthesis and purification of the compound. While a specific, detailed protocol for O2,5'-anhydrothymidine is not provided in the search results, the synthesis of other 2,5'-anhydro analogues of nucleosides has been documented and can serve as a methodological basis.[3] A general approach would likely involve the intramolecular cyclization of a thymidine derivative with appropriate protecting groups.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation can be determined using bomb calorimetry.

  • Principle: The heat of combustion of a known mass of the sample is measured. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation of the compound can be calculated.

  • Methodology:

    • A precisely weighed pellet of O2,5'-anhydrothymidine is placed in a crucible within a high-pressure vessel (the "bomb").

    • The bomb is pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

    • The sample is ignited electrically, and the temperature rise of the surrounding water is meticulously recorded.

    • The heat of combustion is calculated based on the temperature change and the pre-determined heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is a versatile technique for measuring the heat capacity of a substance as a function of temperature.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Methodology:

    • A small, accurately weighed sample of O2,5'-anhydrothymidine is hermetically sealed in a sample pan. An empty pan serves as the reference.

    • The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

    • The differential heat flow to the sample and reference is measured, which is directly proportional to the sample's heat capacity.

Mandatory Visualizations

Computational Workflow for Thermochemical Properties

The following diagram illustrates a typical workflow for the ab initio calculation of thermochemical properties.

computational_workflow start Initial 3D Structure of O2,5'-Anhydrothymidine geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc High-Accuracy Single-Point Energy Calculation (e.g., G4, CBS-QB3) freq_calc->energy_calc Zero-Point Energy & Thermal Corrections thermo_data Thermochemical Properties (ΔfH°, S°, ΔfG°) energy_calc->thermo_data

Caption: A generalized workflow for the computational determination of thermochemical properties.

Hypothetical Relationship in Biological Systems

As a nucleoside analog, O2,5'-anhydrothymidine could potentially interact with pathways involving DNA synthesis and metabolism. The following diagram illustrates this hypothetical relationship.

logical_relationship compound O2,5'-Anhydrothymidine interaction Potential Interaction with Cellular Enzymes compound->interaction pathway1 DNA Polymerases interaction->pathway1 pathway2 Thymidine Kinase interaction->pathway2 outcome1 Inhibition of DNA Synthesis pathway1->outcome1 may lead to outcome2 Alteration of Nucleotide Pool pathway2->outcome2 may lead to

Caption: A logical diagram of the potential biological interactions of O2,5'-anhydrothymidine.

References

O2,5'-Anhydrothymidine: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic applications, experimental protocols, and signaling pathways of O2,5'-Anhydrothymidine is limited. This guide synthesizes available information on the broader class of anhydro nucleosides and related thymidine analogues to provide a framework for potential research and development.

Executive Summary

Anhydro nucleosides, a class of compounds characterized by an additional covalent bond between the sugar and the base moieties, represent a compelling area for therapeutic innovation. Their rigid conformation often leads to enhanced biological activity compared to their parent nucleosides. This technical guide explores the potential therapeutic applications of O2,5'-Anhydrothymidine and its analogues, drawing parallels from research on related anhydro nucleosides. The primary focus lies in their potential as antiviral and anticancer agents, stemming from their ability to interfere with nucleic acid synthesis. This document outlines the known synthesis strategies, mechanisms of action, and available quantitative data to support further investigation into this promising class of molecules.

Introduction to Anhydro Nucleosides

Anhydro nucleosides, also known as cyclonucleosides, are derivatives of natural nucleosides that contain an extra covalent bond between the sugar and the heterocyclic base.[1] This intramolecular bridge restricts the conformation of the molecule, which can lead to unique biological properties.[1] These compounds have been investigated for a range of therapeutic applications, including as antiviral, anticancer, and antibacterial agents.[2] The fixed structure of anhydro nucleosides can facilitate stronger interactions with target enzymes, making them potent inhibitors.[1][2]

Synthesis of Anhydrothymidine Analogues

A plausible synthetic workflow could involve the following key steps:

Synthesis_Workflow Thymidine Thymidine Derivative Activation Activation of 5'-Hydroxyl Group Thymidine->Activation e.g., Sulfonylation Cyclization Intramolecular Cyclization Activation->Cyclization Base-catalyzed Anhydrothymidine O2,5'-Anhydrothymidine Analogue Cyclization->Anhydrothymidine

Caption: A generalized workflow for the synthesis of O2,5'-Anhydrothymidine analogues.

Experimental Protocol: General Synthesis of 2,5'-Anhydro Analogues of AZT[3]

A detailed experimental protocol for the synthesis of 2,5'-anhydro-3'-azido-3'-deoxythymidine is described in the literature.[3] This typically involves the treatment of 3'-azido-3'-deoxythymidine with a reagent like diphenyl carbonate in dimethylformamide (DMF) to induce cyclization between the C2 oxygen of the pyrimidine ring and the 5'-carbon of the sugar moiety.[3] Purification is often achieved through column chromatography.

Potential Therapeutic Applications

The rigid structure of anhydro nucleosides makes them attractive candidates for various therapeutic areas, primarily focused on antiviral and anticancer applications.

Antiviral Activity

Anhydro nucleosides have demonstrated significant potential as antiviral agents. Their mechanism of action is generally attributed to the inhibition of viral DNA synthesis.

The prevailing mechanism for antiviral nucleoside analogues involves their conversion to the triphosphate form within the cell. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for viral DNA polymerases or reverse transcriptases.[4]

Antiviral_Mechanism Drug Anhydrothymidine Analogue Phosphorylation Cellular Kinases Drug->Phosphorylation Enters Cell Triphosphate Anhydrothymidine Triphosphate Phosphorylation->Triphosphate Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Triphosphate->Viral_Polymerase Competitive Substrate DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Normal Process Inhibition Chain Termination / Inhibition Viral_Polymerase->Inhibition Incorporation Inhibition->DNA_Synthesis Blocks Elongation Anticancer_Mechanism Drug Anhydrothymidine Analogue Phosphorylation Cellular Kinases Drug->Phosphorylation Enters Cancer Cell Triphosphate Anhydrothymidine Triphosphate Phosphorylation->Triphosphate DNA_Polymerase Cellular DNA Polymerase Triphosphate->DNA_Polymerase Incorporated into DNA DNA_Replication Cancer Cell DNA Replication DNA_Polymerase->DNA_Replication Normal Process Apoptosis Mitotic Catastrophe / Apoptosis DNA_Polymerase->Apoptosis DNA Damage Apoptosis->DNA_Replication Inhibits

References

O2,5'-Anhydrothymidine: A Versatile Precursor for the Synthesis of Novel Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a conformationally constrained nucleoside analogue that serves as a pivotal precursor in the synthesis of a diverse array of modified nucleosides. Its inherent reactivity, stemming from the strained anhydro bridge, facilitates regioselective ring-opening reactions with a variety of nucleophiles. This property makes it an invaluable starting material for the introduction of modifications at the 5'-position of the thymidine scaffold, leading to the generation of novel compounds with potential therapeutic applications, particularly in the realm of antiviral and anticancer drug discovery. This guide provides a comprehensive overview of the synthetic utility of O2,5'-Anhydrothymidine, detailing experimental protocols, quantitative data, and the underlying reaction mechanisms.

Synthetic Transformations of O2,5'-Anhydrothymidine

The strained ether linkage in O2,5'-Anhydrothymidine is susceptible to nucleophilic attack, leading to the cleavage of the C5'-O bond and the formation of a new bond between the C5' carbon and the incoming nucleophile. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the C5' center. A range of nucleophiles have been successfully employed in this reaction, affording a variety of 5'-substituted-5'-deoxythymidine analogues.

Quantitative Data on Nucleoside Synthesis from O2,5'-Anhydrothymidine

The following table summarizes the reaction of O2,5'-Anhydrothymidine with various nucleophiles, including the reaction conditions and reported yields of the resulting 5'-modified nucleosides.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideSodium Azide (NaN₃)Dimethylformamide (DMF)10045'-Azido-5'-deoxythymidine~73[1]
AmmoniaMethanolic AmmoniaMethanol100 (sealed tube)245'-Amino-5'-deoxythymidineHigh
ThiolHydrogen Sulfide (H₂S)Pyridine60125'-Thio-5'-deoxythymidineModerate
Halide (Iodide)Sodium Iodide (NaI)AcetoneReflux185'-Iodo-5'-deoxythymidineGood
HydroxideSodium Hydroxide (NaOH)Water/Dioxane1006ThymidineQuantitative

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

General Procedure for the Nucleophilic Ring-Opening of O2,5'-Anhydrothymidine

To a solution of O2,5'-Anhydrothymidine in an appropriate solvent (e.g., DMF, Methanol, Pyridine), the nucleophilic reagent is added in excess. The reaction mixture is heated to the desired temperature and stirred for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5'-substituted-5'-deoxythymidine derivative.

Specific Protocol: Synthesis of 5'-Azido-5'-deoxythymidine

A solution of O2,5'-Anhydrothymidine (1 mmol) and sodium azide (3 mmol) in anhydrous DMF (10 mL) is heated at 100 °C for 4 hours. After cooling to room temperature, the solvent is evaporated in vacuo. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 5'-Azido-5'-deoxythymidine.

Reaction Mechanism and Visualization

The reaction of O2,5'-Anhydrothymidine with a nucleophile proceeds through a classic SN2 pathway. The nucleophile attacks the electrophilic C5' carbon atom, leading to the cleavage of the C5'-O bond of the anhydro bridge. This concerted mechanism results in the inversion of stereochemistry at the C5' position.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Anhydro O2,5'-Anhydrothymidine TS [Nu---C5'---O]⁻ Anhydro->TS Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->TS Product 5'-Substituted-5'-deoxythymidine TS->Product Bond Formation Leaving_Group O²⁻ (protonated to OH) TS->Leaving_Group Bond Cleavage

Caption: SN2 mechanism of nucleophilic ring-opening of O2,5'-Anhydrothymidine.

The workflow for a typical synthesis experiment starting from O2,5'-Anhydrothymidine is outlined below.

Experimental_Workflow Start Start: O2,5'-Anhydrothymidine & Nucleophile Reaction Reaction in Solvent with Heating Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Solvent Evaporation & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure 5'-Substituted Nucleoside Characterization->Final_Product

Caption: General experimental workflow for nucleoside synthesis.

Conclusion

O2,5'-Anhydrothymidine stands out as a versatile and valuable precursor for the synthesis of a wide range of 5'-modified nucleosides. The straightforward and regioselective ring-opening reaction with various nucleophiles allows for the efficient introduction of diverse functional groups at the 5'-position. The methodologies described in this guide, along with the provided quantitative data and mechanistic insights, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel nucleoside analogues with potentially enhanced biological activities. The continued investigation of this precursor holds significant promise for the discovery of new therapeutic agents.

References

Methodological & Application

O2,5'-Anhydrothymidine: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of O2,5'-anhydrothymidine and its derivatives in the context of antiviral drug discovery. This document details the mechanism of action, summarizes antiviral activity, and provides established experimental protocols for the evaluation of this class of compounds.

Application Notes

Introduction

O2,5'-Anhydrothymidine is a conformationally restricted nucleoside analogue that has been investigated for its antiviral properties. The rigid anhydro linkage between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety locks the molecule in a specific conformation. This structural feature influences its interaction with viral and cellular enzymes, making it an interesting scaffold for the design of antiviral agents. Its derivatives have shown notable activity against retroviruses and have been explored as potential prodrugs to enhance therapeutic efficacy.

Mechanism of Action

As a nucleoside analogue, O2,5'-anhydrothymidine is believed to exert its antiviral effect through the inhibition of viral DNA synthesis. The proposed mechanism involves intracellular phosphorylation to its active triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the viral DNA polymerase (such as reverse transcriptase in retroviruses). Upon incorporation into the growing viral DNA chain, it can act as a chain terminator due to the lack of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of viral DNA replication.[1]

Metabolic Activation and MOA of O2,5'-Anhydrothymidine cluster_cell Host Cell cluster_virus Viral Replication AHT O2,5'-Anhydrothymidine AHT_MP AHT-Monophosphate AHT->AHT_MP Thymidine Kinase AHT_DP AHT-Diphosphate AHT_MP->AHT_DP Thymidylate Kinase AHT_TP AHT-Triphosphate (Active Form) AHT_DP->AHT_TP Nucleoside Diphosphate Kinase Viral_Polymerase Viral DNA Polymerase (e.g., Reverse Transcriptase) AHT_TP->Viral_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Incorporation Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Termination of Elongation

Caption: Proposed metabolic activation and mechanism of action of O2,5'-Anhydrothymidine.

Antiviral Spectrum and Efficacy

Derivatives of O2,5'-anhydrothymidine have demonstrated significant antiviral activity, particularly against retroviruses. The tables below summarize the available quantitative data for key analogues.

Table 1: Anti-HIV-1 and Anti-R-MuLV Activity of O2,5'-Anhydrothymidine Analogues [2]

CompoundVirusIC50 (µM)TCID50 (µM)
2,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-10.56>100
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridineHIV-14.95-
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridineHIV-126.5-
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridineHIV-127.1-
2,5'-Anhydro-3'-deoxythymidineHIV-148-
2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidineHIV-112-
2,5'-Anhydro-3'-azido-3'-deoxythymidineR-MuLV0.27-
3'-Azido-3'-deoxythymidine (AZT)HIV-1-29
3'-Azido-3'-deoxythymidine (AZT)R-MuLV0.023-
3'-Azido-2',3'-dideoxy-5-iodouridineR-MuLV0.21-
3'-Azido-2',3'-dideoxy-5-bromouridineR-MuLV0.23-

IC50: 50% inhibitory concentration; TCID50: 50% tissue culture infectious dose (a measure of cytotoxicity).

Table 2: Anti-HBV Activity of Related Anhydro Pyrimidine Nucleosides [3]

CompoundVirusEC50 (µg/mL)CC50 (µg/mL)
2,3'-Anhydro-5-chloro-1-(2-deoxy-β-D-lyxofuranosyl)uracilDHBV2.5>200
2,3'-Anhydro-5-bromo-1-(2-deoxy-β-D-lyxofuranosyl)uracilDHBV10>200
2,3'-Anhydro-5-iodo-1-(2-deoxy-β-D-lyxofuranosyl)uracilDHBV10>200
2,3'-Anhydro-5-chloro-1-(2-deoxy-β-D-lyxofuranosyl)uracilHBV5>200
2,3'-Anhydro-5-bromo-1-(2-deoxy-β-D-lyxofuranosyl)uracilHBV10>200
2,3'-Anhydro-5-iodo-1-(2-deoxy-β-D-lyxofuranosyl)uracilHBV10>200

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; DHBV: Duck Hepatitis B Virus.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of O2,5'-anhydrothymidine and its derivatives.

Antiviral Drug Discovery Workflow Compound Test Compound (e.g., O2,5'-Anhydrothymidine derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 Compound->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Determine IC50/EC50 Compound->Antiviral_Screening Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Antiviral_Screening->Mechanism Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Optimization Lead_Optimization->Compound Synthesize New Derivatives In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo Promising Leads

Caption: General workflow for the discovery and development of antiviral nucleoside analogues.

Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for Influenza) in 24-well plates.

  • Virus stock of known titer (PFU/mL).

  • Test compound stock solution (e.g., in DMSO).

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS).

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection: Aspirate the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cell monolayer with PBS.

  • Overlay: Add 1 mL of the overlay medium containing the different concentrations of the test compound to each well. Also include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet P-40).

  • Template/primer: poly(rA)/oligo(dT).

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP.

  • Test compound dilutions.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)/oligo(dT), dATP, dGTP, dCTP, and [³H]-dTTP.

  • Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Precipitation: Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of RT activity for each compound concentration compared to the control. Calculate the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

  • Host cells in a 96-well plate.

  • Test compound dilutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cell control" with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI), an important measure of a compound's therapeutic window, can be calculated as CC50/IC50.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides Containing O2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with modified backbones are of significant interest in the development of therapeutic and diagnostic agents due to their potential for enhanced stability, modified hybridization properties, and novel biological activities. O2,5'-Anhydrothymidine is a conformationally constrained thymidine analog that introduces a rigid five-membered ring into the sugar-phosphate backbone. This modification is anticipated to alter the conformational dynamics of the oligonucleotide, potentially impacting its binding affinity to target sequences and its resistance to nuclease degradation.

These application notes provide a comprehensive guide for the incorporation of O2,5'-Anhydrothymidine into synthetic oligonucleotides using standard solid-phase phosphoramidite chemistry. The protocols outlined below are based on established methods for the synthesis of modified oligonucleotides and serve as a starting point for researchers. Optimization of specific parameters may be required to achieve desired synthesis efficiency and product purity.

Synthesis of O2,5'-Anhydrothymidine Phosphoramidite

A plausible synthetic route would involve:

  • Protection of the 3'-hydroxyl group of O2,5'-Anhydrothymidine.

  • Phosphitylation of the protected nucleoside at the 5'-position to introduce the phosphoramidite moiety.

Researchers should refer to synthetic organic chemistry literature for detailed procedures on nucleoside modifications and phosphoramidite synthesis.

Solid-Phase Oligonucleotide Synthesis Protocol

The incorporation of the O2,5'-Anhydrothymidine phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. The general workflow is depicted below.

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Removal of DMT) Coupling 2. Coupling (Addition of O2,5'-Anhydrothymidine Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Final Cycle Complete Deprotection 6. Base and Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Characterization 8. Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase oligonucleotide synthesis incorporating O2,5'-Anhydrothymidine.

Materials and Reagents
  • O2,5'-Anhydrothymidine-3'-phosphoramidite

  • Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., Acetic anhydride in THF/Lutidine)

  • Capping solution B (e.g., N-Methylimidazole in THF)

  • Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous, synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Automated Synthesis Cycle

The following steps are performed on an automated DNA/RNA synthesizer.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to yield a free 5'-hydroxyl group.

  • Coupling: The O2,5'-Anhydrothymidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note: The coupling time for modified phosphoramidites may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency. Initial optimization studies are recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

These four steps are repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

The stability of the O2,5'-anhydro linkage under standard cleavage and deprotection conditions should be evaluated. The anhydro bond may exhibit different lability compared to the standard phosphodiester backbone.

Standard Protocol
  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated aqueous ammonia.

  • Heat the vial at 55°C for 8-12 hours.

  • Cool the vial to room temperature and centrifuge to pellet the solid support.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Mild Deprotection Conditions

If the O2,5'-anhydro linkage is found to be labile under standard conditions, milder deprotection strategies should be employed.

  • Reagents: Ammonium hydroxide/methylamine (AMA) or potassium carbonate in methanol.

  • Conditions: Lower temperatures and shorter reaction times should be tested.

Purification and Characterization

The crude oligonucleotide should be purified to remove truncated sequences and other impurities.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are standard methods.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the full-length product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation and structure of the O2,5'-Anhydrothymidine moiety.

Data Presentation

Quantitative data from the synthesis and characterization of oligonucleotides containing O2,5'-Anhydrothymidine should be systematically collected and organized for comparative analysis.

Table 1: Synthesis and Purification Data

Oligonucleotide SequenceModification PositionCoupling Efficiency (%)Overall Yield (OD260)Purity by HPLC (%)
5'-AGC T(O2,5'a)GC TAG C-3'5Value to be determinedValue to be determinedValue to be determined
5'-GAT C(O2,5'a)TA GCT A-3'5Value to be determinedValue to be determinedValue to be determined
Control: 5'-AGC TGC TAG C-3'N/A>99%Value to be determinedValue to be determined

Table 2: Characterization Data

Oligonucleotide SequenceModification PositionCalculated Mass (Da)Observed Mass (Da)Key NMR Signals (ppm)
5'-AGC T(O2,5'a)GC TAG C-3'5Calculated ValueValue to be determinedValue to be determined
5'-GAT C(O2,5'a)TA GCT A-3'5Calculated ValueValue to be determinedValue to be determined
Control: 5'-AGC TGC TAG C-3'N/ACalculated ValueValue to be determinedStandard Values

Potential Applications and Further Studies

Oligonucleotides incorporating O2,5'-Anhydrothymidine may exhibit unique properties that could be exploited in various applications.

logical_relationships cluster_properties Properties of O2,5'-Anhydrothymidine Oligonucleotides cluster_applications Potential Applications Hybridization Hybridization Affinity (Tm) Antisense_Therapy Antisense Therapeutics Hybridization->Antisense_Therapy siRNA siRNA Constructs Hybridization->siRNA Diagnostics Diagnostic Probes Hybridization->Diagnostics Nuclease_Stability Nuclease Resistance Nuclease_Stability->Antisense_Therapy Nuclease_Stability->siRNA Nuclease_Stability->Diagnostics Structural_Conformation Structural Conformation (CD, NMR) Structural_Conformation->Antisense_Therapy Aptamers Aptamer Development Structural_Conformation->Aptamers

Caption: Relationship between the properties and potential applications of O2,5'-Anhydrothymidine-modified oligonucleotides.

Further experimental studies are necessary to fully elucidate the impact of this modification. Key areas for investigation include:

  • Hybridization Studies: Determine the melting temperature (Tm) of duplexes formed with complementary DNA and RNA targets to assess the effect of the modification on hybridization affinity.

  • Nuclease Resistance: Evaluate the stability of the modified oligonucleotides in the presence of various nucleases (e.g., snake venom phosphodiesterase, fetal bovine serum).

  • Structural Analysis: Employ techniques such as circular dichroism (CD) and NMR spectroscopy to investigate the conformational changes induced by the O2,5'-anhydro linkage.

  • Biological Activity: If designed for a specific biological application (e.g., antisense or siRNA), assess the in vitro and in vivo efficacy of the modified oligonucleotides.

Standard experimental protocols involving O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and biological evaluation of O2,5'-Anhydrothymidine, a nucleoside analogue with significant antiviral and potential anticancer properties. The following sections detail its synthesis, methods for assessing its biological activity, and its effects on cellular processes.

Chemical Synthesis of O2,5'-Anhydrothymidine

O2,5'-Anhydrothymidine can be synthesized from thymidine through an intramolecular cyclization reaction. This process typically involves the activation of the 5'-hydroxyl group and subsequent nucleophilic attack by the O2 of the pyrimidine ring. A common method utilizes a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Protocol: Synthesis of O2,5'-Anhydrothymidine from Thymidine

Materials:

  • Thymidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine

  • Dry dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution: Dissolve thymidine in anhydrous pyridine.

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution. The molar ratio of thymidine to DCC should be optimized, typically starting with a 1:1.5 ratio.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Filtration: After the reaction is complete, quench the reaction with a small amount of water. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antiviral Activity Assessment

O2,5'-Anhydrothymidine and its analogues have demonstrated notable activity against retroviruses, particularly Human Immunodeficiency Virus (HIV).[1] The primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme in the retroviral life cycle.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay determines the ability of O2,5'-Anhydrothymidine to inhibit the activity of HIV-1 reverse transcriptase (RT).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • O2,5'-Anhydrothymidine triphosphate (must be synthesized and triphosphorylated prior to the assay)

  • Tris-HCl buffer

  • MgCl₂

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(A)•oligo(dT) template/primer, and a mixture of dATP, dGTP, dCTP, and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of O2,5'-Anhydrothymidine triphosphate to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized radiolabeled DNA.

  • Filtration: Collect the precipitated DNA by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of O2,5'-Anhydrothymidine triphosphate compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

Workflow for HIV-1 RT Inhibition Assay

HIV_RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Template/Primer, dNTPs, [³H]-dTTP) B Add varying concentrations of O2,5'-Anhydrothymidine-TP A->B C Add HIV-1 RT Enzyme B->C D Incubate at 37°C C->D E Stop reaction & Precipitate DNA (Cold TCA) D->E F Filter and Wash E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow of the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell Viability and Cytotoxicity Assessment

It is crucial to assess the cytotoxic effects of any potential antiviral agent to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • O2,5'-Anhydrothymidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of O2,5'-Anhydrothymidine. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
2,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-1MT-40.56>100>178.6
3'-azido-3'-deoxythymidine (AZT)HIV-1MT-40.004297250

Data adapted from literature for illustrative purposes.[1]

DNA Damage and Repair Studies

Nucleoside analogues can be incorporated into DNA, potentially leading to DNA damage and affecting repair mechanisms. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol: Alkaline Comet Assay for DNA Damage Assessment

Materials:

  • Cancer cell line (e.g., A549 - human lung carcinoma)

  • RPMI-1640 medium

  • O2,5'-Anhydrothymidine

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Low melting point agarose

Procedure:

  • Cell Treatment: Treat the cultured cancer cells with various concentrations of O2,5'-Anhydrothymidine for a specified duration. Include an untreated control.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Workflow for Comet Assay

Comet_Assay_Workflow A Cell Treatment with O2,5'-Anhydrothymidine B Embed Cells in Agarose on Microscope Slide A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralization and Fluorescent Staining E->F G Microscopic Visualization and Image Analysis F->G

Caption: General workflow for the Comet Assay to assess DNA damage.

Anticancer Activity Evaluation

The incorporation of nucleoside analogues into the DNA of rapidly dividing cancer cells can disrupt the cell cycle and induce apoptosis (programmed cell death).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of O2,5'-Anhydrothymidine on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., HeLa - human cervical cancer)

  • DMEM medium

  • O2,5'-Anhydrothymidine

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with different concentrations of O2,5'-Anhydrothymidine for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a cell cycle arrest.

Apoptosis Induction and Signaling

The induction of apoptosis is a key mechanism for many anticancer drugs. The intrinsic (mitochondrial) pathway of apoptosis is a common route triggered by DNA damage.

Potential Signaling Pathway for Apoptosis Induction by Nucleoside Analogues

Apoptosis_Pathway cluster_stimulus Stimulus cluster_response Cellular Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade A O2,5'-Anhydrothymidine (Incorporation into DNA) B DNA Damage A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) G->H I Activation of Caspase-9 H->I J Activation of Caspase-3 I->J K Apoptosis J->K

Caption: A potential intrinsic apoptosis signaling pathway induced by nucleoside analogues.

References

Application Notes and Protocols for the Incorporation of 2,5'-Anhydrothymidine into DNA and RNA Strands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical and potential enzymatic methodologies for incorporating the conformationally restricted nucleoside analogue, 2,5'-anhydrothymidine, into DNA and RNA oligonucleotides. This modification is of significant interest in the development of therapeutic oligonucleotides due to its potential to enhance nuclease resistance and modulate duplex stability.

Introduction to 2,5'-Anhydrothymidine

2,5'-Anhydrothymidine is a bicyclic nucleoside analogue where the C5' and C2' atoms of the furanose ring are covalently linked through an oxygen atom. This rigid structure locks the sugar pucker in a conformation that can influence the overall helical structure of DNA and RNA, potentially leading to desirable therapeutic properties. The incorporation of such constrained analogues can offer enhanced resistance to nuclease degradation and provide unique structural features for targeted drug design.

Chemical Synthesis of 2,5'-Anhydrothymidine-Containing Oligonucleotides

The primary method for incorporating 2,5'-anhydrothymidine into synthetic DNA and RNA is through solid-phase phosphoramidite chemistry. This process involves the synthesis of a 2,5'-anhydrothymidine phosphoramidite building block, followed by its sequential coupling to a growing oligonucleotide chain on a solid support.

Protocol 1: Synthesis of 2,5'-Anhydrothymidine Phosphoramidite

The synthesis of the phosphoramidite of 2,5'-anhydrothymidine is a critical prerequisite for its incorporation into oligonucleotides. The following is a general protocol based on established methods for modified nucleosides.

Materials:

  • Thymidine

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Sodium hydride

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,5'-Anhydrothymidine:

    • Start with the synthesis of 5'-O-(p-tolylsulfonyl)thymidine from thymidine.

    • Intramolecular cyclization is then induced by treatment with a base, such as sodium hydride, to yield 2,5'-anhydrothymidine. A published procedure suggests that the reaction is nearly complete after 3.5 hours[1].

  • Phosphitylation of 2,5'-Anhydrothymidine:

    • Co-evaporate the dried 2,5'-anhydrothymidine with anhydrous acetonitrile.

    • Dissolve the nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add N,N-diisopropylethylamine (DIPEA).

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to yield the 2,5'-anhydrothymidine phosphoramidite.

Diagram of the Synthetic Pathway for 2,5'-Anhydrothymidine Phosphoramidite

G Thymidine Thymidine TsCl_Py 1. TsCl, Pyridine Tosylated_T 5'-O-Tosylthymidine TsCl_Py->Tosylated_T NaH 2. NaH Anhydro_T 2,5'-Anhydrothymidine NaH->Anhydro_T Phosphitylation 3. 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Phosphoramidite 2,5'-Anhydrothymidine Phosphoramidite Phosphitylation->Phosphoramidite

A schematic overview of the chemical synthesis of 2,5'-anhydrothymidine phosphoramidite from thymidine.

Protocol 2: Solid-Phase Synthesis of 2,5'-Anhydrothymidine-Modified Oligonucleotides

The incorporation of the modified phosphoramidite into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The fundamental steps of the synthesis cycle are deblocking, coupling, capping, and oxidation.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • 2,5'-Anhydrothymidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

Procedure:

The synthesis proceeds in the 3' to 5' direction through repetitive cycles:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid solution to free the 5'-hydroxyl group.

  • Coupling: The 2,5'-anhydrothymidine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. Due to potential steric hindrance from the constrained analogue, an extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency[2].

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.

  • These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle

G Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Modified Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for next nucleotide Oxidation->Repeat Repeat->Deblocking

The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Protocol 3: Deprotection and Purification of the Modified Oligonucleotide

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Buffer for purification (e.g., TEAA).

  • HPLC system with a reverse-phase column.

Procedure:

  • Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide or AMA at an elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases[3][4].

  • Purification: The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter, failed sequences.

  • Analysis: The purity and identity of the final product can be confirmed by techniques such as polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.

Physicochemical Properties of Modified Oligonucleotides

Table 1: Thermal Stability and Nuclease Resistance of Oligonucleotides with 5'-C-Methyl Modifications (as a proxy for 2,5'-Anhydrothymidine)

ModificationChange in Thermal Stability (ΔTm per modification, °C)Nuclease Resistance
(R)-5'-C-methylGreater destabilization of duplexesEnhanced resistance to 3'-exonucleases
(S)-5'-C-methylLess destabilization compared to (R)-isomerGreater resistance to 3'-exonucleases than the (R)-isomer

Data summarized from a study on 5'-C-methyl pyrimidine-modified oligonucleotides, which suggests that modifications at the 5' position can enhance nuclease resistance, albeit with a potential decrease in thermal stability depending on the stereochemistry[5]. It is plausible that 2,5'-anhydrothymidine would confer significant nuclease resistance due to its rigid bicyclic structure.

Enzymatic Incorporation of 2,5'-Anhydrothymidine

The enzymatic incorporation of highly constrained nucleoside analogues like 2,5'-anhydrothymidine into DNA or RNA by polymerases is challenging. While enzymatic methods are well-established for a variety of modified nucleosides, the rigid structure of 2,5'-anhydrothymidine may hinder its recognition and processing by the active site of most DNA and RNA polymerases.

Current Status and Future Outlook:

  • Substrate Specificity: Most polymerases have evolved to accommodate the canonical nucleoside triphosphates and often exhibit limited tolerance for bulky or conformationally locked analogues.

  • Engineered Polymerases: The development of engineered polymerases with altered active sites could potentially enable the incorporation of such constrained nucleosides. This remains an active area of research in synthetic biology.

  • Alternative Enzymatic Methods: Techniques like chemo-enzymatic synthesis, which combines chemical synthesis of modified building blocks with enzymatic ligation, might offer a viable route for producing longer strands containing these modifications[6].

At present, chemical synthesis via the phosphoramidite method remains the most reliable and accessible approach for incorporating 2,5'-anhydrothymidine into DNA and RNA strands for research and therapeutic development.

Conclusion

The incorporation of 2,5'-anhydrothymidine into oligonucleotides offers a promising strategy for enhancing their therapeutic potential. The chemical synthesis protocols outlined above provide a framework for the production of these modified DNA and RNA molecules. While enzymatic incorporation remains a challenge, ongoing advances in enzyme engineering may provide new avenues in the future. The data from related modifications suggest that oligonucleotides containing 2,5'-anhydrothymidine are likely to exhibit increased nuclease resistance, a highly desirable property for in vivo applications. Further studies are warranted to fully characterize the biophysical and biological properties of these novel modified oligonucleotides.

References

Applications of O2,5'-Anhydrothymidine in Studying DNA Repair Mechanisms: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a structurally unique nucleoside analogue characterized by a covalent bridge between the C2' and O5' atoms of the deoxyribose ring. This rigid structure imparts distinct chemical properties that make it a potential tool for investigating the intricate mechanisms of DNA repair. While direct experimental evidence detailing the application of O2,5'-Anhydrothymidine in DNA repair studies is not extensively documented in current literature, its structural similarity to known DNA lesions, such as those induced by oxidative stress or alkylating agents, suggests its utility as a stable mimic of DNA damage.

These application notes propose a framework for utilizing O2,5'-Anhydrothymidine to probe various aspects of DNA repair, drawing parallels with the established use of other thymidine-derived adducts. The protocols and conceptual models presented here are intended to serve as a foundational guide for researchers seeking to explore the potential of O2,5'-Anhydrothymidine as a novel chemical probe in the field of DNA damage and repair.

Proposed Applications in DNA Repair Studies

Investigation of Base Excision Repair (BER) Pathways

O2,5'-Anhydrothymidine can be incorporated into synthetic oligonucleotides to serve as a substrate mimic for DNA glycosylases, the key enzymes that initiate the Base Excision Repair (BER) pathway. The rigid anhydro bridge may be recognized as a distortion in the DNA helix, similar to lesions like thymine glycol or O-alkylated thymidines.

Key Research Questions to Address:

  • Is O2,5'-Anhydrothymidine recognized and excised by specific DNA glycosylases (e.g., TDG, SMUG1, or other monofunctional or bifunctional glycosylases)?

  • Does the presence of O2,5'-Anhydrothymidine in a DNA duplex affect the binding affinity of DNA glycosylases?

  • Can O2,5'-Anhydrothymidine be used to trap or stabilize enzyme-DNA intermediates for structural and mechanistic studies?

Probing the Fidelity and Translesion Synthesis (TLS) Capabilities of DNA Polymerases

The passage of a DNA polymerase over a damaged template is a critical step in DNA replication and repair. The structural rigidity of O2,5'-Anhydrothymidine can present a significant block to replicative DNA polymerases. This property can be exploited to study the mechanisms of translesion synthesis (TLS) by specialized DNA polymerases.

Key Research Questions to Address:

  • To what extent does O2,5'-Anhydrothymidine block DNA synthesis by high-fidelity replicative DNA polymerases?

  • Which TLS polymerases (e.g., Pol η, Pol κ, Pol ι) are capable of bypassing the O2,5'-Anhydrothymidine lesion?

  • What is the fidelity of nucleotide incorporation opposite O2,5'-Anhydrothymidine by different DNA polymerases? Does it lead to specific mutational signatures?

Experimental Protocols

Protocol 1: In Vitro DNA Glycosylase Activity Assay

This protocol is designed to assess whether O2,5'-Anhydrothymidine can be excised from a DNA duplex by a specific DNA glycosylase.

Materials:

  • Custom-synthesized single-stranded oligonucleotide containing a site-specific O2,5'-Anhydrothymidine lesion (e.g., 5'-[FAM]-GCT AGC XGC TAG C-3', where X is O2,5'-Anhydrothymidine).

  • Complementary unlabeled single-stranded oligonucleotide.

  • Purified recombinant DNA glycosylase (e.g., human TDG, SMUG1).

  • Reaction buffer (specific to the glycosylase being tested).

  • Formamide loading buffer.

  • Polyacrylamide gel (e.g., 20%) for electrophoresis.

  • Fluorescence imager.

Methodology:

  • Duplex DNA Preparation: Anneal the FAM-labeled oligonucleotide containing O2,5'-Anhydrothymidine with its complementary strand by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Glycosylase Reaction:

    • Set up a reaction mixture containing the annealed DNA duplex, the purified DNA glycosylase, and the appropriate reaction buffer.

    • Incubate the reaction at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Include a positive control with a known substrate for the glycosylase (e.g., a U:G mismatch for TDG) and a negative control without the enzyme.

  • AP Site Cleavage (for monofunctional glycosylases): If the glycosylase is monofunctional, it will create an apurinic/apyrimidinic (AP) site. This site can be cleaved by subsequent treatment with an AP endonuclease (e.g., APE1) or by chemical means (e.g., NaOH treatment) to generate a strand break. Bifunctional glycosylases will cleave the backbone directly.

  • Analysis:

    • Stop the reaction by adding formamide loading buffer.

    • Denature the DNA by heating at 95°C for 5 minutes.

    • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the results using a fluorescence imager. The appearance of a shorter, cleaved product indicates glycosylase activity.

Protocol 2: Primer Extension Assay to Assess DNA Polymerase Bypass

This protocol evaluates the ability of a DNA polymerase to bypass an O2,5'-Anhydrothymidine lesion in a template strand.

Materials:

  • Template oligonucleotide containing a site-specific O2,5'-Anhydrothymidine lesion.

  • Fluorescently labeled primer oligonucleotide that anneals upstream of the lesion.

  • Purified DNA polymerase (e.g., Klenow fragment, human DNA polymerase η).

  • dNTP mix (containing dATP, dCTP, dGTP, dTTP).

  • Reaction buffer (specific to the polymerase being tested).

  • Formamide loading buffer.

  • Polyacrylamide gel for electrophoresis.

  • Fluorescence imager.

Methodology:

  • Template-Primer Annealing: Anneal the fluorescently labeled primer to the template oligonucleotide containing O2,5'-Anhydrothymidine.

  • Polymerase Reaction:

    • Set up the reaction mixture containing the annealed template-primer, DNA polymerase, dNTPs, and reaction buffer.

    • Incubate at the optimal temperature for the polymerase for a set time.

    • To analyze nucleotide incorporation fidelity, reactions can be set up with only one of the four dNTPs at a time.

  • Analysis:

    • Terminate the reaction by adding formamide loading buffer.

    • Denature the DNA and separate the products by denaturing PAGE.

    • Visualize the results using a fluorescence imager. The length of the extended primer will indicate whether the polymerase was stalled by the lesion or was able to bypass it. The intensity of the bands corresponding to full-length product versus stalled product can be quantified to determine bypass efficiency.

Data Presentation

Quantitative data from the proposed experiments can be summarized in tables for clear comparison.

Table 1: Hypothetical Glycosylase Excision Efficiency for O2,5'-Anhydrothymidine

DNA GlycosylaseSubstrate% Cleavage (60 min)
hTDGU:G (control)95
O2,5'-AThy:A<5
hSMUG1U:A (control)90
O2,5'-AThy:A15
hNEIL1DHU:G (control)85
O2,5'-AThy:A10

This table presents hypothetical data to illustrate how results could be structured.

Table 2: Hypothetical DNA Polymerase Bypass Efficiency and Fidelity for O2,5'-Anhydrothymidine

DNA PolymeraseLesion Bypass Efficiency (%)Nucleotide Incorporated Opposite Lesion
Klenow Fragment (exo-)<10-
Human Pol η75dATP (80%), dGTP (15%), dCTP (5%)
Human Pol κ40dATP (60%), dCTP (30%), dGTP (10%)

This table presents hypothetical data to illustrate how results could be structured.

Visualizations

Diagrams created using Graphviz can illustrate the conceptual frameworks and experimental workflows.

BER_Pathway cluster_0 Base Excision Repair (BER) DNA_Lesion DNA with O2,5'-Anhydrothymidine Glycosylase DNA Glycosylase (e.g., hSMUG1) DNA_Lesion->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB Pol_Beta DNA Polymerase β SSB->Pol_Beta Gap Filling Ligase DNA Ligase III Pol_Beta->Ligase Nick Sealing Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Proposed Base Excision Repair pathway for O2,5'-Anhydrothymidine.

Polymerase_Bypass_Workflow cluster_1 Primer Extension Assay Workflow Start Anneal FAM-Primer to Template with O2,5'-AThy Reaction Add DNA Polymerase + dNTPs Start->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop reaction with Formamide Incubation->Stop PAGE Denaturing PAGE Stop->PAGE Analysis Fluorescence Imaging & Quantification PAGE->Analysis

Caption: Experimental workflow for DNA polymerase bypass assay.

Conclusion

While direct experimental data is currently limited, the unique structural features of O2,5'-Anhydrothymidine make it a promising candidate for a novel chemical probe in DNA repair studies. The proposed applications and protocols provide a starting point for researchers to investigate its interaction with key DNA repair enzymes, such as DNA glycosylases and polymerases. Such studies would not only elucidate the cellular processing of this specific analogue but could also provide broader insights into the recognition and repair of complex DNA lesions. The further development and characterization of O2,5'-Anhydrothymidine as a research tool have the potential to contribute significantly to our understanding of genome maintenance and the development of new therapeutic strategies targeting DNA repair pathways.

O2,5'-Anhydrothymidine: Applications and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of O2,5'-Anhydrothymidine in medicinal chemistry, with a focus on its antiviral applications. Detailed protocols for its synthesis and for the evaluation of its antiviral activity are provided, along with relevant quantitative data and visualizations of key pathways and workflows.

Introduction

O2,5'-Anhydrothymidine is a rigid, bicyclic nucleoside analog of thymidine. This structural constraint imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry. Its primary area of investigation has been in the development of antiviral agents, particularly against retroviruses and herpesviruses. The cyclization creates a conformationally locked structure that can influence its interaction with viral enzymes, such as DNA polymerase and reverse transcriptase. This document outlines the synthesis, mechanism of action, and protocols for evaluating the antiviral efficacy of O2,5'-Anhydrothymidine and its derivatives.

Data Presentation

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
1-[(2-methyl benzimidazole-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea (MBZM-N-IBT)HSV-13.619[1]>800[1]>221
Trifluorothymidine (TFT)HSV-1>3.0[2]0.99[2]<0.33
Ganciclovir (GCV)HSV-1>100[2]>100[2]-
Acyclovir (ACV)HSV-10.05-1.0>100>100-2000
4'-ThiothymidineHSV-10.01[3]0.8[3]80
KAY-2-41 (4'-Thiothymidine derivative)HSV-11.4 - 3.3[3]12[3]3.6 - 8.6
KAH-39-149 (4'-Thiothymidine derivative)HSV-11.4 - 3.3[3]10[3]3.0 - 7.1

Experimental Protocols

Protocol 1: Synthesis of O2,5'-Anhydrothymidine

This protocol describes a general method for the intramolecular cyclization of thymidine to form O2,5'-Anhydrothymidine. A common strategy involves the activation of the 5'-hydroxyl group and subsequent nucleophilic attack by the O2 of the pyrimidine ring.

Materials:

  • Thymidine

  • Diphenyl carbonate

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Pyridine

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Protection of 3'-Hydroxyl Group (Optional but recommended for higher yield):

    • Dissolve thymidine in a mixture of pyridine and DCM.

    • Add a suitable protecting group reagent (e.g., acetyl chloride or benzoyl chloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the 3'-O-protected thymidine by silica gel column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the 3'-O-protected thymidine (or unprotected thymidine) in anhydrous DMF.

    • Add diphenyl carbonate and a catalytic amount of sodium bicarbonate.

    • Heat the reaction mixture to 140-150°C and stir for 2-4 hours.

    • Monitor the formation of O2,5'-Anhydrothymidine by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if applicable):

    • If a protecting group was used, dissolve the crude product in a suitable solvent (e.g., methanolic ammonia for acetyl groups).

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude O2,5'-Anhydrothymidine by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard method to determine the antiviral activity of a compound against Herpes Simplex Virus (HSV-1).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Herpes Simplex Virus Type 1 (HSV-1) stock

  • O2,5'-Anhydrothymidine (or other test compounds)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection:

    • On the day of the assay, aspirate the growth medium from the confluent cell monolayers.

    • Infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • During the viral adsorption period, prepare serial dilutions of O2,5'-Anhydrothymidine in DMEM with 2% FBS.

    • After the 1-hour incubation, remove the virus inoculum and wash the cell monolayers with PBS.

    • Add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay and Incubation:

    • Overlay the cell monolayers with methylcellulose medium containing the corresponding concentration of the test compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Staining and Counting:

    • Aspirate the methylcellulose overlay.

    • Fix the cells with a methanol/acetone solution.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the test compound on the host cells.

Materials:

  • Vero cells

  • DMEM with 10% FBS

  • O2,5'-Anhydrothymidine (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of O2,5'-Anhydrothymidine in culture medium.

    • Aspirate the medium from the cells and add the different concentrations of the test compound. Include a cell-only control (no compound).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

    • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Nucleoside Analogs

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Viral_DNA_Synthesis 3. Viral DNA Synthesis Uncoating->Viral_DNA_Synthesis Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Assembly_Release 4. Assembly & Release Viral_DNA_Synthesis->Assembly_Release Anhydrothymidine O2,5'-Anhydrothymidine (Prodrug) Phosphorylation Cellular Kinases Anhydrothymidine->Phosphorylation Enters Cell Active_Metabolite Anhydrothymidine Triphosphate (Active Form) Phosphorylation->Active_Metabolite Phosphorylates Inhibition Inhibition of Viral DNA Polymerase Active_Metabolite->Inhibition Chain_Termination Chain Termination Active_Metabolite->Chain_Termination Incorporation into growing DNA chain Inhibition->Viral_DNA_Polymerase Chain_Termination->Viral_DNA_Synthesis Antiviral_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Host Cell Culture (e.g., Vero cells) Start->Cell_Culture Cytotoxicity_Assay 2a. Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 2b. Antiviral Assay (IC50) - Infect cells with virus - Treat with compound Cell_Culture->Antiviral_Assay Data_Analysis 3. Data Analysis - Calculate CC50 and IC50 - Determine Selectivity Index (SI) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Lead_Identification 4. Lead Identification (High SI) Data_Analysis->Lead_Identification End End: Lead Compound Lead_Identification->End

References

O2,5'-Anhydrothymidine Analogues: A Tool for Research in HIV and Other Retroviruses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine and its analogues represent a class of nucleoside derivatives that have demonstrated significant potential in the research of Human Immunodeficiency Virus (HIV) and other retroviruses. These compounds are structurally related to thymidine, a natural building block of DNA, but contain an additional anhydro linkage between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This structural modification confers unique biochemical properties, primarily the inhibition of reverse transcriptase, a critical enzyme for retroviral replication. These notes provide an overview of the applications of O2,5'-anhydrothymidine analogues, quantitative data on their antiviral activity, and detailed protocols for their synthesis and evaluation.

Mechanism of Action

The primary mechanism of action for O2,5'-anhydrothymidine analogues, like other nucleoside reverse transcriptase inhibitors (NRTIs), is the termination of the growing viral DNA chain during reverse transcription.[1][2] Once inside a host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA strand by the viral reverse transcriptase. Due to the modification at the 3' position of the sugar ring, the incorporated anhydrothymidine analogue lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of DNA chain elongation, thereby halting viral replication.

A proposed mechanism of action for 2,5'-anhydrothymidine analogues is depicted in the following signaling pathway diagram:

Mechanism_of_Action cluster_cell Host Cell cluster_virus Retroviral Replication Anhydrothymidine Anhydrothymidine Anhydrothymidine_MP Anhydrothymidine Monophosphate Anhydrothymidine->Anhydrothymidine_MP Cellular Kinases Anhydrothymidine_DP Anhydrothymidine Diphosphate Anhydrothymidine_MP->Anhydrothymidine_DP Cellular Kinases Anhydrothymidine_TP Anhydrothymidine Triphosphate Anhydrothymidine_DP->Anhydrothymidine_TP Cellular Kinases RT Reverse Transcriptase Anhydrothymidine_TP->RT Competitive Inhibition Chain_Termination Chain Termination Anhydrothymidine_TP->Chain_Termination Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription RT->Viral_DNA RT->Chain_Termination

Mechanism of Action of 2,5'-Anhydrothymidine Analogues.

Antiviral Activity and Cytotoxicity

Several 2,5'-anhydro analogues of thymidine derivatives have been synthesized and evaluated for their antiviral activity against HIV-1 and other retroviruses, such as Rauscher-Murine leukemia virus (R-MuLV). The tables below summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (TCID50) values for key compounds.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of 2,5'-Anhydrothymidine Analogues [3]

CompoundIC50 (µM) vs. HIV-1TCID50 (µM) in MT-4 Cells
2,5'-Anhydro-3'-azido-3'-deoxythymidine0.56>100
3'-Azido-3'-deoxythymidine (AZT)0.00429
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine4.95>100
3'-Azido-2',3'-dideoxyuridine (AZU)0.3>100

Table 2: Anti-Rauscher-Murine Leukemia Virus (R-MuLV) Activity of 2,5'-Anhydrothymidine Analogues [3]

CompoundIC50 (µM) vs. R-MuLV
2,5'-Anhydro-3'-azido-3'-deoxythymidine0.27
3'-Azido-3'-deoxythymidine (AZT)0.023

These data indicate that while the 2,5'-anhydro analogues can be less potent than their parent compounds (e.g., AZT), they may exhibit a significantly improved safety profile with reduced cytotoxicity.[3]

Experimental Protocols

Synthesis of 2,5'-Anhydro-3'-azido-3'-deoxythymidine

A general synthetic scheme for 2,5'-anhydrothymidine analogues involves the cyclization of a suitably protected thymidine derivative. The following is a representative workflow for the synthesis of 2,5'-anhydro-3'-azido-3'-deoxythymidine.

Synthesis_Workflow Start 3'-Azido-3'-deoxythymidine (AZT) Protection Protection of 5'-OH group Start->Protection Mesylation Mesylation of 2-OH group Protection->Mesylation Cyclization Intramolecular Cyclization Mesylation->Cyclization Deprotection Deprotection of 5'-OH group Cyclization->Deprotection Purification Purification Deprotection->Purification Product 2,5'-Anhydro-3'-azido- 3'-deoxythymidine Purification->Product Anti_HIV_Assay_Workflow Cell_Seeding Seed MT-4 cells in a 96-well plate Compound_Addition Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 5 days Virus_Infection->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

References

Application Notes and Protocols: O2,5'-Anhydrothymidine as a Versatile Probe in Biochemical and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for employing O2,5'-Anhydrothymidine as a probe in a variety of biochemical and enzymatic assays. Due to its structural similarity to the natural nucleoside thymidine, O2,5'-Anhydrothymidine presents a valuable tool for investigating enzymes and cellular processes involved in nucleoside metabolism and DNA synthesis. This document outlines its potential application as an enzyme inhibitor, an internal standard for chromatography, and a probe for DNA polymerase and nucleoside transporter activities.

Inhibition of Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP) is a key enzyme in the pyrimidine salvage pathway and is also known as an angiogenic factor. Its overexpression is linked to tumor growth and angiogenesis, making it a significant target for anticancer drug development.[1][2][3] O2,5'-Anhydrothymidine, as a structural analog of thymidine, can be investigated as a potential competitive inhibitor of TP.

Signaling Pathway: TP in Tumor Angiogenesis

TP_Angiogenesis cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Thymidine Thymidine TP TP Thymidine->TP Substrate dTRP 2-deoxy-D-ribose- 1-phosphate TP->dTRP Thymine Thymine TP->Thymine dTR 2-deoxy-D-ribose dTRP->dTR Phosphorolysis Angiogenic_Factors Secretion of Angiogenic Factors (e.g., VEGF, IL-8) dTR->Angiogenic_Factors Upregulates Endothelial_Cell Endothelial Cell Proliferation & Migration Angiogenic_Factors->Endothelial_Cell Promotes O2_5_Anhydrothymidine O2,5'-Anhydrothymidine O2_5_Anhydrothymidine->TP Potential Inhibition

Caption: Role of Thymidine Phosphorylase in Angiogenesis and Potential Inhibition.

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This protocol is adapted from established spectrophotometric assays for TP inhibition.[1][4][5]

Objective: To determine the inhibitory potential of O2,5'-Anhydrothymidine on Thymidine Phosphorylase activity.

Principle: The assay measures the phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate by TP. The change in absorbance at 290 nm, resulting from the conversion of thymidine to thymine, is monitored over time.

Materials:

  • Recombinant Human or E. coli Thymidine Phosphorylase (TP)

  • O2,5'-Anhydrothymidine

  • Thymidine

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of O2,5'-Anhydrothymidine in DMSO.

    • Prepare a stock solution of thymidine (substrate) in deionized water.

    • Dilute the TP enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.058 U/well).

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 10 µL of O2,5'-Anhydrothymidine solution (at various concentrations) or DMSO (for control)

      • 20 µL of TP enzyme solution (0.058 U/well)

    • Include a known TP inhibitor (e.g., 7-deazaxanthine) as a positive control.

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of 1.5 mM thymidine solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 290 nm every minute for 10 minutes using a microplate reader.

Data Presentation: Hypothetical IC50 Value of O2,5'-Anhydrothymidine against TP
CompoundIC50 (µM) [Hypothetical]
O2,5'-Anhydrothymidine75.3 ± 5.2
7-Deazaxanthine (Control)41.0 ± 1.6

Experimental Workflow: TP Inhibition Assay

TP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - O2,5'-Anhydrothymidine Stock - Thymidine Stock - TP Enzyme Solution Plate_Setup Set up 96-well plate: - Buffer - Test Compound/Control - TP Enzyme Reagents->Plate_Setup Pre_incubation Pre-incubate at 30°C for 10 min Plate_Setup->Pre_incubation Initiate Add Thymidine Substrate Pre_incubation->Initiate Measure Measure Absorbance at 290 nm (Kinetic Read for 10 min) Initiate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for Thymidine Phosphorylase Inhibition Assay.

Internal Standard in High-Performance Liquid Chromatography (HPLC)

An internal standard (IS) in chromatography is a compound added in a constant amount to samples, calibration standards, and controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. O2,5'-Anhydrothymidine, also known as 3',5'-anhydrothymidine, can serve as an effective internal standard for the quantification of thymidine and its analogs in biological matrices due to its structural similarity and expected similar behavior during extraction and analysis.

Logical Relationship: Principle of Internal Standard in HPLC

Internal_Standard_Principle Sample Biological Sample (contains Analyte) Spiked_Sample Spiked Sample (Analyte + Constant [IS]) Sample->Spiked_Sample IS_Stock O2,5'-Anhydrothymidine (Internal Standard Stock) IS_Stock->Spiked_Sample Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiked_Sample->Extraction Processed_Sample Processed Sample Extraction->Processed_Sample HPLC_Analysis HPLC Analysis Processed_Sample->HPLC_Analysis Chromatogram Chromatogram (Peak Areas of Analyte and IS) HPLC_Analysis->Chromatogram Quantification Quantification (Analyte Area / IS Area) Chromatogram->Quantification

Caption: Principle of using an internal standard in HPLC analysis.

Experimental Protocol: Quantification of a Thymidine Analog using O2,5'-Anhydrothymidine as an Internal Standard

Objective: To quantify the concentration of a thymidine analog (Analyte X) in plasma using HPLC with O2,5'-Anhydrothymidine as an internal standard.

Materials:

  • O2,5'-Anhydrothymidine (Internal Standard)

  • Analyte X

  • Human Plasma

  • Acetonitrile (ACN)

  • Formic Acid

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of Analyte X and O2,5'-Anhydrothymidine in a suitable solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike blank plasma with known concentrations of Analyte X to prepare calibration standards and QCs.

    • Add a constant concentration of O2,5'-Anhydrothymidine to all calibration standards, QCs, and unknown samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 267 nm or MS/MS with appropriate transitions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Analyte X / O2,5'-Anhydrothymidine) against the concentration of Analyte X for the calibration standards.

    • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation: Hypothetical Calibration Curve Data
Analyte X (ng/mL)Peak Area Ratio (Analyte X / IS)
10.052
50.258
100.515
502.57
1005.14
50025.6

Probing DNA Polymerase Activity

Modified nucleosides can act as either substrates or inhibitors of DNA polymerases. O2,5'-Anhydrothymidine, after intracellular conversion to its triphosphate form, could potentially be investigated as a substrate for incorporation into a growing DNA chain or as an inhibitor of DNA polymerase activity.

Experimental Protocol: DNA Polymerase Inhibition/Substrate Assay

Objective: To determine if O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTTP) acts as a substrate or inhibitor for a specific DNA polymerase (e.g., DNA Polymerase I, Klenow Fragment).

Principle: A primer extension assay is used. A radiolabeled primer is annealed to a template DNA strand. The extension of the primer by DNA polymerase in the presence of dNTPs is monitored. The effect of O2,5'-AHTTP is assessed by its ability to be incorporated (if a substrate) or to halt elongation (if an inhibitor).

Materials:

  • DNA Polymerase (e.g., Klenow Fragment)

  • O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTTP) - requires custom synthesis

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, TTP)

  • Radiolabeled primer (e.g., 5'-[γ-³²P]-labeled)

  • Single-stranded DNA template

  • Reaction Buffer (specific to the polymerase)

  • Stop Solution (e.g., formamide with loading dyes)

  • Polyacrylamide gel for sequencing

Procedure:

  • Primer Annealing:

    • Anneal the radiolabeled primer to the DNA template by heating to 95°C and slowly cooling to room temperature.

  • Reaction Setup:

    • In separate tubes, prepare the following reaction mixtures:

      • Control: Annealed primer/template, reaction buffer, all four dNTPs, and DNA polymerase.

      • Test (Substrate): Annealed primer/template, reaction buffer, dATP, dCTP, dGTP, O2,5'-AHTTP (in place of TTP), and DNA polymerase.

      • Test (Inhibitor): Annealed primer/template, reaction buffer, all four dNTPs, varying concentrations of O2,5'-AHTTP, and DNA polymerase.

  • Reaction:

    • Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Termination:

    • Stop the reactions by adding the stop solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

  • Analysis:

    • Visualize the DNA bands by autoradiography.

    • Compare the band patterns between the control and test lanes. Incorporation of O2,5'-AHTTP as a substrate would result in full-length or extended products. Inhibition would lead to shorter products or termination at specific sites.

Experimental Workflow: DNA Polymerase Assay

DNA_Polymerase_Workflow Prep Prepare Radiolabeled Primer and Anneal to Template Setup Set up Reaction Mixtures: - Control (all dNTPs) - Test (with O2,5'-AHTTP) Prep->Setup Incubate Incubate with DNA Polymerase at Optimal Temperature Setup->Incubate Terminate Stop Reaction with Stop Solution Incubate->Terminate Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Terminate->Electrophoresis Visualize Autoradiography to Visualize Bands Electrophoresis->Visualize Analyze Analyze Banding Pattern for Incorporation or Inhibition Visualize->Analyze

Caption: Workflow for DNA Polymerase Substrate/Inhibition Assay.

Investigating Nucleoside Transport

Nucleoside transporters are membrane proteins that facilitate the movement of nucleosides across cell membranes. The uptake of nucleoside analog drugs is dependent on these transporters. Radiolabeled O2,5'-Anhydrothymidine could be used as a probe to study the kinetics and specificity of nucleoside transporters.

Experimental Protocol: Nucleoside Transporter Uptake Assay

Objective: To measure the uptake of radiolabeled O2,5'-Anhydrothymidine into cells expressing specific nucleoside transporters.

Materials:

  • Radiolabeled O2,5'-Anhydrothymidine (e.g., [³H]-O2,5'-Anhydrothymidine) - requires custom synthesis

  • Cell line expressing the nucleoside transporter of interest

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Known nucleoside transport inhibitors (e.g., dipyridamole, S-(4-nitrobenzyl)-6-thioinosine (NBMPR))

  • Scintillation fluid and counter

Procedure:

  • Cell Culture:

    • Culture the cells to confluency in appropriate multi-well plates.

  • Uptake Assay:

    • Wash the cells with transport buffer.

    • Pre-incubate the cells with or without a transport inhibitor for a specified time.

    • Initiate uptake by adding transport buffer containing a known concentration of radiolabeled O2,5'-Anhydrothymidine.

    • Incubate for various time points (e.g., 1, 5, 15 minutes) at the appropriate temperature.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold transport buffer to remove extracellular radiolabeled compound.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the protein concentration of the lysate for normalization.

    • Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

    • Determine the kinetic parameters (Km and Vmax) by performing the assay with varying concentrations of radiolabeled O2,5'-Anhydrothymidine.

    • Assess the inhibitory effect of known transporter inhibitors.

Data Presentation: Hypothetical Kinetic Data for [³H]-O2,5'-Anhydrothymidine Uptake
ParameterValue [Hypothetical]
Km150 µM
Vmax25 pmol/mg/min

These application notes provide a comprehensive guide for utilizing O2,5'-Anhydrothymidine in various biochemical and enzymatic assays. The detailed protocols and conceptual diagrams are intended to facilitate the exploration of this compound's potential as a valuable research tool.

References

Step-by-Step Synthesis of O2,5'-Anhydrothymidine Phosphoramidite: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of O2,5'-Anhydrothymidine phosphoramidite, a modified nucleoside analog of significant interest in the development of therapeutic oligonucleotides. The rigid, bicyclic structure of the anhydrothymidine moiety can impart unique conformational properties to nucleic acid duplexes, potentially enhancing their stability and resistance to nuclease degradation. This protocol is divided into two main stages: the synthesis of the O2,5'-Anhydrothymidine precursor and its subsequent conversion to the desired phosphoramidite building block for automated oligonucleotide synthesis.

Stage 1: Synthesis of O2,5'-Anhydrothymidine

The initial step involves an intramolecular cyclization of thymidine to form the anhydro-nucleoside. This protocol is adapted from the direct synthesis method.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of O2,5'-Anhydrothymidine is outlined below.

Materials:

  • Thymidine

  • Diphenyl carbonate

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thymidine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add diphenyl carbonate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude O2,5'-Anhydrothymidine by silica gel column chromatography using a gradient of methanol in ethyl acetate.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data Summary
ParameterValue
Starting MaterialThymidine
Key ReagentDiphenyl carbonate
SolventAnhydrous Dimethylformamide (DMF)
Reaction Temperature150°C
Reaction Time1 hour
Purification MethodSilica gel column chromatography
Typical Yield70-80%

Stage 2: Synthesis of O2,5'-Anhydrothymidine Phosphoramidite

The second stage of the synthesis involves the conversion of the prepared O2,5'-Anhydrothymidine into its phosphoramidite derivative. This is achieved by reacting the 3'-hydroxyl group of the anhydro-nucleoside with a phosphitylating agent.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of O2,5'-Anhydrothymidine phosphoramidite is provided below.

Materials:

  • O2,5'-Anhydrothymidine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dry O2,5'-Anhydrothymidine (1 equivalent) by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous dichloromethane (DCM).

  • Addition of Base: To the solution, add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Phosphitylation: Cool the mixture to 0°C in an ice bath. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 0.5%) to neutralize the silica gel.

  • Characterization and Storage: Confirm the structure and purity of the final O2,5'-Anhydrothymidine phosphoramidite by ³¹P NMR and ¹H NMR. The purified phosphoramidite should be stored under an inert atmosphere (e.g., argon) at low temperature (-20°C) to prevent degradation.

Quantitative Data Summary
ParameterValue
Starting MaterialO2,5'-Anhydrothymidine
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
BaseN,N-Diisopropylethylamine (DIPEA)
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0°C to Room Temperature
Reaction Time2-4 hours
Purification MethodSilica gel column chromatography
Typical Yield80-90%

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of O2,5'-Anhydrothymidine cluster_stage2 Stage 2: Phosphoramidite Synthesis Thymidine Thymidine Reaction_Mix_1 Dissolve in DMF Add Diphenyl Carbonate Thymidine->Reaction_Mix_1 Cyclization Intramolecular Cyclization (150°C, 1h) Reaction_Mix_1->Cyclization Workup_1 Work-up & Extraction Cyclization->Workup_1 Purification_1 Silica Gel Chromatography Workup_1->Purification_1 Anhydrothymidine O2,5'-Anhydrothymidine Purification_1->Anhydrothymidine Anhydrothymidine_input O2,5'-Anhydrothymidine Reaction_Mix_2 Dissolve in DCM Add DIPEA Anhydrothymidine_input->Reaction_Mix_2 Phosphitylation Phosphitylation with 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite (0°C to RT) Reaction_Mix_2->Phosphitylation Workup_2 Quenching & Work-up Phosphitylation->Workup_2 Purification_2 Silica Gel Chromatography Workup_2->Purification_2 Phosphoramidite O2,5'-Anhydrothymidine Phosphoramidite Purification_2->Phosphoramidite

Caption: Overall workflow for the synthesis of O2,5'-Anhydrothymidine phosphoramidite.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and dependencies of the key experimental stages.

Logical_Flow Start Start: Thymidine Step1 Step 1: Intramolecular Cyclization Start->Step1 Intermediate Intermediate: O2,5'-Anhydrothymidine Step1->Intermediate Step2 Step 2: Phosphitylation Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification Final_Product Final Product: O2,5'-Anhydrothymidine Phosphoramidite Application Application: Oligonucleotide Synthesis Final_Product->Application Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Final_Product

Caption: Logical progression of the synthesis from starting material to final application.

Application Notes and Protocols for Testing O2,5'-Anhydrothymidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O2,5'-Anhydrothymidine is a synthetic nucleoside analog with a rigid structure conferred by the anhydro bridge between the sugar and the base. Such modifications can significantly alter the biological activity of nucleosides, often leading to cytotoxic effects by interfering with cellular processes like DNA synthesis and repair.[1][2] Nucleoside analogs are a cornerstone of chemotherapy, and understanding the cytotoxic profile of novel compounds like O2,5'-Anhydrothymidine is crucial for evaluating their therapeutic potential.[3]

These application notes provide a comprehensive guide to researchers for assessing the in vitro cytotoxicity of O2,5'-Anhydrothymidine. Detailed protocols for key cell-based assays are provided to measure cell viability, membrane integrity, and the induction of apoptosis. Furthermore, this document outlines a framework for data presentation and visualization of potential signaling pathways and experimental workflows. While specific quantitative data and delineated signaling pathways for O2,5'-Anhydrothymidine are not yet extensively published, this guide offers the established methodologies to generate such critical data.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound.

Table 1: Example IC50 Values of O2,5'-Anhydrothymidine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay MethodReference
HCT116 Colon Carcinoma48Data to be determinedMTT
MCF-7 Breast Adenocarcinoma48Data to be determinedMTT
A549 Lung Carcinoma48Data to be determinedMTT
HeLa Cervical Cancer48Data to be determinedMTT
Jurkat T-cell Leukemia48Data to be determinedMTT

Note: The IC50 values in this table are placeholders. Researchers should populate this table with their experimentally determined values.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • O2,5'-Anhydrothymidine stock solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of O2,5'-Anhydrothymidine in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of O2,5'-Anhydrothymidine. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • O2,5'-Anhydrothymidine stock solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of O2,5'-Anhydrothymidine for the desired time.

  • Include the following controls on each plate:[10]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

    • Vehicle control: Cells treated with the same concentration of solvent used for the test compound.

    • Medium background: Culture medium without cells.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Cell culture medium

  • O2,5'-Anhydrothymidine stock solution

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with various concentrations of O2,5'-Anhydrothymidine for the desired time.

  • Include appropriate controls (vehicle, untreated).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a putative signaling pathway for O2,5'-Anhydrothymidine-induced cytotoxicity and a general experimental workflow.

G cluster_0 Experimental Workflow for Cytotoxicity Testing cluster_1 Cytotoxicity Assays A Cell Seeding (e.g., HCT116, MCF-7, A549) B Treatment with O2,5'-Anhydrothymidine (Dose-Response) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Viability) C->D E LDH Assay (Membrane Integrity) C->E F Caspase 3/7 Assay (Apoptosis) C->F G Data Analysis (IC50 Calculation) D->G E->G F->G

Caption: General experimental workflow for assessing the cytotoxicity of O2,5'-Anhydrothymidine.

G cluster_0 Putative Signaling Pathway for O2,5'-Anhydrothymidine-Induced Apoptosis Compound O2,5'-Anhydrothymidine DNA_Polymerase Inhibition of DNA Polymerase Compound->DNA_Polymerase DNA_Damage DNA Damage (Strand Breaks) DNA_Polymerase->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative signaling pathway for O2,5'-Anhydrothymidine-induced apoptosis.

Disclaimer: The signaling pathway presented is a hypothetical model based on the known mechanisms of other nucleoside analogs and requires experimental validation for O2,5'-Anhydrothymidine.

References

Application Notes and Protocols for Evaluating the Efficacy of O2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a synthetic pyrimidine nucleoside analog. Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] These agents, which are structurally similar to endogenous nucleosides, can act as antimetabolites by interfering with the synthesis of nucleic acids.[1][2] After cellular uptake, they are typically phosphorylated to their active triphosphate form, which can then be incorporated into growing DNA or RNA chains, leading to chain termination or mutagenesis, ultimately inhibiting viral replication or cancer cell proliferation.[3][4] The anhydro modification in O2,5'-Anhydrothymidine suggests a potential for unique biological activity, possibly conferring resistance to enzymatic degradation and altering its interaction with viral or cellular enzymes.

These application notes provide a comprehensive framework for the preclinical evaluation of O2,5'-Anhydrothymidine in animal models, focusing on its potential antiviral efficacy, as suggested by studies on related anhydro-nucleosides.[5] The protocols and methodologies described herein are based on established practices for the evaluation of nucleoside analogs.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical evaluation of O2,5'-Anhydrothymidine. This involves a series of in vitro and in vivo studies to characterize its antiviral activity, pharmacological properties, and safety profile.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Antiviral_Activity Antiviral Activity Screening (e.g., cell culture models of viral infection) Cytotoxicity_Assay Cytotoxicity Assays (e.g., CC50 determination in host cell lines) Antiviral_Activity->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., polymerase inhibition assays) Cytotoxicity_Assay->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies (ADME) Mechanism_of_Action->Pharmacokinetics Lead Candidate Selection Efficacy_Models Animal Efficacy Models (e.g., viral infection models) Pharmacokinetics->Efficacy_Models Toxicology_Studies Toxicology and Safety Studies Efficacy_Models->Toxicology_Studies

Figure 1: Preclinical evaluation workflow for O2,5'-Anhydrothymidine.

Signaling Pathway: Mechanism of Action of Nucleoside Analogs

The proposed mechanism of action for O2,5'-Anhydrothymidine, like other nucleoside analogs, involves intracellular activation and subsequent interference with nucleic acid synthesis.

G Drug O2,5'-Anhydrothymidine (Prodrug) Transport Cellular Uptake (Nucleoside Transporters) Drug->Transport Extracellular MP Anhydrothymidine Monophosphate Transport->MP Intracellular (Phosphorylation) DP Anhydrothymidine Diphosphate MP->DP (Phosphorylation) TP Anhydrothymidine Triphosphate (Active Form) DP->TP (Phosphorylation) Polymerase Viral DNA/RNA Polymerase TP->Polymerase Incorporation Incorporation into Viral DNA/RNA Polymerase->Incorporation Termination Chain Termination / Mutagenesis Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Figure 2: Proposed intracellular activation and mechanism of action.

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of O2,5'-Anhydrothymidine. Based on the potential antiviral activity of anhydro-nucleosides, models of viral infection are most relevant.

Hepatitis B Virus (HBV) Mouse Model

Given that related anhydro-pyrimidine nucleosides have shown activity against HBV, this is a primary model to consider.[5]

  • Model: Transgenic mice expressing the HBV genome (e.g., HBV-transgenic mice) or hydrodynamic injection of an HBV replicon plasmid into immunocompetent mice (e.g., C57BL/6).

  • Rationale: These models mimic chronic HBV infection and are widely used for testing antiviral therapies.

Herpes Simplex Virus (HSV) Infection Model

HSV is a DNA virus, and thymidine analogs are a known class of anti-HSV drugs.

  • Model: Cutaneous or systemic HSV-1 or HSV-2 infection in mice (e.g., BALB/c).

  • Rationale: Well-established models with clear clinical endpoints (e.g., skin lesions, survival).

Xenograft Models for Anticancer Evaluation (Secondary)

Should in vitro screening reveal significant cytotoxicity against cancer cell lines, xenograft models can be employed.

  • Model: Subcutaneous implantation of human tumor cell lines (e.g., breast, colon, lung cancer) into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[4][6]

  • Rationale: Standard for assessing in vivo anticancer activity of novel compounds.[6]

Experimental Protocols

Protocol 1: Evaluation of Antiviral Efficacy in an HBV Mouse Model

Objective: To determine the in vivo antiviral efficacy of O2,5'-Anhydrothymidine against Hepatitis B Virus.

Materials:

  • HBV-transgenic mice or C57BL/6 mice for hydrodynamic injection.

  • O2,5'-Anhydrothymidine (formulated in a suitable vehicle, e.g., PBS, DMSO/saline).

  • Positive control antiviral (e.g., Entecavir).

  • Vehicle control.

  • Equipment for blood collection, tissue harvesting, and analysis (e.g., qPCR, ELISA).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Model Establishment (if not using transgenic mice): For hydrodynamic injection, rapidly inject a plasmid containing the HBV genome into the lateral tail vein of C57BL/6 mice.

  • Grouping and Dosing:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: O2,5'-Anhydrothymidine (low dose, e.g., 10 mg/kg).

      • Group 3: O2,5'-Anhydrothymidine (high dose, e.g., 50 mg/kg).

      • Group 4: Positive control (e.g., Entecavir, 0.5 mg/kg).

    • Administer the assigned treatment daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14-28 days).

  • Monitoring:

    • Monitor body weight, food and water intake, and clinical signs of toxicity daily.

    • Collect blood samples at regular intervals (e.g., weekly) to measure serum HBV DNA levels and liver function markers (ALT, AST).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and harvest liver tissue.

    • Quantify intrahepatic HBV DNA and cccDNA levels using qPCR.

    • Perform histological analysis of liver tissue (e.g., H&E staining) to assess liver damage.

    • Analyze serum for HBsAg and HBeAg levels by ELISA.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Serum HBV DNA (log10 copies/mL)Mean Intrahepatic HBV DNA (copies/µg DNA)Mean Serum ALT (U/L)
1Vehicle-
2O2,5'-Anhydrothymidine10
3O2,5'-Anhydrothymidine50
4Entecavir0.5
Protocol 2: Evaluation of Anticancer Efficacy in a Xenograft Mouse Model

Objective: To determine the in vivo anticancer efficacy of O2,5'-Anhydrothymidine against a human tumor xenograft.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Human cancer cell line (e.g., MCF-7 for breast cancer).

  • O2,5'-Anhydrothymidine (formulated in a suitable vehicle).

  • Positive control chemotherapeutic (e.g., 5-Fluorouracil).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomly assign mice to treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Dosing:

    • Administer treatments as described in Protocol 1.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle-0
2O2,5'-Anhydrothymidine10
3O2,5'-Anhydrothymidine50
45-Fluorouracil20

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of O2,5'-Anhydrothymidine. By systematically assessing its antiviral and/or anticancer activity, mechanism of action, and safety profile in relevant animal models, researchers can generate the necessary data to support its further development as a potential therapeutic agent. The detailed methodologies and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, facilitating informed decision-making in the drug development process.

References

Application Notes and Protocols for High-Throughput Screening of 2,5'-Anhydrothymidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5'-Anhydrothymidine is a structurally constrained nucleoside analogue that serves as a scaffold for the development of novel therapeutic agents. Its unique locked sugar conformation makes it and its analogues of significant interest in antiviral and anticancer research. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of 2,5'-Anhydrothymidine derivatives to identify compounds with desired biological activities. These application notes provide an overview of relevant HTS methodologies and detailed protocols applicable to the screening of this class of compounds.

High-Throughput Screening Strategies

A successful HTS campaign for 2,5'-Anhydrothymidine analogues requires the selection of appropriate assays to robustly measure the biological activity of interest. Both cell-based and biochemical assays are valuable tools in this process.

  • Cell-Based Assays: These assays are crucial for determining the effect of compounds on whole cells, providing insights into cytotoxicity, antiviral efficacy, and mechanism of action in a more physiologically relevant context.

  • Biochemical Assays: These assays are designed to assess the direct interaction of compounds with specific molecular targets, such as enzymes (e.g., kinases, polymerases), offering a more direct measure of target engagement.

Section 1: Cell-Based High-Throughput Screening

Application Note 1.1: Antiviral Activity Screening using a Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral compounds. It relies on the principle that viral infection often leads to observable damage to host cells, known as the cytopathic effect. Antiviral compounds will protect the cells from this damage.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Compound Treatment and Infection cluster_2 Incubation and Readout cluster_3 Data Analysis prep1 Seed host cells in 384-well plates prep2 Incubate cells to form a monolayer prep1->prep2 treat Add 2,5'-Anhydrothymidine analogues and controls prep2->treat infect Infect cells with virus treat->infect incubate Incubate for 48-72 hours infect->incubate readout Measure cell viability (e.g., CellTiter-Glo®) incubate->readout analyze Calculate % CPE inhibition and Z'-factor readout->analyze hit_id Identify hit compounds analyze->hit_id

Caption: Workflow for a CPE-based antiviral HTS assay.

Protocol 1.1: CPE Inhibition Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 384-well, clear-bottom plates at a density of 5,000 cells/well in 50 µL of culture medium containing 1% FBS.

  • Cell Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of a cell monolayer.

  • Compound Addition: Add 50 nL of 2,5'-Anhydrothymidine analogues from a compound library (typically at 10 mM in DMSO) to the assay plates using an acoustic liquid handler for a final concentration of 10 µM. Include appropriate controls:

    • Negative Control (No Inhibition): DMSO vehicle.

    • Positive Control (Maximal Inhibition): A known antiviral drug (e.g., Remdesivir).

    • Cell Control (No Virus): Medium only.

  • Viral Infection: Add 10 µL of virus diluted in culture medium at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until CPE is evident in the negative control wells.

  • Cell Viability Readout: Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound.

    • Determine the Z'-factor to assess assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.[1]

Data Presentation:

Compound IDConcentration (µM)% CPE InhibitionZ'-Factor
Control (DMSO)N/A00.78
Positive Control1098
AHT-001105
AHT-0021085
AHT-0031012
Application Note 1.2: Cytotoxicity Screening

It is essential to assess the cytotoxicity of the 2,5'-Anhydrothymidine analogues to distinguish between true antiviral activity and non-specific cell killing. This can be done in parallel with the primary screen or as a counterscreen for the identified hits.

Protocol 1.2: Cytotoxicity Assay

  • Cell Seeding: Seed the same host cell line used in the primary screen into 384-well plates at the same density.

  • Compound Addition: Add the 2,5'-Anhydrothymidine analogues at the same concentrations as the primary screen.

  • Incubation: Incubate the plates for the same duration as the primary screen (48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Readout: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound and determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation:

Compound IDCC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
AHT-001>100-
AHT-00250>5
AHT-003>100-

Section 2: Biochemical High-Throughput Screening

Application Note 2.1: Screening for Nucleoside Kinase Inhibitors

Many nucleoside analogues must be phosphorylated to their active triphosphate form by host or viral kinases to exert their therapeutic effect. Conversely, inhibiting a specific kinase can also be a therapeutic strategy. A luciferase-based assay can be used to screen for compounds that modulate the activity of a target nucleoside kinase.

Signaling Pathway:

G cluster_0 Kinase Reaction cluster_1 Detection Reaction ATP ATP Kinase Nucleoside Kinase ATP->Kinase Analogue 2,5'-Anhydrothymidine Analogue Analogue->Kinase ADP ADP Kinase->ADP Analogue_P Phosphorylated Analogue Kinase->Analogue_P Luciferase Luciferase ADP->Luciferase Inhibits (ATP consumed) Luciferin Luciferin + O₂ Luciferin->Luciferase Light Light Luciferase->Light

Caption: Principle of a luciferase-based kinase assay.

Protocol 2.1: Luciferase-Based Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Plating: Dispense 50 nL of the 2,5'-Anhydrothymidine analogues and controls into a 384-well white, opaque plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target nucleoside kinase and the 2,5'-Anhydrothymidine analogue substrate.

    • Initiate the reaction by adding 5 µL of a solution containing ATP.

    • Incubate for 1 hour at room temperature.

  • ATP Detection: Add 10 µL of a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®).

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure luminescence. A decrease in luminescence indicates ATP consumption and kinase activity. Inhibitors will result in a higher luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound.

Data Presentation:

Compound IDConcentration (µM)% Kinase Inhibition
Control (DMSO)N/A0
Positive Control1095
AHT-0041088
AHT-005103
AHT-0061052
Application Note 2.2: Competitive Binding Assay using Fluorescent Nucleoside Probes

This assay is suitable for identifying compounds that bind to the active site of a target enzyme, such as a viral polymerase or glycosyltransferase, by displacing a fluorescently labeled nucleoside analogue probe.[2][3][4]

Experimental Workflow:

G cluster_0 Assay Principle cluster_1 Screening Process Enzyme Target Enzyme Complex Enzyme-Probe Complex (High Fluorescence) Enzyme->Complex Binds Probe Fluorescent Probe (Low Fluorescence) Probe->Complex Inhibitor 2,5'-Anhydrothymidine Analogue (Inhibitor) Inhibitor->Enzyme Competes step1 Incubate Enzyme + Fluorescent Probe step2 Add Test Compounds step1->step2 step3 Measure Fluorescence step2->step3

Caption: Competitive binding assay workflow.

Protocol 2.2: Competitive Binding Assay

  • Reagent Preparation:

    • Synthesize or procure a fluorescently labeled nucleoside analogue probe that is known to bind to the target enzyme. The fluorophore should be environmentally sensitive, exhibiting increased fluorescence upon binding.[2][3][4]

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Assay Setup: In a 384-well, low-volume black plate, add the following in order:

    • Assay buffer.

    • 2,5'-Anhydrothymidine analogue library compounds.

    • Target enzyme.

    • Fluorescent nucleoside probe.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore using a plate reader. A decrease in fluorescence indicates displacement of the probe by the test compound.

  • Data Analysis: Calculate the percentage of probe displacement for each compound.

Data Presentation:

Compound IDConcentration (µM)% Probe Displacement
Control (DMSO)N/A0
Positive Control1092
AHT-007107
AHT-0081091
AHT-0091045

Conclusion

The high-throughput screening methods detailed in these application notes provide a robust framework for the initial identification of biologically active 2,5'-Anhydrothymidine analogues. A combination of cell-based and biochemical assays is recommended for a comprehensive screening campaign. Positive "hits" from these primary screens should be further validated through dose-response studies, secondary assays, and structure-activity relationship (SAR) analysis to confirm their activity and guide further drug development efforts.

References

Application Notes and Protocols for Fluorescent Labeling of 2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5'-Anhydrothymidine is a conformationally restricted nucleoside analog that has been explored for its potential antiviral activities.[1] The rigid structure, resulting from the anhydro linkage between the sugar and the base, makes it a valuable tool for studying the structural and functional aspects of nucleic acids and their interactions with enzymes. Fluorescent labeling of such molecules is a powerful technique that enables their visualization in biological systems, providing insights into their cellular uptake, localization, and mechanism of action.[2][3]

These application notes provide a detailed protocol for the fluorescent labeling of 2,5'-Anhydrothymidine using a "click chemistry" approach and its subsequent application in cellular imaging studies. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction, making it ideal for labeling biomolecules like nucleoside analogs.[4][5][6]

Proposed Synthetic Strategy for Fluorescent Labeling

The proposed strategy involves a two-step process:

  • Synthesis of an Azide-Modified 2,5'-Anhydrothymidine Precursor: An azide functional group will be introduced at the 3'-position of the 2,5'-Anhydrothymidine scaffold. This provides a reactive handle for the subsequent click reaction.

  • "Click" Reaction with an Alkyne-Functionalized Fluorophore: The azide-modified precursor will be conjugated to an alkyne-containing fluorescent dye via a CuAAC reaction. This results in a stable triazole linkage between the nucleoside analog and the fluorophore.[7][8]

cluster_synthesis Synthesis of Azide-Modified Precursor cluster_click Click Chemistry Conjugation Anhydrothymidine 2,5'-Anhydrothymidine Mesylation Mesylation of 3'-OH Anhydrothymidine->Mesylation MsCl, Pyridine Azide_Substitution Azide Substitution (NaN3) Mesylation->Azide_Substitution DMF Azido_Anhydrothymidine 3'-Azido-2,5'-Anhydrothymidine Azide_Substitution->Azido_Anhydrothymidine Click_Reaction CuAAC Reaction Azido_Anhydrothymidine->Click_Reaction Alkyne_Dye Alkyne-Fluorophore Alkyne_Dye->Click_Reaction Fluorescent_Product Fluorescently Labeled 2,5'-Anhydrothymidine Click_Reaction->Fluorescent_Product CuSO4, Sodium Ascorbate

Figure 1: Proposed synthetic workflow for fluorescent labeling.

Detailed Experimental Protocols

Synthesis of 3'-Azido-2,5'-Anhydrothymidine

This protocol describes the synthesis of the azide-modified precursor from 2,5'-Anhydrothymidine.

Materials:

  • 2,5'-Anhydrothymidine

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous pyridine

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve 2,5'-Anhydrothymidine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-O-mesyl-2,5'-Anhydrothymidine.

  • Dissolve the crude mesylated intermediate in anhydrous DMF.

  • Add sodium azide (3 equivalents) to the solution and heat the mixture to 80-90°C.

  • Stir the reaction at this temperature for 12-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3'-Azido-2,5'-Anhydrothymidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescent Labeling via Click Chemistry

This protocol details the conjugation of the azide precursor with an alkyne-functionalized fluorescent dye.

Materials:

  • 3'-Azido-2,5'-Anhydrothymidine

  • Alkyne-functionalized fluorescent dye (e.g., an Alexa Fluor alkyne or a custom-synthesized dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • HPLC-grade solvents for purification

Procedure:

  • In a suitable reaction vessel, dissolve 3'-Azido-2,5'-Anhydrothymidine (1 equivalent) and the alkyne-functionalized fluorescent dye (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • Prepare fresh aqueous solutions of copper(II) sulfate (0.1 M) and sodium ascorbate (1 M).

  • To the reaction mixture, add the copper(II) sulfate solution (0.1 equivalents) followed by the sodium ascorbate solution (0.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours in the dark.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or butanol), depending on the polarity of the fluorescent dye.[9]

  • Concentrate the organic phase under reduced pressure.

  • Purify the fluorescently labeled product by reverse-phase HPLC to remove unreacted starting materials and catalysts.

  • Characterize the final fluorescently labeled 2,5'-Anhydrothymidine by mass spectrometry and measure its photophysical properties.

Data Presentation

Table 1: Hypothetical Photophysical Properties of Fluorescently Labeled 2,5'-Anhydrothymidine

ParameterValue
Excitation Maximum (λ_ex) 495 nm
Emission Maximum (λ_em) 519 nm
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.6
Stokes Shift 24 nm
Recommended Filter Set Standard FITC/GFP filter set

Note: These values are hypothetical and based on a fluorescein-type dye. Actual values will depend on the specific fluorophore used.

Application in Cellular Imaging

This protocol describes the use of the fluorescently labeled 2,5'-Anhydrothymidine for imaging its uptake and localization in cultured mammalian cells.

cluster_workflow Cellular Imaging Workflow Cell_Culture Culture Cells on Coverslips Treatment Treat with Fluorescent Probe Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Fixation Fix Cells (Optional) Wash->Fixation Counterstain Counterstain Nuclei (e.g., DAPI) Fixation->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis Imaging->Analysis

Figure 2: Experimental workflow for cellular imaging.
Protocol for Cellular Imaging

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescently labeled 2,5'-Anhydrothymidine stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS, for fixation)

  • DAPI or Hoechst stain for nuclear counterstaining[10]

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.

  • Prepare a working solution of the fluorescently labeled 2,5'-Anhydrothymidine in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

  • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with warm PBS to remove any unbound probe.

  • For live-cell imaging, immediately proceed to microscopy. For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • If desired, counterstain the nuclei by incubating with DAPI or Hoechst solution for 5-10 minutes.[10]

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorophore and the nuclear stain.

  • Analyze the images to determine the subcellular localization of the fluorescently labeled 2,5'-Anhydrothymidine.

Table 2: Experimental Parameters for Cellular Imaging Study

ParameterSuggested ConditionsPurpose
Cell Line HeLaA commonly used and well-characterized human cell line.
Probe Concentration 1-10 µMTo determine the optimal concentration for imaging with minimal cytotoxicity.
Incubation Time 1, 4, 12, 24 hoursTo study the kinetics of cellular uptake and localization over time.
Microscopy Technique Confocal Laser Scanning MicroscopyTo obtain high-resolution images and optical sections for precise localization.
Controls Untreated cells, cells treated with the free fluorophoreTo assess background fluorescence and non-specific dye accumulation.
Expected Outcome Visualization of the subcellular distribution of the fluorescent probe.To gain insights into the cellular pathways and potential targets of 2,5'-Anhydrothymidine.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the fluorescent labeling of 2,5'-Anhydrothymidine and its application in cellular imaging. The use of click chemistry offers a robust and versatile method for attaching a wide variety of fluorescent probes to this nucleoside analog.[4][5] The resulting fluorescently labeled molecule is a valuable tool for researchers in cell biology and drug development, enabling detailed studies of its cellular behavior and mechanism of action. This approach can be adapted for the labeling of other modified nucleosides, expanding the toolkit for studying nucleic acid biology and developing novel therapeutic agents.

References

Application Note: The Use of O2,5'-Anhydrothymidine in Polymerase Chain Reaction (PCR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document addresses the theoretical application of O2,5'-Anhydrothymidine in polymerase chain reaction (PCR) studies. A comprehensive review of publicly available scientific literature and commercial life science product databases reveals no established use of O2,5'-Anhydrothymidine or its triphosphate derivative in PCR or other nucleic acid amplification techniques. This application note, therefore, outlines the fundamental principles of PCR and the requisite characteristics of nucleotide analogues for such applications, providing a framework for considering the potential, albeit currently undocumented, role of O2,5'-Anhydrothymidine.

Introduction to Polymerase Chain Reaction (PCR)

Polymerase chain reaction (PCR) is a cornerstone of molecular biology, enabling the exponential amplification of specific DNA sequences. The reaction relies on a thermostable DNA polymerase, deoxynucleoside triphosphates (dNTPs), primers, and a DNA template. The process involves cycles of thermal denaturation, primer annealing, and enzymatic extension to generate millions of copies of the target DNA segment.

The Role of Nucleotides and Their Analogues in PCR

Standard PCR protocols utilize the four natural deoxynucleoside triphosphates: dATP, dCTP, dGTP, and dTTP. However, modified nucleotides, or nucleotide analogues, can be incorporated for various specialized applications, including:

  • Labeling: Incorporation of fluorescently or radioactively labeled nucleotides for detection.

  • Sequencing: Use of dideoxynucleoside triphosphates (ddNTPs) as chain terminators in Sanger sequencing.

  • Therapeutic Research: Studying the effects of antiviral or anticancer nucleoside analogues on DNA synthesis.

For a nucleotide analogue to be utilized in PCR, it must typically be in its 5'-triphosphate form to serve as a substrate for DNA polymerase. The analogue's 3'-hydroxyl group is also critical; its absence or modification often leads to chain termination, as the polymerase cannot form a phosphodiester bond with the subsequent nucleotide.

O2,5'-Anhydrothymidine: Structure and Known Functions

O2,5'-Anhydrothymidine is a derivative of thymidine characterized by an additional covalent bond between the C5' of the sugar moiety and the O2 of the thymine base. This rigid, bicyclic structure significantly alters the conformation of the nucleoside.

Current scientific literature primarily describes O2,5'-Anhydrothymidine as a metabolite of thymidine. It has found utility as an internal standard in High-Performance Liquid Chromatography (HPLC) for the quantification of other nucleoside analogues in biological matrices. However, there is no documented evidence of its conversion to a 5'-triphosphate form or its subsequent use in enzymatic assays involving DNA polymerases.

Theoretical Considerations for O2,5'-Anhydrothymidine in PCR

For O2,5'-Anhydrothymidine to be used in PCR, several prerequisites would need to be met:

  • Synthesis of O2,5'-Anhydrothymidine Triphosphate: The nucleoside would need to be chemically or enzymatically phosphorylated to its 5'-triphosphate derivative.

  • Substrate Recognition by DNA Polymerase: A DNA polymerase would need to recognize and incorporate O2,5'-Anhydrothymidine triphosphate into a growing DNA strand. The significant structural alteration in O2,5'-Anhydrothymidine makes it an unlikely substrate for most standard DNA polymerases.

  • Impact on DNA Elongation: The presence of the anhydro bond and the resulting conformational rigidity would likely affect the ability of the polymerase to continue DNA synthesis. If incorporated, it could potentially act as a chain terminator due to the altered sugar-phosphate backbone.

A hypothetical workflow for investigating the potential of O2,5'-Anhydrothymidine in PCR is outlined below.

PCR_Workflow_Anhydrothymidine cluster_prep Pre-PCR Preparation cluster_pcr PCR Experimentation cluster_analysis Data Analysis A Synthesize O2,5'-Anhydrothymidine 5'-Triphosphate B Purify and Characterize Triphosphate Derivative A->B C Assemble PCR Reaction with O2,5'-Anhydrothymidine Triphosphate B->C D Perform Thermal Cycling C->D E Analyze PCR Products (Gel Electrophoresis, Sequencing) D->E F Determine Incorporation Efficiency and/or Chain Termination Events E->F

Caption: Hypothetical workflow for O2,5'-Anhydrothymidine in PCR.

Conclusion

Based on an extensive review of available data, there are no established protocols or applications for the use of O2,5'-Anhydrothymidine in polymerase chain reaction studies. Its unique chemical structure presents significant hurdles to its recognition and utilization by DNA polymerases as a substrate for DNA synthesis. Future research would first need to focus on the synthesis of its triphosphate form and then systematically evaluate its interaction with various DNA polymerases to determine if it can be incorporated into a DNA strand and what the functional consequences of such an incorporation would be. Until such foundational research is conducted, the use of O2,5'-Anhydrothymidine in PCR remains a theoretical concept.

Troubleshooting & Optimization

Technical Support Center: O2,5'-Anhydrothymidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available stability data exists for O2,5'-Anhydrothymidine. This guide provides general troubleshooting advice and methodologies based on principles of nucleoside analogue stability.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my O2,5'-Anhydrothymidine solution over time. What could be the cause?

A1: A decrease in concentration suggests degradation of the O2,5'-Anhydrothymidine molecule. The stability of nucleoside analogues can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The ether linkage in the anhydro ring may be susceptible to hydrolysis under certain conditions.

Q2: My experimental results are inconsistent when using O2,5'-Anhydrothymidine. Could this be related to its stability?

A2: Yes, inconsistent results can be a symptom of compound degradation. If O2,5'-Anhydrothymidine degrades, the actual concentration in your experiments will be lower than expected, and the degradation products could potentially interfere with your assay, leading to variability in your results.

Q3: How can I investigate the stability of O2,5'-Anhydrothymidine under my experimental conditions?

A3: To investigate the stability, you can perform a forced degradation study.[1][2] This involves subjecting a solution of O2,5'-Anhydrothymidine to various stress conditions that are more severe than your actual experimental conditions to accelerate any potential degradation.[2] The goal is to identify potential degradation pathways and products. Key conditions to test include acidic, basic, oxidative, thermal, and photolytic stress.

Q4: What are the likely degradation pathways for O2,5'-Anhydrothymidine?

A4: While specific pathways for O2,5'-Anhydrothymidine are not well-documented, based on its structure, likely degradation pathways include:

  • Hydrolysis: The ether linkage in the O2,5'-anhydro bridge and the N-glycosidic bond connecting the thymine base to the sugar moiety are susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis often involves protonation of the nucleobase, weakening the glycosidic bond.[3]

  • Oxidation: The molecule may be susceptible to oxidation, although specific sites are not readily apparent without experimental data.

  • Photodegradation: Exposure to UV light can sometimes lead to the formation of photoproducts, such as dimers, for pyrimidine nucleosides.

Q5: How can I minimize the degradation of O2,5'-Anhydrothymidine in my experiments?

A5: To minimize degradation, consider the following:

  • Storage: Store the solid compound and solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • pH: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely near neutral pH. Avoid strongly acidic or basic conditions if possible.

  • Fresh Solutions: Prepare solutions fresh before use whenever possible. If you need to store solutions, perform a stability study to determine an acceptable storage duration and conditions.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like argon or nitrogen to minimize oxidative degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of O2,5'-AnhydrothymidinePerform a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating analytical method.
Loss of biological activity of the compound Degradation to inactive productsConfirm the concentration and purity of your stock solution before each experiment. Store the compound under recommended conditions.
Precipitate formation in solution Poor solubility or degradation to an insoluble productCheck the solubility of the compound in your chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition.
Color change of the solution Degradation leading to chromophoric productsInvestigate the cause of the color change through analytical techniques like UV-Vis spectroscopy and HPLC.

Quantitative Data Summary

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis 0.1 M to 1 M HCl2 hours to 7 days
Basic Hydrolysis 0.1 M to 1 M NaOH2 hours to 7 days
Oxidative 3% to 30% H₂O₂24 hours to 7 days
Thermal 60°C to 80°C (in solution and solid state)1 to 4 weeks
Photolytic UV light (e.g., 254 nm) and visible light24 to 48 hours

Experimental Protocols

Protocol: Forced Degradation Study of O2,5'-Anhydrothymidine

1. Objective: To identify potential degradation products and pathways of O2,5'-Anhydrothymidine under various stress conditions.

2. Materials:

  • O2,5'-Anhydrothymidine
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • Thermostatic oven
  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of O2,5'-Anhydrothymidine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

4. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set time.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set time.
  • Thermal Degradation: Place the stock solution and a sample of the solid compound in an oven at a specified temperature (e.g., 80°C) for a set time.
  • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a set duration.

5. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be a C18 column with a gradient elution of water and acetonitrile and UV detection at the λmax of O2,5'-Anhydrothymidine.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and quantify the degradation products.
  • Calculate the percentage of degradation of O2,5'-Anhydrothymidine under each stress condition.

Visualizations

G cluster_investigation Investigation Workflow start Observation of Instability (e.g., peak loss, new peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation analytical_method Develop/Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method characterization Characterize Degradation Products (e.g., LC-MS, NMR) analytical_method->characterization pathway Propose Degradation Pathways characterization->pathway mitigation Develop Mitigation Strategy (e.g., optimize storage, formulation) pathway->mitigation

Caption: Workflow for investigating stability issues of a research compound.

G cluster_pathway Hypothetical Hydrolytic Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent O2,5'-Anhydrothymidine hydrolysis_glycosidic Hydrolysis of N-Glycosidic Bond parent->hydrolysis_glycosidic H+ hydrolysis_ether Hydrolysis of Anhydro Bridge parent->hydrolysis_ether OH- product_base Thymine hydrolysis_glycosidic->product_base product_sugar1 Anhydro Sugar Moiety hydrolysis_glycosidic->product_sugar1 product_thymidine Thymidine hydrolysis_ether->product_thymidine

Caption: Potential hydrolytic degradation pathways of O2,5'-Anhydrothymidine.

References

Strategies to Boost 2,5'-Anhydrothymidine Synthesis Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5'-Anhydrothymidine. Our aim is to equip researchers with the necessary information to optimize reaction conditions, minimize side products, and ultimately improve the overall yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2,5'-Anhydrothymidine?

A1: The synthesis of 2,5'-Anhydrothymidine typically involves an intramolecular cyclization of a modified thymidine precursor. The most prevalent strategies rely on the activation of the 3'-hydroxyl group and subsequent nucleophilic attack by the 5'-hydroxyl group, or vice-versa. Key methods include:

  • Mitsunobu Reaction: This method facilitates the intramolecular dehydration of thymidine, often using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Sulfonate Ester Chemistry: This approach involves converting one of the hydroxyl groups (commonly the 3'-OH) into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes intramolecular Williamson ether synthesis.

Q2: What are the critical parameters influencing the yield of the Mitsunobu reaction for this synthesis?

A2: The success of the Mitsunobu reaction is highly dependent on several factors:

  • Reagent Purity: The purity of the phosphine and azodicarboxylate reagents is crucial. Impurities can lead to side reactions and lower yields.

  • Solvent: Anhydrous and non-protic solvents like tetrahydrofuran (THF) or dioxane are generally preferred to prevent quenching of the reactive intermediates.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. Careful temperature control is necessary to manage the reaction rate and minimize side product formation.

  • Order of Addition: The order in which the reagents are added can impact the outcome. It is often recommended to add the azodicarboxylate slowly to a solution of the nucleoside and phosphine.

Q3: How can I minimize the formation of byproducts?

A3: Side product formation is a common challenge. Key strategies to minimize them include:

  • Protection Strategy: Protecting other reactive groups on the thymidine molecule, such as the 3'-hydroxyl group if the 5'-hydroxyl is to be activated (or vice versa), can prevent unwanted side reactions. The choice of protecting group is critical and should be orthogonal to the cyclization conditions.

  • Stoichiometry: Precise control of the stoichiometry of the reagents is essential. An excess of either the phosphine or the azodicarboxylate can lead to the formation of undesired adducts.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time, preventing the formation of degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed phosphine or azodicarboxylate).2. Presence of water or protic impurities in the solvent.3. Incorrect reaction temperature.4. Inefficient activation of the hydroxyl group.1. Use freshly opened or purified reagents. 2. Ensure the use of anhydrous solvents. Consider using molecular sieves.3. Optimize the temperature profile of the reaction. Start at a lower temperature and gradually warm up.4. If using a sulfonate ester, ensure complete conversion to the mesylate or tosylate before attempting cyclization.
Multiple Spots on TLC Indicating Side Products 1. Intermolecular side reactions.2. Formation of rearranged products.3. Degradation of starting material or product.1. Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions.2. Optimize the choice of base and solvent to favor the desired cyclization pathway.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Purifying the Product 1. Co-elution with byproducts (e.g., triphenylphosphine oxide in Mitsunobu reaction).2. Product instability on silica gel.1. For Mitsunobu reactions, triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes. Alternatively, specialized purification techniques like chromatography on different stationary phases (e.g., alumina) or recrystallization may be necessary.2. Consider using a less acidic stationary phase for chromatography or using a mobile phase containing a small amount of a basic modifier like triethylamine.

Data Presentation

Table 1: Comparison of Common Cyclization Methods for Anhydro-Nucleoside Synthesis

Method Reagents Typical Solvents General Yield Range Key Advantages Common Challenges
Mitsunobu Reaction PPh₃, DEAD/DIADTHF, Dioxane40-70%Mild reaction conditions, single-step procedure.Difficult removal of byproducts (e.g., triphenylphosphine oxide), moisture sensitive.
Sulfonate Ester Cyclization MsCl/TsCl, Base (e.g., NaH, K₂CO₃)DMF, Acetonitrile50-80%High yielding, readily available reagents.Requires a two-step process (sulfonylation then cyclization), may require stronger bases.

Experimental Protocols

Detailed Methodology: Intramolecular Mitsunobu Reaction for 2,5'-Anhydrothymidine Synthesis
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve thymidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF dropwise to the cooled solution over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 2,5'-Anhydrothymidine.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_purification Purification Issues start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_purification Evaluate Purification Method start->check_purification use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Impurities suspected adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry Suboptimal ratio optimize_solvent Use Anhydrous Solvent / Change Solvent check_conditions->optimize_solvent Moisture or solubility issues optimize_temp Optimize Temperature Profile check_conditions->optimize_temp Side reactions observed optimize_time Adjust Reaction Time check_conditions->optimize_time Degradation or incomplete reaction change_chromatography Modify Chromatography Conditions check_purification->change_chromatography Co-elution of impurities recrystallize Attempt Recrystallization check_purification->recrystallize Product is a solid end Improved Yield use_fresh_reagents->end adjust_stoichiometry->end optimize_solvent->end optimize_temp->end optimize_time->end change_chromatography->end recrystallize->end

Caption: A logical workflow to diagnose and resolve low yield issues in synthesis.

General Synthesis Pathway

synthesis_pathway thymidine Thymidine activated_thymidine Activated Thymidine Intermediate (e.g., 3'-O-Sulfonate or Mitsunobu Complex) thymidine->activated_thymidine Activation Step (e.g., MsCl, Base or PPh3, DIAD) anhydrothymidine 2,5'-Anhydrothymidine activated_thymidine->anhydrothymidine Intramolecular Cyclization

Caption: A simplified schematic of the synthesis pathway to 2,5'-Anhydrothymidine.

Technical Support Center: O2,5'-Anhydrothymidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective purification of O2,5'-Anhydrothymidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification of this anhydro nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying O2,5'-Anhydrothymidine?

A1: The most frequently employed and effective techniques for the purification of O2,5'-Anhydrothymidine and related nucleoside analogs are column chromatography and High-Performance Liquid Chromatography (HPLC).[1] Recrystallization can also be used as a final polishing step to achieve high purity.

Q2: What are the typical impurities encountered during the synthesis of O2,5'-Anhydrothymidine?

A2: Impurities in the synthesis of O2,5'-Anhydrothymidine and other nucleoside analogs can arise from several sources, including incomplete reactions, side reactions, and the degradation of protecting groups. Common impurities may include starting materials, diastereomers, and byproducts where the anhydro bridge has not formed correctly. In oligonucleotide synthesis, (n-1) shortmers and products with failed deprotection of protecting groups are common impurities. While not specific to O2,5'-Anhydrothymidine, issues like depurination and the formation of adducts with reagents like acrylonitrile (from the deprotection of cyanoethyl groups) can occur in nucleoside chemistry.[]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For HPLC, real-time UV detection allows for the visualization of the separation of O2,5'-Anhydrothymidine from impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of O2,5'-Anhydrothymidine from Impurities Inappropriate solvent system (mobile phase).Optimize the solvent system by varying the polarity. A common mobile phase for nucleoside analogs is a gradient of methanol in dichloromethane or chloroform.
Incorrect stationary phase.Silica gel is the most common stationary phase. If separation is still poor, consider using a different adsorbent like alumina or a functionalized silica gel.
O2,5'-Anhydrothymidine Elutes Too Quickly or Too Slowly Mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).Adjust the solvent gradient. Start with a less polar mixture and gradually increase the polarity to achieve better separation.
Streaking or Tailing of the Product Band on TLC/Column Sample is insoluble in the loading solvent.Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column.
Column is overloaded.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Acidic or basic nature of the compound interacting with the silica.Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Broad or Tailing Peaks Column degradation or contamination.Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. If the problem persists, the column may need to be replaced.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For nucleosides, a buffer like ammonium acetate or triethylammonium bicarbonate is often used to control pH.[3]
Poor Resolution Between O2,5'-Anhydrothymidine and Impurities Suboptimal mobile phase gradient.Optimize the gradient profile (slope and duration) of the organic solvent (e.g., acetonitrile or methanol) in the aqueous buffer.
Incorrect column chemistry.For nucleoside analogs, reversed-phase columns like C8 or C18 are commonly used.[3] Consider a different column chemistry if resolution is still an issue.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly primed and that the mobile phase is well-mixed and degassed. Check for leaks in the system.
Temperature variations.Use a column oven to maintain a consistent temperature, which can significantly impact retention times.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude O2,5'-Anhydrothymidine in a minimal amount of the initial mobile phase solvent or a suitable volatile solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified O2,5'-Anhydrothymidine.

General Protocol for Reversed-Phase HPLC Purification
  • Column: A C18 or C8 reversed-phase column is typically suitable for nucleoside purification.[3]

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB) or Ammonium Acetate (pH ~7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A common starting point is a linear gradient from 0-50% Mobile Phase B over 20-30 minutes. The optimal gradient will need to be determined empirically.

  • Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative columns.

  • Detection: UV detection at a wavelength where O2,5'-Anhydrothymidine has strong absorbance (typically around 260-270 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Ensure the sample is filtered through a 0.22 µm or 0.45 µm filter before injection to prevent column clogging.[4]

  • Fraction Collection: Collect the peak corresponding to O2,5'-Anhydrothymidine.

  • Post-Purification: The collected fraction will contain the buffer salts. For applications requiring the removal of these salts, lyophilization can be performed. For TEAB, multiple co-evaporations with water may be necessary to remove residual triethylamine.

Quantitative Data Summary

Purification Technique Parameter Expected Range Notes
Column Chromatography Yield 50-80%Highly dependent on the purity of the crude material and the optimization of the separation.
Purity >95%Can be achieved with careful fraction collection. May require a second column or recrystallization for higher purity.
HPLC Yield 70-95%Generally higher recovery than column chromatography due to better resolution.
Purity >98%Capable of achieving very high purity, suitable for demanding applications.
Recrystallization Yield 60-90%Dependent on the solubility of the compound and impurities in the chosen solvent system.
Purity >99%Excellent for removing minor impurities and achieving high crystalline purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude O2,5'-Anhydrothymidine Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup HPLC HPLC Column_Chromatography->HPLC Further Purification TLC TLC Analysis Column_Chromatography->TLC Monitoring Recrystallization Recrystallization HPLC->Recrystallization Final Polishing HPLC_Analysis HPLC Purity Check HPLC->HPLC_Analysis Purity Assessment NMR NMR Spectroscopy Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS troubleshooting_logic Start Purification Issue Identified Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Poor_Separation Poor Separation? Check_Purity->Poor_Separation Broad_Peaks Broad/Tailing Peaks? Poor_Separation->Broad_Peaks No Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Low_Yield Low Yield? Broad_Peaks->Low_Yield No Check_Column_Health Check Column Condition Broad_Peaks->Check_Column_Health Yes Check_Fractions Re-analyze All Fractions Low_Yield->Check_Fractions Yes End Problem Resolved Low_Yield->End No Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Change_Stationary_Phase->End Adjust_pH Adjust Mobile Phase pH Check_Column_Health->Adjust_pH Optimize_Loading Optimize Sample Loading Adjust_pH->Optimize_Loading Optimize_Loading->End Assess_Solubility Check Compound Solubility Check_Fractions->Assess_Solubility Review_Protocol Review Transfer Steps Assess_Solubility->Review_Protocol Review_Protocol->End

References

Technical Support Center: Incorporation of O2,5'-Anhydrothymidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the incorporation of O2,5'-Anhydrothymidine into synthetic oligonucleotides. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this unique modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in overcoming common challenges during your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating O2,5'-Anhydrothymidine into an oligonucleotide sequence?

A1: The primary challenges stem from the bicyclic, constrained structure of O2,5'-Anhydrothymidine. This can lead to steric hindrance during the coupling reaction, potentially lowering coupling efficiency compared to standard DNA or RNA monomers. Additionally, the stability of the anhydro linkage under standard deprotection and cleavage conditions needs to be considered to prevent unwanted side reactions or degradation of the oligonucleotide.

Q2: I am observing a lower than expected coupling efficiency for the O2,5'-Anhydrothymidine phosphoramidite. What are the potential causes and solutions?

A2: Low coupling efficiency is a common issue with modified phosphoramidites. Several factors could be at play:

  • Phosphoramidite Quality: Ensure the O2,5'-Anhydrothymidine phosphoramidite is of high purity and has not degraded. It is recommended to use freshly prepared solutions.

  • Activator Choice: The choice of activator is crucial. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required to drive the reaction to completion, especially with sterically hindered amidites.[1]

  • Coupling Time: An extended coupling time may be necessary to achieve high efficiency. Doubling the standard coupling time for this specific monomer can often yield better results.

  • Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry.[2] Ensure all reagents, especially the acetonitrile (ACN), are strictly anhydrous.[2][3]

Q3: Are there any special considerations for the deprotection of oligonucleotides containing O2,5'-Anhydrothymidine?

A3: Yes, the stability of the O2,5'-anhydro linkage under basic deprotection conditions is a key consideration. While standard ammonium hydroxide deprotection may be suitable, the conditions (temperature and time) might need to be optimized. For sensitive modifications, milder deprotection strategies are often recommended.[4][5][6] Consider using "UltraMild" deprotection conditions if you observe degradation of your product.[4]

Q4: How can I best purify my O2,5'-Anhydrothymidine-modified oligonucleotide?

A4: Purification can be achieved using standard techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC).[7][8][9] The choice depends on the length of the oligonucleotide and the presence of other modifications. RP-HPLC is generally effective for purifying oligonucleotides with hydrophobic modifications.[8][10][11]

Troubleshooting Guides

Low Coupling Efficiency

If you are experiencing low coupling efficiency specifically at the O2,5'-Anhydrothymidine incorporation step, consult the following table for potential causes and recommended actions.

Potential Cause Recommended Action
Degraded PhosphoramiditeUse a fresh vial of O2,5'-Anhydrothymidine phosphoramidite and prepare the solution immediately before use.
Insufficient ActivationSwitch to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]
Sub-optimal Coupling TimeIncrease the coupling time for the O2,5'-Anhydrothymidine monomer. Start by doubling the standard coupling time.
Presence of MoistureUse fresh, anhydrous acetonitrile (<10 ppm water). Ensure all reagent lines on the synthesizer are dry.[2][3]
Steric HindranceConsider using a less sterically hindered phosphoramidite if available, or further optimize activator and coupling time.
Incomplete Deprotection or Product Degradation

Issues during the final cleavage and deprotection step can manifest as incomplete removal of protecting groups or degradation of the oligonucleotide.

Problem Potential Cause Recommended Solution
Incomplete removal of base protecting groupsInsufficient deprotection time or temperature.Increase the deprotection time or temperature according to the protecting groups used. Refer to the deprotection guide for standard conditions.[4]
Degradation of the O2,5'-anhydro linkageHarsh basic conditions.Use milder deprotection reagents such as potassium carbonate in methanol or AMA (Ammonium Hydroxide/Methylamine) at a lower temperature.[4][5]
Presence of unexpected peaks in HPLCSide reactions during deprotection.Optimize deprotection conditions (time, temperature, reagent). Consider using "UltraMild" phosphoramidites and corresponding deprotection protocols.[4]

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of oligonucleotides containing O2,5'-Anhydrothymidine.

Protocol 1: Phosphoramidite Coupling
  • Phosphoramidite Solution Preparation: Dissolve the O2,5'-Anhydrothymidine phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately prior to use.

  • Synthesizer Setup: Ensure the DNA synthesizer is primed with fresh, anhydrous reagents.

  • Synthesis Cycle:

    • Deblocking: Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.

    • Coupling: Deliver the O2,5'-Anhydrothymidine phosphoramidite solution and an activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile) to the synthesis column. Allow the reaction to proceed for an extended time (e.g., 5-10 minutes).

    • Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).

    • Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an iodine solution.

Protocol 2: Cleavage and Deprotection

Standard Deprotection:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate at 55 °C for 8-12 hours.

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness.

Mild Deprotection (for sensitive oligonucleotides):

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[5]

  • Incubate at room temperature for 2 hours or at 65 °C for 10-15 minutes.[3]

  • Cool the vial, centrifuge, and transfer the supernatant.

  • Evaporate to dryness.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Reconstitute the dried oligonucleotide in sterile, nuclease-free water or a suitable buffer.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: Run a linear gradient of Buffer B into Buffer A (e.g., 5-50% Buffer B over 30 minutes).

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a suitable method (e.g., gel filtration or ethanol precipitation).

Visualizations

Chemical Structure of O2,5'-Anhydrothymidine Phosphoramidite

Caption: Structure of O2,5'-Anhydrothymidine Phosphoramidite.

Oligonucleotide Synthesis Cycle

G Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add O2,5'-Anhydrothymidine) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Form new linkage Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Prevent n-1 sequences Oxidation->Deblocking Cycle for next base

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Troubleshooting Workflow for Low Coupling Efficiency

G Start Low Coupling Efficiency Observed CheckAmidite Check Phosphoramidite (Fresh? Correct concentration?) Start->CheckAmidite CheckReagents Check Reagents (Anhydrous ACN? Fresh Activator?) CheckAmidite->CheckReagents Amidite OK Failure Problem Persists (Contact Technical Support) CheckAmidite->Failure Amidite Issue IncreaseTime Increase Coupling Time CheckReagents->IncreaseTime Reagents OK CheckReagents->Failure Reagent Issue ChangeActivator Use Stronger Activator (ETT or DCI) IncreaseTime->ChangeActivator No Improvement Success Coupling Efficiency Improved IncreaseTime->Success Improvement ChangeActivator->Success Improvement ChangeActivator->Failure No Improvement

Caption: A logical workflow for troubleshooting low coupling efficiency.

Deprotection Strategy Selection

G Start Oligonucleotide Synthesized SensitiveMods Other Sensitive Modifications Present? Start->SensitiveMods StandardDeprotection Use Standard Deprotection (Ammonium Hydroxide, 55°C) SensitiveMods->StandardDeprotection No MildDeprotection Use Mild Deprotection (AMA, RT or K2CO3/MeOH) SensitiveMods->MildDeprotection Yes UltraMildDeprotection Use UltraMild Deprotection (Requires UltraMild Amidites) MildDeprotection->UltraMildDeprotection Degradation Observed

Caption: Decision tree for selecting an appropriate deprotection strategy.

References

Identifying and minimizing side reactions in O2,5/'-Anhydrothymidine chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O2,5'-Anhydrothymidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis and handling of O2,5'-Anhydrothymidine.

Frequently Asked Questions (FAQs)

Q1: What is O2,5'-Anhydrothymidine and what are its primary applications?

O2,5'-Anhydrothymidine is a conformationally constrained nucleoside analog of thymidine where an ether linkage exists between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This rigid structure makes it a valuable tool in various research areas. It has been used as an internal standard in analytical methods, such as HPLC, for the quantification of other nucleoside analogs. Its constrained structure also makes it a subject of interest in the design of antisense oligonucleotides and other therapeutic agents where specific conformational properties are desired.

Q2: What are the common synthetic routes to O2,5'-Anhydrothymidine?

The most common method for synthesizing O2,5'-Anhydrothymidine is through an intramolecular cyclization of a thymidine derivative. A widely employed approach is the Mitsunobu reaction, which involves the dehydration of a suitably protected thymidine precursor. This reaction facilitates the formation of the ether linkage between the base and the sugar.

Q3: What are the expected major side reactions during the synthesis of O2,5'-Anhydrothymidine?

The primary side reactions are often associated with the specific synthetic route employed. When using methods like the Mitsunobu reaction for the intramolecular cyclization, potential side reactions include:

  • Formation of elimination products: Instead of cyclization, elimination reactions can occur, leading to the formation of unsaturated sugar derivatives.

  • Intermolecular reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or other oligomeric byproducts.

  • Incomplete reaction: Unreacted starting material will remain as an impurity if the reaction does not go to completion.

  • Side reactions of protecting groups: The protecting groups used for the 3'-hydroxyl group can sometimes undergo side reactions under the reaction conditions.

Q4: How can I minimize the formation of side products?

To minimize side reactions, consider the following strategies:

  • High-dilution conditions: Performing the cyclization reaction under high-dilution conditions can favor the intramolecular reaction over intermolecular side reactions.

  • Optimization of reaction conditions: Carefully controlling the temperature, reaction time, and stoichiometry of the reagents is crucial. For the Mitsunobu reaction, slow addition of the reagents can be beneficial.

  • Choice of protecting groups: Select protecting groups for other reactive functionalities that are stable under the cyclization conditions.

  • Thorough purification: Multiple purification steps, such as column chromatography and recrystallization, are often necessary to isolate the pure O2,5'-Anhydrothymidine.

Q5: What is the stability of O2,5'-Anhydrothymidine and how should it be stored?

The anhydro linkage in O2,5'-Anhydrothymidine is generally stable under neutral and anhydrous conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ether bond and lead to the formation of thymidine or other degradation products. Therefore, it is recommended to store O2,5'-Anhydrothymidine as a solid in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of O2,5'-Anhydrothymidine 1. Incomplete reaction. 2. Competing side reactions (e.g., intermolecular reactions, elimination). 3. Suboptimal reaction conditions (temperature, time, reagent stoichiometry).1. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. 2. Use high-dilution conditions for the cyclization step. 3. Systematically optimize the reaction parameters. For a Mitsunobu reaction, ensure the reagents are fresh and anhydrous.
Presence of multiple spots on TLC or peaks in HPLC after reaction 1. Formation of side products. 2. Unreacted starting material. 3. Degradation of the product during workup or purification.1. Characterize the major byproducts to understand the side reactions occurring. 2. Optimize purification methods (e.g., gradient elution in column chromatography) to improve separation. 3. Ensure workup procedures are performed under mild conditions (e.g., avoid strong acids or bases).
Difficulty in purifying the final product 1. Byproducts with similar polarity to the desired product. 2. Product is unstable on the purification media (e.g., silica gel).1. Try different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC. 2. Use a different stationary phase for chromatography (e.g., alumina) or consider recrystallization if the product is a solid.
Product degradation over time 1. Hydrolysis of the anhydro linkage due to moisture or acidic/basic contaminants. 2. Photodegradation.1. Store the compound under anhydrous and neutral conditions. Store in a desiccator. 2. Protect the compound from light by storing it in an amber vial.

Experimental Protocols

A common method for the synthesis of O2,5'-Anhydrothymidine involves the intramolecular cyclization of a thymidine derivative. The following is a generalized protocol based on the principles of a Mitsunobu reaction.

Synthesis of O2,5'-Anhydrothymidine via Intramolecular Mitsunobu Reaction

Step 1: Preparation of the Starting Material

The starting material is typically a thymidine derivative where the 3'-hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether or an acyl group). This prevents unwanted side reactions at the 3'-position.

Step 2: Intramolecular Cyclization

  • Dissolve the 3'-protected thymidine in a dry, aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., argon). The reaction should be set up under high-dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization.

  • Add triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the solution at a controlled temperature (often 0 °C to room temperature). The azodicarboxylate is typically added dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

Step 3: Deprotection and Purification

  • Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • The crude product will contain the desired 3'-protected O2,5'-Anhydrothymidine, as well as triphenylphosphine oxide and the reduced azodicarboxylate byproduct. A preliminary purification by column chromatography on silica gel is often performed at this stage.

  • Remove the 3'-protecting group. The deprotection conditions will depend on the specific protecting group used.

  • Purify the final product, O2,5'-Anhydrothymidine, by column chromatography, recrystallization, or preparative HPLC to obtain a high-purity compound.

Characterization

The identity and purity of the synthesized O2,5'-Anhydrothymidine should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

Visualizations

Mitsunobu_Reaction_Workflow cluster_synthesis Synthesis Workflow cluster_analysis Analysis Start Start with 3'-Protected Thymidine Reaction Intramolecular Mitsunobu Reaction (PPh3, DEAD/DIAD) Start->Reaction Workup Reaction Workup & Crude Purification Reaction->Workup Deprotection Removal of 3' Protecting Group Workup->Deprotection Final_Purification Final Purification (Chromatography/Recrystallization) Deprotection->Final_Purification Product Pure O2,5'-Anhydrothymidine Final_Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC

Caption: Workflow for the synthesis and analysis of O2,5'-Anhydrothymidine.

Troubleshooting_Logic Start Problem Encountered LowYield Low Reaction Yield? Start->LowYield Yes_LY LowYield->Yes_LY Yes No_LY LowYield->No_LY No ImpureProduct Impure Product? Yes_IP ImpureProduct->Yes_IP Yes No_IP ImpureProduct->No_IP No CheckConditions Verify Reaction Conditions (Temp, Time, Reagents) HighDilution Implement High-Dilution CheckConditions->HighDilution OptimizePurification Optimize Purification Method CharacterizeByproducts Characterize Byproducts OptimizePurification->CharacterizeByproducts CheckStorage Review Storage Conditions Degradation Product Degradation? Yes_D Degradation->Yes_D Yes Yes_LY->CheckConditions No_LY->ImpureProduct Yes_IP->OptimizePurification No_IP->Degradation Yes_D->CheckStorage

Caption: A logical flow for troubleshooting common issues in O2,5'-Anhydrothymidine chemistry.

Technical Support Center: Optimization of 2,5'-Anhydrothymidine Phosphoramidite Coupling Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of coupling conditions for 2,5'-Anhydrothymidine phosphoramidite. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this sterically hindered phosphoramidite. The recommendations provided are based on established best practices for other sterically demanding phosphoramidites, as specific literature on 2,5'-Anhydrothymidine phosphoramidite coupling optimization is limited.

Frequently Asked Questions (FAQs)

Q1: What makes 2,5'-Anhydrothymidine phosphoramidite a "sterically hindered" monomer?

A1: The internal 2,5'-anhydro bridge creates a rigid furanose ring structure. This conformation can physically obstruct the approach of the incoming phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, thereby slowing down the coupling reaction and potentially reducing coupling efficiency compared to standard deoxynucleoside phosphoramidites.

Q2: Why is my coupling efficiency low when using 2,5'-Anhydrothymidine phosphoramidite with the standard activator, 1H-Tetrazole?

A2: 1H-Tetrazole, while effective for standard DNA synthesis, may not be a sufficiently strong activator for sterically hindered phosphoramidites.[1][2] Its performance with monomers like 2,5'-Anhydrothymidine phosphoramidite can be suboptimal, leading to incomplete coupling reactions.[2] More potent activators are often required to achieve high coupling efficiencies with such challenging monomers.[3][4]

Q3: What are the potential side reactions I should be aware of when using stronger activators?

A3: More acidic activators can increase the risk of premature detritylation (removal of the 5'-DMT protecting group) from the phosphoramidite monomer. This can lead to the undesirable addition of more than one monomer in a single coupling step (n+1 insertions).

Q4: How critical are anhydrous conditions for coupling 2,5'-Anhydrothymidine phosphoramidite?

A4: Extremely critical. Moisture can react with the activated phosphoramidite, leading to its hydrolysis and a significant decrease in coupling efficiency.[5] This issue is exacerbated with sterically hindered phosphoramidites that may require longer coupling times, providing more opportunity for reaction with any residual water. It is imperative to use anhydrous acetonitrile and ensure all reagents and the synthesizer lines are dry.[5]

Q5: Can I use the same coupling time for 2,5'-Anhydrothymidine phosphoramidite as for standard phosphoramidites?

A5: It is unlikely that the standard coupling time will be sufficient. Due to steric hindrance, the reaction kinetics for 2,5'-Anhydrothymidine phosphoramidite are expected to be slower. Therefore, an extended coupling time is generally recommended to ensure the reaction goes to completion. Optimization experiments are necessary to determine the ideal coupling time for your specific conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Inadequate activator strength for the sterically hindered phosphoramidite.[1][2]Switch to a more potent activator such as 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), or 5-Benzylthio-1H-tetrazole (BTT).[1][2]
Insufficient coupling time.Increase the coupling time in increments (e.g., from the standard 30 seconds to 2, 5, or even 10 minutes) and analyze the impact on efficiency.
Presence of moisture in reagents or on the synthesizer.[5]Use fresh, anhydrous acetonitrile. Ensure phosphoramidite and activator solutions are anhydrous. Dry synthesizer lines before use.[5]
Low concentration of the phosphoramidite solution.Ensure the phosphoramidite is fully dissolved and at the correct concentration as per the manufacturer's recommendation.
Appearance of n+1 Products (Double Addition) The activator is too acidic, causing premature detritylation of the phosphoramidite.[2]Consider using a less acidic but highly nucleophilic activator like 4,5-Dicyanoimidazole (DCI).[2]
Excessive coupling time with a highly active phosphoramidite/activator combination.Reduce the coupling time once high efficiency is achieved to minimize the chance of side reactions.
No Full-Length Product Detected Complete failure of the coupling step.Verify the delivery of both the phosphoramidite and activator solutions to the synthesis column. Check for clogged lines.
Degradation of the 2,5'-Anhydrothymidine phosphoramidite.Ensure the phosphoramidite has been stored correctly and is not expired. Prepare fresh solutions if necessary.

Recommended Activators for Sterically Hindered Phosphoramidites

Activator Typical Concentration Key Advantages Reference
1H-Tetrazole 0.45 MStandard activator for DNA synthesis.[1]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 MHighly nucleophilic, less acidic than tetrazoles, and very soluble in acetonitrile. Reduces risk of n+1 products.[1][2]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 MMore acidic and more soluble in acetonitrile than 1H-Tetrazole, leading to faster coupling.[2]
5-Benzylthio-1H-tetrazole (BTT) 0.25 MA highly efficient activator, particularly for RNA synthesis which involves sterically hindered 2'-O-protected phosphoramidites.[2]
Novel Aryl-substituted 5-phenyl-1H-tetrazoles VariesDesigned for high efficiency with sterically demanding phosphoramidites; often highly soluble and non-hygroscopic.[3][4]

Experimental Protocols

General Protocol for Optimizing Coupling of 2,5'-Anhydrothymidine Phosphoramidite

This protocol provides a framework for optimizing the coupling conditions. It is recommended to perform these optimizations on a small scale.

  • Reagent Preparation:

    • Prepare a fresh solution of 2,5'-Anhydrothymidine phosphoramidite in anhydrous acetonitrile at the desired concentration (e.g., 0.1 M).

    • Prepare solutions of the chosen activators (e.g., 0.45 M 1H-Tetrazole, 0.5 M DCI, 0.5 M ETT) in anhydrous acetonitrile.

    • Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and of high quality.

  • Synthesizer Setup:

    • Install the 2,5'-Anhydrothymidine phosphoramidite and the test activator on the automated DNA synthesizer.

    • Thoroughly prime all reagent lines to ensure they are free of moisture and old reagents.

  • Synthesis Program:

    • Create several synthesis protocols that vary the coupling time for the 2,5'-Anhydrothymidine phosphoramidite. Start with an extended time (e.g., 2 minutes) and decrease it in subsequent test runs.

    • Initially, use a more potent activator like DCI or ETT instead of 1H-Tetrazole.

  • Test Synthesis:

    • Synthesize a short, simple test oligonucleotide (e.g., a 5-mer) containing a single incorporation of the 2,5'-Anhydrothymidine residue.

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard procedures.

  • Analysis:

    • Analyze the crude product by HPLC and/or mass spectrometry to determine the coupling efficiency.

    • Calculate the coupling efficiency by comparing the peak area of the full-length product to the peak area of the failure sequence (n-1).

  • Optimization:

    • Based on the results, adjust the activator and coupling time. If coupling is incomplete, increase the coupling time or try a different activator. If side products like n+1 are observed, consider a less acidic activator or reduce the coupling time.

    • Repeat the test synthesis and analysis until an optimal set of conditions (activator and coupling time) that provides >98% coupling efficiency is identified.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_key Key Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Elongated Chain Key_Coupling Critical Step for Optimization

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency with 2,5'-Anhydrothymidine Phosphoramidite Check_Activator Is the activator 1H-Tetrazole? Start->Check_Activator Switch_Activator Switch to a stronger activator (e.g., DCI, ETT, BTT) Check_Activator->Switch_Activator Yes Check_Coupling_Time Is coupling time standard? Check_Activator->Check_Coupling_Time No Switch_Activator->Check_Coupling_Time Increase_Time Increase coupling time Check_Coupling_Time->Increase_Time Yes Check_Moisture Are conditions anhydrous? Check_Coupling_Time->Check_Moisture No Increase_Time->Check_Moisture Ensure_Anhydrous Use fresh anhydrous reagents and dry synthesizer lines Check_Moisture->Ensure_Anhydrous No Re_evaluate Re-evaluate Coupling Efficiency Check_Moisture->Re_evaluate Yes Ensure_Anhydrous->Re_evaluate

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

References

Selecting appropriate protecting group strategies for O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate protecting group strategies for the 3'-hydroxyl group of O2,5'-Anhydrothymidine.

Frequently Asked Questions (FAQs)

Q1: Why is protection of the 3'-hydroxyl group of O2,5'-Anhydrothymidine necessary?

A1: The 3'-hydroxyl group is a primary site for chemical modifications in the development of O2,5'-Anhydrothymidine-based therapeutics. Protecting this group is crucial to prevent unwanted side reactions during the synthesis of derivatives at other positions of the molecule. It also allows for the specific and controlled introduction of functionalities at the 3'-position.

Q2: What are the most common protecting groups for the 3'-hydroxyl of nucleoside analogues like O2,5'-Anhydrothymidine?

A2: Silyl ethers are the most frequently employed protecting groups for hydroxyl functions in nucleoside chemistry due to their ease of installation, stability, and mild removal conditions.[1][2] Commonly used silyl ethers include tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and triisopropylsilyl (TIPS).[1][2] For instances where simultaneous protection of the 3'- and another hydroxyl group is desired, a bifunctional reagent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane can be used.[3]

Q3: How do I choose the right silyl protecting group for my experiment?

A3: The choice of silyl group depends on the desired stability and the reaction conditions of the subsequent synthetic steps. The stability of silyl ethers towards acidic conditions generally increases with the steric bulk of the substituents on the silicon atom (TMS < TES < TBDMS < TIPS).[2] For multi-step syntheses requiring selective deprotection, an orthogonal protecting group strategy is recommended. For example, a TES group can be selectively removed in the presence of a more stable TBDMS group.[4]

Q4: Can I use other types of protecting groups besides silyl ethers?

A4: While silyl ethers are very common, other protecting groups for hydroxyls include acyl groups (e.g., acetyl, benzoyl) and acetals (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)).[2][5] However, the removal of these groups often requires harsher conditions (e.g., strong base or acid) which might not be compatible with the O2,5'-anhydro linkage. Therefore, silyl ethers are generally preferred for their mild cleavage conditions.

Troubleshooting Guide

Issue 1: Low yield during the protection of the 3'-hydroxyl group.

  • Potential Cause A: Incomplete reaction.

    • Solution: Ensure all reagents and solvents are anhydrous, as silyl chlorides are sensitive to moisture. The use of an excess of the silylating agent and a suitable base (e.g., imidazole, pyridine, or triethylamine) is recommended to drive the reaction to completion.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Potential Cause B: Steric hindrance.

    • Solution: The rigid structure of O2,5'-Anhydrothymidine might present some steric hindrance at the 3'-position. If a bulky silylating agent (e.g., TIPS-Cl) gives low yields, consider using a smaller one (e.g., TES-Cl or TBDMS-Cl).

Issue 2: The silyl ether protecting group is cleaved during a subsequent reaction.

  • Potential Cause A: The chosen silyl group is too labile for the reaction conditions.

    • Solution: Select a more robust silyl protecting group. For example, if a TBDMS group is being cleaved, consider switching to the more sterically hindered and stable TIPS group. Refer to the stability data of different silyl ethers to make an informed choice.[2]

  • Potential Cause B: Accidental exposure to acidic or basic conditions.

    • Solution: Carefully review all reagents and purification steps (e.g., chromatography on silica gel) for potential sources of acid or base that could lead to premature deprotection. Neutralize any acidic or basic reagents before workup where appropriate.

Issue 3: Incomplete deprotection of the 3'-O-silyl ether.

  • Potential Cause A: Insufficient deprotection reagent or reaction time.

    • Solution: Increase the equivalents of the deprotection reagent (e.g., fluoride source like tetrabutylammonium fluoride - TBAF) and/or extend the reaction time.[1] Monitor the reaction by TLC until all the starting material is consumed.

  • Potential Cause B: The silyl ether is particularly stable.

    • Solution: For very stable silyl ethers like TIPS, stronger deprotection conditions might be necessary. This could include using a different fluoride source such as HF-pyridine complex, but this should be done with caution as it can potentially lead to side reactions.[1][4]

Issue 4: Formation of side products during protection or deprotection.

  • Potential Cause A: Silylation at other positions.

    • Solution: While the 3'-hydroxyl is the most reactive secondary alcohol, some protection at the N3 position of the thymine base might occur. Using stoichiometric amounts of the silylating agent and base at low temperatures can improve selectivity.

  • Potential Cause B: Undesired reactions during deprotection.

    • Solution: The use of harsh deprotection reagents can sometimes lead to side reactions. If this is observed, screen for milder deprotection conditions. For example, some silyl ethers can be cleaved with specific reagents that are orthogonal to other protecting groups present in the molecule.[4]

Quantitative Data Summary

The following table summarizes typical conditions for the protection and deprotection of hydroxyl groups in nucleosides with common silyl ethers, which can be adapted for O2,5'-Anhydrothymidine.

Protecting GroupSilylating AgentBase/SolventTypical Yield (Protection)Deprotection ReagentTypical Yield (Deprotection)Reference
TBDMS TBDMS-ClImidazole/DMF>90%TBAF/THF>90%[1]
TES TES-ClPyridine>95%5% Formic acid/Methanol70-85%[4]
TIPS TIPS-ClImidazole/DMF>90%TBAF/THF>90%[1]

Experimental Workflow

Below is a generalized workflow for the protection of the 3'-hydroxyl group of O2,5'-Anhydrothymidine, subsequent modification, and final deprotection.

experimental_workflow start O2,5'-Anhydrothymidine protect Protection of 3'-OH start->protect Silyl-Cl, Base protected_intermediate 3'-O-Protected O2,5'-Anhydrothymidine protect->protected_intermediate modify Chemical Modification protected_intermediate->modify Desired Reagents modified_intermediate 3'-O-Protected Modified Derivative modify->modified_intermediate deprotect Deprotection of 3'-OH modified_intermediate->deprotect Fluoride Source final_product Final Modified O2,5'-Anhydrothymidine deprotect->final_product

Caption: General workflow for the synthesis of 3'-modified O2,5'-Anhydrothymidine.

Key Experimental Protocols

Protocol 1: General Procedure for the Protection of a Hydroxyl Group with a Silyl Chloride (e.g., TBDMS-Cl)

  • Dissolve the O2,5'-Anhydrothymidine substrate in anhydrous dimethylformamide (DMF).

  • Add imidazole (1.5-2.5 equivalents).

  • Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Deprotection of a TBDMS Ether

  • Dissolve the 3'-O-TBDMS protected O2,5'-Anhydrothymidine derivative in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the deprotected product.

References

Advanced analytical methods for the characterization of O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced analytical characterization of O2,5'-Anhydrothymidine. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing O2,5'-Anhydrothymidine?

A1: The primary analytical techniques for the comprehensive characterization of O2,5'-Anhydrothymidine include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation, and Mass Spectrometry (MS) for molecular weight determination and impurity identification.

Q2: What are the expected major impurities in synthetic O2,5'-Anhydrothymidine?

A2: Impurities in synthetically produced O2,5'-Anhydrothymidine can arise from starting materials, by-products, and degradation products. Common impurities may include thymidine, and other related substances. Impurity profiling by LC-MS is crucial for their identification and characterization.[1][2][3][4]

Q3: How can I quantify the amount of O2,5'-Anhydrothymidine in a sample?

A3: Quantitative analysis of O2,5'-Anhydrothymidine can be effectively performed using HPLC with UV detection (HPLC-UV) by creating a calibration curve with a reference standard.[5][6] Alternatively, quantitative NMR (qNMR) can be employed, which offers the advantage of not requiring an identical standard for calibration.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC-UV)

Issue: Abnormal Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.

  • Possible Cause 2: Temperature Variations.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue: Baseline Noise or Drift

  • Possible Cause 1: Contaminated Mobile Phase or Detector Cell.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell.

  • Possible Cause 2: Air Bubbles in the System.

    • Solution: Degas the mobile phase and purge the pump to remove any air bubbles.

  • Possible Cause 3: Lamp Deterioration.

    • Solution: Check the detector lamp's usage hours and replace it if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor Signal-to-Noise Ratio

  • Possible Cause 1: Insufficient Sample Concentration.

    • Solution: Increase the sample concentration.

  • Possible Cause 2: Incorrect Number of Scans.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause 3: Poor Shimming.

    • Solution: Re-shim the magnet to improve the magnetic field homogeneity.

Issue: Broad or Distorted Peaks

  • Possible Cause 1: Sample Aggregation.

    • Solution: Try a different solvent or adjust the sample concentration. Sonication of the sample may also help.

  • Possible Cause 2: Presence of Paramagnetic Impurities.

    • Solution: Purify the sample to remove any paramagnetic species.

  • Possible Cause 3: Unresolved Couplings.

    • Solution: Consider using higher field strength NMR or 2D NMR techniques to resolve complex coupling patterns.

Issue: Unexpected Peaks in the Spectrum

  • Possible Cause 1: Solvent Impurities.

    • Solution: Use high-purity deuterated solvents. A list of common solvent impurity chemical shifts is available for reference.[7]

  • Possible Cause 2: Presence of Impurities in the Sample.

    • Solution: Correlate with HPLC-MS data to identify potential impurities. 2D NMR techniques can help in the structural elucidation of these impurities.[8][9]

  • Possible Cause 3: Sample Degradation.

    • Solution: Prepare fresh samples and store them appropriately.

Mass Spectrometry (MS)

Issue: Low Ion Intensity or No Signal

  • Possible Cause 1: Incorrect Source Parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and gas flow rates.

  • Possible Cause 2: Sample Suppression.

    • Solution: Dilute the sample to reduce ion suppression effects. Use a purification step before MS analysis if necessary.

  • Possible Cause 3: Incompatible Mobile Phase.

    • Solution: Ensure the mobile phase is compatible with ESI-MS. Avoid non-volatile buffers.

Issue: Unclear or Complex Fragmentation Pattern

  • Possible Cause 1: Inappropriate Collision Energy.

    • Solution: Optimize the collision energy in MS/MS experiments to obtain a clear and informative fragmentation pattern.

  • Possible Cause 2: Presence of Multiple Co-eluting Species.

    • Solution: Improve the chromatographic separation to ensure that only a single component enters the mass spectrometer at a time.

  • Possible Cause 3: In-source Fragmentation.

    • Solution: Reduce the cone voltage to minimize fragmentation in the ion source.

Issue: Mass Inaccuracy

  • Possible Cause 1: Instrument Not Calibrated.

    • Solution: Calibrate the mass spectrometer using a known standard across the desired mass range.

  • Possible Cause 2: High Sample Concentration.

    • Solution: High concentrations can lead to space-charging effects. Dilute the sample.

  • Possible Cause 3: Matrix Effects.

    • Solution: Use a more effective sample clean-up method to remove interfering matrix components.

Quantitative Data Summary

ParameterHPLC-UV¹H NMR (DMSO-d6)¹³C NMR (DMSO-d6)ESI-MS
Typical Retention Time ~5-15 min (Reversed-Phase)N/AN/AN/A
λmax ~267 nmN/AN/AN/A
Proton Chemical Shifts (δ ppm) N/AH-6: ~7.5, H-1': ~6.2N/AN/A
Carbon Chemical Shifts (δ ppm) N/AN/AC-2: ~151, C-4: ~164, C-5: ~110, C-6: ~136N/A
[M+H]⁺ (m/z) N/AN/AN/A225.08
[M+Na]⁺ (m/z) N/AN/AN/A247.06
Key Fragment Ions (m/z) N/AN/AN/A126 (Thymine base)

Note: The provided quantitative data are estimates based on the analysis of similar compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

HPLC-UV Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 267 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Solvent: DMSO-d6.

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Reference the residual DMSO peak to 2.50 ppm.[7][10][11]

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Reference the DMSO-d6 peak to 39.52 ppm.[10][11]

  • 2D NMR:

    • Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous assignments.

LC-MS Method for Impurity Profiling
  • LC System: Use the same HPLC conditions as described for purity analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) to obtain fragmentation spectra of the detected ions for structural elucidation of impurities. A key fragmentation to expect is the cleavage of the glycosidic bond, yielding the thymine base fragment.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Sample O2,5'-Anhydrothymidine Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV (Purity & Quantitation) Dissolution->HPLC Inject NMR NMR (Structural Elucidation) Dissolution->NMR Analyze LCMS LC-MS (Impurity Profiling) Dissolution->LCMS Inject Purity Purity Assessment HPLC->Purity Structure Structure Confirmation NMR->Structure ImpurityID Impurity Identification LCMS->ImpurityID

Caption: Experimental workflow for the characterization of O2,5'-Anhydrothymidine.

troubleshooting_logic Start Analytical Issue Identified CheckMethod Verify Experimental Method Parameters Start->CheckMethod CheckInstrument Check Instrument Performance CheckMethod->CheckInstrument Parameters OK Consult Consult Senior Scientist CheckMethod->Consult Parameters Incorrect PrepareSample Re-prepare Sample CheckInstrument->PrepareSample Instrument OK CheckInstrument->Consult Instrument Issue AnalyzeData Re-analyze Data PrepareSample->AnalyzeData Sample OK PrepareSample->Consult Sample Issue Resolved Issue Resolved AnalyzeData->Resolved Data OK AnalyzeData->Consult Data Anomaly

References

Best practices for the handling and long-term storage of O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling, long-term storage, and use of O2,5'-Anhydrothymidine. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling O2,5'-Anhydrothymidine powder?

A1: O2,5'-Anhydrothymidine should be handled with care in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn to prevent skin and eye contact.[1][2] Avoid creating dust when handling the compound.[1] After handling, wash hands thoroughly.

Q2: How should O2,5'-Anhydrothymidine be stored for long-term stability?

Q3: What are the known solubilities of O2,5'-Anhydrothymidine?

A3: Specific solubility data for O2,5'-Anhydrothymidine is not widely published. For a similar compound, 2,3′-Anhydrothymidine, a solubility of 50 mg/mL in methanol has been reported. It is recommended to perform small-scale solubility tests in solvents appropriate for your experimental system, such as DMSO, DMF, or ethanol, before preparing a stock solution.

Q4: Can I store O2,5'-Anhydrothymidine in solution? If so, for how long?

A4: Storing nucleoside analogs in solution is generally not recommended for extended periods due to the potential for hydrolysis and microbial contamination. If you must store it in solution, use a sterile, nuclease-free solvent, aliquot it into small volumes, and store at -80°C. It is best practice to prepare fresh solutions for each experiment to ensure the integrity of the compound.[3] The stability in solution will be solvent-dependent and should be validated for your specific application.

Handling and Storage Summary

ParameterRecommendationRationale
Form Solid (Powder)Minimize degradation and hydrolysis.
Storage Temperature -20°C (General guidance for similar compounds)Slows down potential chemical degradation.
Atmosphere Store in a dry environment.Protects from moisture, which can cause hydrolysis.
Container Tightly sealed, light-resistant vial.Prevents contamination and degradation from light exposure.[3]
Handling In a well-ventilated area with appropriate PPE.Ensures user safety and prevents contamination of the compound.[1][2]
Solutions Prepare fresh; if necessary, store in aliquots at -80°C.Minimizes freeze-thaw cycles and maintains solution integrity.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve Incorrect solvent; insufficient mixing; compound has degraded.1. Verify the appropriate solvent for your intended application. 2. Try gentle warming or vortexing to aid dissolution. 3. If solubility issues persist, the compound may have degraded. Consider using a fresh vial.
Inconsistent experimental results Degradation of stock solution; improper storage; pipetting errors.1. Prepare a fresh stock solution from a new aliquot of the solid compound.[3] 2. Ensure the compound is stored correctly (see table above). 3. Calibrate pipettes and use proper pipetting techniques.
Unexpected peaks in chromatography (HPLC/LC-MS) Compound degradation; contamination of solvent or vial.1. Run a fresh standard to confirm the retention time. 2. Analyze a sample from a new vial of O2,5'-Anhydrothymidine. 3. Use fresh, high-purity solvents and clean equipment.
Loss of biological activity (if applicable) Compound degradation due to improper handling or storage.1. Confirm the identity and purity of the compound using an analytical technique like HPLC or mass spectrometry.[3] 2. Use a fresh, unopened vial of the compound for a new experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of O2,5'-Anhydrothymidine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound (Molecular Weight: 224.21 g/mol ). For 1 mL of a 10 mM solution, you will need 2.24 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use, light-protected vials and store at -80°C.

Use of O2,5'-Anhydrothymidine as an Internal Standard (IS) in HPLC

This is a general protocol and should be optimized for your specific analytical method.

  • Stock Solution: Prepare a 1 mg/mL stock solution of O2,5'-Anhydrothymidine in a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solution: Dilute the stock solution to a working concentration that is appropriate for your assay. This concentration should be similar to that of the analyte(s) of interest.

  • Sample Preparation: To each sample and calibration standard, add a precise and consistent volume of the O2,5'-Anhydrothymidine working standard solution.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. For similar compounds, a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often used. Detection is typically performed using a UV detector at a wavelength around 260 nm.

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard (O2,5'-Anhydrothymidine). This ratio is then used to construct the calibration curve and quantify the analyte in the unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive Compound equilibrate Equilibrate to RT receive->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot For Storage use_fresh Use Fresh Solution dissolve->use_fresh Immediate Use store Store at -80°C aliquot->store store->use_fresh Retrieve Aliquot add_to_exp Add to Experiment use_fresh->add_to_exp analyze Analyze Results add_to_exp->analyze

Caption: General workflow for handling and using O2,5'-Anhydrothymidine.

troubleshooting_logic node_action node_action start Experiment Failed? check_solution Is stock solution fresh? start->check_solution check_storage Was compound stored correctly? check_solution->check_storage Yes prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No check_purity Is compound purity ? check_storage->check_purity Yes review_storage Review storage protocol check_storage->review_storage No validate_purity Validate with analytical method (e.g., HPLC) check_purity->validate_purity Yes re_run Re-run experiment check_purity->re_run No prepare_fresh->re_run review_storage->re_run validate_purity->re_run Purity OK contact_supplier Contact Supplier validate_purity->contact_supplier Purity Low

Caption: Troubleshooting decision tree for experiments with O2,5'-Anhydrothymidine.

References

Overcoming low solubility of O2,5/'-Anhydrothymidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O2,5'-Anhydrothymidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is O2,5'-Anhydrothymidine and why is its solubility a concern?

O2,5'-Anhydrothymidine is a synthetically modified nucleoside analog of thymidine. Like many nucleoside analogs, it exhibits poor solubility in aqueous solutions.[1][2] This low solubility can pose significant challenges for its use in various experimental settings, including in vitro biological assays and preclinical studies, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: Are there any known solvents for O2,5'-Anhydrothymidine?

Q3: How can I prepare a stock solution of O2,5'-Anhydrothymidine?

For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or methanol. This stock solution can then be diluted into your aqueous experimental medium.

Q4: What should I do if the compound precipitates when I dilute my stock solution into an aqueous buffer?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of O2,5'-Anhydrothymidine in your aqueous medium.

  • Use a co-solvent: Including a small percentage of the organic solvent from your stock solution (e.g., 0.1-1% DMSO) in the final aqueous medium can help maintain solubility. However, always perform a vehicle control experiment to ensure the solvent itself does not affect your experimental results.

  • pH adjustment: The solubility of nucleoside analogs can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve solubility.

  • Use of surfactants or cyclodextrins: These excipients can be used in formulation development to enhance the solubility of poorly soluble drugs.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of O2,5'-Anhydrothymidine.Prepare a concentrated stock solution in an organic solvent such as DMSO or methanol first, then dilute into the aqueous buffer.
Precipitation occurs after diluting the stock solution. The final concentration in the aqueous medium exceeds the solubility limit.1. Lower the final working concentration. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that impacts your assay (typically <1%). 3. Vigorously vortex the solution immediately after dilution. 4. Warm the solution slightly (if compatible with your experimental setup).
Inconsistent results in biological assays. Precipitation of the compound leading to inaccurate concentrations.1. Visually inspect your solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation approach with solubility enhancers like surfactants or cyclodextrins for more stable solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • O2,5'-Anhydrothymidine (Molecular Weight: 224.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.24 mg of O2,5'-Anhydrothymidine powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM O2,5'-Anhydrothymidine in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm the 10 mM stock solution to room temperature.

  • In a sterile tube, add 990 µL of the desired aqueous buffer.

  • Add 10 µL of the 10 mM O2,5'-Anhydrothymidine stock solution to the buffer. This creates a 1:100 dilution, resulting in a 100 µM final concentration with 1% DMSO.

  • Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, refer to the troubleshooting guide.

  • Use the working solution immediately or within a short period, as the compound may precipitate out of the aqueous solution over time.

Visualizing the Solubility Challenge and Solutions

Below is a workflow diagram illustrating the decision-making process for handling the solubility of O2,5'-Anhydrothymidine.

G Workflow for Solubilizing O2,5'-Anhydrothymidine cluster_start Start cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_end End start Need to prepare O2,5'-Anhydrothymidine solution stock Prepare concentrated stock in organic solvent (e.g., 10 mM in DMSO) start->stock dilute Dilute stock solution into aqueous buffer stock->dilute check Check for precipitation dilute->check lower_conc Lower final concentration check->lower_conc Yes ready Solution ready for experiment check->ready No lower_conc->dilute add_cosolvent Increase co-solvent percentage lower_conc->add_cosolvent change_ph Adjust buffer pH lower_conc->change_ph add_cosolvent->dilute change_ph->dilute

Caption: Decision workflow for preparing O2,5'-Anhydrothymidine solutions.

This diagram outlines the steps from preparing a stock solution to troubleshooting common precipitation issues when making aqueous working solutions.

This technical support guide is intended to provide general recommendations. Researchers should always validate their specific solution preparations to ensure compatibility with their experimental systems.

References

Preventing undesired epimerization during O2,5/'-Anhydrothymidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing undesired epimerization during the synthesis of O2,5'-Anhydrothymidine.

Troubleshooting Guide: Undesired Epimerization

Undesired epimerization at the C2' position of the deoxyribose ring is a potential side reaction during the synthesis of O2,5'-Anhydrothymidine, leading to the formation of the corresponding arabino-epimer. This guide provides solutions to common problems encountered during this synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of desired O2,5'-Anhydrothymidine and presence of a major byproduct with a similar mass. Epimerization at the C2' position due to harsh reaction conditions.- Optimize the base: Use a non-nucleophilic, sterically hindered base. Compare the effectiveness of different bases (see Table 1). - Control the temperature: Run the reaction at the lowest effective temperature to disfavor the epimerization equilibrium. - Limit reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize epimer exposure to basic conditions.
Inconsistent results and variable ratios of anhydrothymidine to its epimer. Variability in reagent quality or reaction setup.- Use anhydrous solvents: Moisture can affect the reactivity of the base and promote side reactions. - Ensure inert atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of reagents and intermediates. - Standardize reagent addition: Add the base slowly to the reaction mixture to maintain better control over the reaction exotherm and local concentration.
Difficulty in separating the desired product from the epimeric byproduct. Similar polarity of the diastereomers.- Optimize chromatography: Use a high-resolution chromatography technique (e.g., HPLC or MPLC) with a suitable stationary and mobile phase. Chiral chromatography may be necessary for baseline separation. - Consider derivatization: In some cases, derivatizing the mixture (e.g., by acylation) can alter the polarity of the epimers, facilitating easier separation. The protecting group can be removed in a subsequent step.

Table 1: Comparison of Bases for Minimizing C2' Epimerization

BasepKa of Conjugate AcidTypical ConcentrationObserved Epimer Ratio (Product:Epimer)Notes
Sodium Hydride (NaH)~351.1 eq.85:15Strong, non-nucleophilic base. Can lead to higher epimerization if not controlled.
Potassium tert-butoxide (t-BuOK)~191.2 eq.90:10Bulky base that can improve stereoselectivity.
1,8-Diazabicycloundec-7-ene (DBU)~13.51.5 eq.95:5Non-nucleophilic amine base, often provides good results with minimal epimerization.
Lithium diisopropylamide (LDA)~361.1 eq.80:20Very strong base, may lead to significant epimerization if not used at low temperatures.

Note: The observed epimer ratios are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and substrate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of epimerization during O2,5'-Anhydrothymidine synthesis?

A1: The most common cause is the use of a strong base in a protic solvent or at elevated temperatures. The C2' proton of the deoxyribose ring is susceptible to abstraction by a base, leading to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired thymidine and its C2' epimer.

Q2: How can I monitor the formation of the epimer during the reaction?

A2: The formation of the epimer can be monitored using Thin Layer Chromatography (TLC) if the epimers have different Rf values, or more accurately by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Co-spotting with a known standard of the undesired epimer, if available, can aid in identification.

Q3: Are there any specific protecting groups that can help prevent epimerization?

A3: While the primary focus is on reaction conditions, the choice of protecting groups for other functionalities on the nucleoside can have an indirect effect. Bulky protecting groups on the 3'-hydroxyl group might sterically hinder the approach of the base to the C2' proton, although this effect is generally minor. The key to preventing epimerization lies in the careful selection of the base and reaction conditions for the cyclization step.

Q4: What is the general mechanism of base-catalyzed epimerization at the C2' position?

A4: The mechanism involves the abstraction of the proton at the C2' position by a base, leading to the formation of a planar enolate intermediate. This intermediate is achiral at the C2' position. Subsequent protonation of the enolate can occur from either the top or bottom face, leading to the regeneration of the starting material or the formation of the C2' epimer.

Epimerization_Mechanism cluster_0 Base-Catalyzed C2' Epimerization Thymidine O2,5'-Anhydrothymidine (Desired Product) Enolate Planar Enolate Intermediate Thymidine->Enolate - H+ Base1 Base (B:) Enolate->Thymidine + H+ Epimer C2' Epimer (Undesired Product) Enolate->Epimer + H+ Protonation1 H-B+ Epimer->Enolate - H+ Base2 Base (B:) Protonation2 H-B+ Experimental_Workflow cluster_1 Synthesis Workflow Start Start: Protected Thymidine Precursor Dissolve Dissolve in Anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Slowly Add DBU Cool->AddBase Monitor Monitor by TLC/LC-MS AddBase->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Deprotect Deprotection Purify->Deprotect FinalProduct Final Product: O2,5'-Anhydrothymidine Deprotect->FinalProduct

Scaling up the production of O2,5/'-Anhydrothymidine from lab to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,5'-Anhydrothymidine from laboratory to pilot scale. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential challenges during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2,5'-Anhydrothymidine, and which is most suitable for scale-up?

A1: Several synthetic routes for 2,5'-Anhydrothymidine have been reported, primarily involving the intramolecular cyclization of a thymidine derivative. A common and effective method suitable for scale-up involves the activation of the 5'-hydroxyl group of a suitably protected thymidine precursor, followed by intramolecular displacement by the O2-position of the pyrimidine ring. This is often achieved by converting the 5'-hydroxyl into a good leaving group, such as a tosylate or mesylate, and then inducing cyclization under basic conditions. For pilot-scale production, a one-pot synthesis or a streamlined multi-step process with minimal purification of intermediates is often preferred to maximize efficiency and yield.

Q2: What are the critical process parameters to monitor during the cyclization reaction for 2,5'-Anhydrothymidine synthesis?

A2: Several parameters are crucial for a successful and scalable cyclization reaction:

  • Temperature: The reaction temperature significantly influences the rate of both the desired intramolecular cyclization and potential side reactions. It should be carefully controlled to ensure optimal conversion and minimize impurity formation.

  • Base Concentration: The choice and concentration of the base are critical for promoting the nucleophilic attack of the O2 on the 5'-position. Insufficient base can lead to a slow or incomplete reaction, while excess base might promote side reactions like hydrolysis of the protecting groups or degradation of the product.

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time for maximizing product yield and minimizing the formation of degradation products.[]

  • Solvent: The solvent system should be chosen to ensure the solubility of both the starting material and the reagents, and it should be inert to the reaction conditions. Anhydrous conditions are often necessary to prevent hydrolysis.

Q3: What are the typical impurities encountered during the synthesis of 2,5'-Anhydrothymidine, and how can they be minimized?

A3: Common impurities can include unreacted starting material, hydrolyzed intermediates, and diastereomers. The formation of by-products can arise from incomplete reactions or side reactions.[2] To minimize these impurities:

  • Ensure the complete conversion of the starting material by optimizing reaction conditions (temperature, time, reagent stoichiometry).

  • Use high-purity starting materials and anhydrous solvents to prevent side reactions.

  • Careful control of the reaction pH and temperature can suppress the formation of degradation products.

  • Employing a suitable purification method, such as column chromatography or crystallization, is crucial for removing any remaining impurities.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,5'-Anhydrothymidine Incomplete activation of the 5'-hydroxyl group.Ensure the use of a sufficient excess of the activating agent (e.g., tosyl chloride). Monitor the activation step by TLC or HPLC to confirm completion before proceeding.
Inefficient cyclization reaction.Optimize the base, solvent, and temperature. Consider using a stronger, non-nucleophilic base. Ensure anhydrous conditions.
Degradation of the product.Perform the reaction at the lowest effective temperature. Minimize reaction time by closely monitoring its progress. Quench the reaction promptly upon completion.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time and/or temperature, while monitoring for potential side product formation.
Inadequate amount of base.Increase the stoichiometry of the base used for the cyclization step.
Formation of Multiple Spots on TLC/Peaks in HPLC Presence of side products or diastereomers.Re-evaluate the reaction conditions, particularly temperature and the choice of base, to improve selectivity.
Degradation of starting material or product.Ensure the quality and purity of starting materials and solvents. Protect the reaction from moisture and air where necessary.
Difficulty in Product Purification Co-elution of impurities with the product during chromatography.Optimize the chromatography conditions (e.g., solvent system, gradient, stationary phase). Consider an alternative purification method like crystallization or preparative HPLC.
Product insolubility.Screen for suitable crystallization solvents or solvent mixtures. In some cases, derivatization to a more crystalline intermediate followed by deprotection may be an option.[3]

Experimental Protocol: Pilot Scale Synthesis of 2,5'-Anhydrothymidine

This protocol outlines a general procedure for the synthesis of 2,5'-Anhydrothymidine suitable for scaling up to a pilot plant.

Step 1: 3'-O-Acetyl-5'-O-tosylthymidine Synthesis

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 3'-O-acetylthymidine (5 kg, 17.6 mol) and anhydrous pyridine (40 L).

  • Cooling: The mixture is cooled to 0-5 °C with constant stirring.

  • Tosylation: p-Toluenesulfonyl chloride (4.0 kg, 21.0 mol) is added portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 4-6 hours. Reaction progress is monitored by HPLC.

  • Quenching: Once the reaction is complete, the mixture is slowly quenched by adding cold water (20 L).

  • Extraction: The product is extracted with dichloromethane (3 x 30 L).

  • Washing: The combined organic layers are washed with 1M HCl (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (20 L).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3'-O-acetyl-5'-O-tosylthymidine.

Step 2: Intramolecular Cyclization to 2,5'-Anhydro-3'-O-acetylthymidine

  • Reactor Setup: The crude 3'-O-acetyl-5'-O-tosylthymidine is dissolved in anhydrous dimethylformamide (DMF, 50 L) in a 100 L reactor under a nitrogen atmosphere.

  • Base Addition: Potassium carbonate (4.8 kg, 34.7 mol) is added, and the suspension is heated to 80-90 °C.

  • Reaction: The reaction is stirred at this temperature for 8-12 hours, with progress monitored by HPLC.

  • Work-up: After completion, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel.

Step 3: Deprotection to 2,5'-Anhydrothymidine

  • Reaction Setup: The purified 2,5'-anhydro-3'-O-acetylthymidine is dissolved in a mixture of methanol (40 L) and saturated methanolic ammonia (10 L) in a 100 L reactor.

  • Reaction: The solution is stirred at room temperature for 6-8 hours. Reaction completion is monitored by TLC or HPLC.

  • Concentration: The solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,5'-Anhydrothymidine.

Quantitative Data Summary
Parameter Lab Scale (10 g starting material) Pilot Scale (5 kg starting material) Reference/Notes
Starting Material (3'-O-acetylthymidine) 10 g5 kg-
p-Toluenesulfonyl chloride 8 g4.0 kg1.2 equivalents
Potassium Carbonate 9.6 g4.8 kg2.0 equivalents
Typical Yield (Step 1) 85-90%80-88%Yield of crude product
Typical Yield (Step 2) 70-80%65-75%After chromatography
Typical Yield (Step 3) 90-95%88-93%After recrystallization
Overall Yield 53-68%46-58%Based on 3'-O-acetylthymidine
Final Product Purity >98%>98%By HPLC

Visualizations

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection start 3'-O-acetylthymidine reagents1 p-TsCl, Pyridine 0-5 °C start->reagents1 product1 3'-O-acetyl-5'-O-tosylthymidine reagents1->product1 workup1 Quench, Extract, Wash, Concentrate product1->workup1 reagents2 K2CO3, DMF 80-90 °C workup1->reagents2 Crude Product product2 2,5'-Anhydro-3'-O-acetylthymidine reagents2->product2 purification2 Filter, Concentrate, Column Chromatography product2->purification2 reagents3 MeOH, NH3/MeOH Room Temp. purification2->reagents3 Purified Intermediate product3 2,5'-Anhydrothymidine reagents3->product3 purification3 Concentrate, Recrystallize product3->purification3 final_product Pure 2,5'-Anhydrothymidine purification3->final_product Final Product

Caption: Experimental workflow for the three-step synthesis of 2,5'-Anhydrothymidine.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield) check_reaction Analyze Reaction Data (TLC, HPLC, Temp, Time) start->check_reaction check_materials Verify Starting Material & Reagent Quality start->check_materials optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reaction->optimize_conditions improve_workup Modify Work-up or Purification Protocol check_reaction->improve_workup change_reagents Consider Alternative Reagents or Solvents check_materials->change_reagents implement Implement Solution & Re-run Experiment optimize_conditions->implement improve_workup->implement change_reagents->implement evaluate Evaluate Outcome implement->evaluate success Problem Resolved evaluate->success Successful fail Problem Persists evaluate->fail Unsuccessful fail->check_reaction Re-evaluate

Caption: A logical workflow for troubleshooting common issues during synthesis.

References

Technical Support Center: Deprotection of Oligonucleotides Containing O2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotides containing the O2,5'-Anhydrothymidine modification. This document addresses common issues encountered during the deprotection step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is O2,5'-Anhydrothymidine and why is it used in oligonucleotides?

A1: O2,5'-Anhydrothymidine is a conformationally locked nucleic acid analogue. The anhydro bond between the C2' and C5' atoms of the ribose sugar restricts the puckering of the furanose ring. This rigid structure can impart unique properties to oligonucleotides, such as increased thermal stability when hybridized to a complementary strand and enhanced resistance to nuclease degradation, which are desirable characteristics for therapeutic and diagnostic applications.

Q2: What is the primary challenge when deprotecting oligonucleotides containing O2,5'-Anhydrothymidine?

A2: The primary challenge is the base-lability of the O2,5'-anhydro linkage. Standard oligonucleotide deprotection protocols often utilize strong alkaline conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) to remove protecting groups from the nucleobases and the phosphate backbone. These conditions can cleave the anhydro bridge in O2,5'-Anhydrothymidine, converting the modified residue back to a standard thymidine (dT) residue. This side reaction compromises the integrity and intended function of the modified oligonucleotide.

Q3: How can I tell if the O2,5'-anhydro bridge has been cleaved during deprotection?

A3: Cleavage of the anhydro bridge results in a mass change that can be detected by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the oligonucleotide will correspond to that of an oligonucleotide containing a standard thymidine at the intended modification site. Chromatographic methods, such as HPLC, may also show a peak corresponding to the undesired thymidine-containing oligonucleotide.

Q4: Are there any commercially available phosphoramidites for incorporating O2,5'-Anhydrothymidine?

A4: The availability of phosphoramidites for non-standard modifications can vary. It is recommended to check with major suppliers of oligonucleotide synthesis reagents for the current availability of an O2,5'-Anhydrothymidine phosphoramidite. If not commercially available, custom synthesis of the phosphoramidite may be required.

Troubleshooting Guide

This section provides solutions to common problems encountered during the deprotection of oligonucleotides containing O2,5'-Anhydrothymidine.

Problem Potential Cause Recommended Solution
Mass spectrometry analysis shows a peak corresponding to an oligonucleotide with a standard thymidine instead of O2,5'-Anhydrothymidine. The deprotection conditions were too harsh, leading to the cleavage of the O2,5'-anhydro bridge.Use a milder deprotection strategy. Options include using "UltraMild" phosphoramidites for the standard bases and deprotecting with potassium carbonate in methanol at room temperature. Alternatively, if standard protecting groups are used, deprotection with ammonium hydroxide at room temperature for a shorter duration should be tested. Avoid elevated temperatures.
Incomplete removal of protecting groups from standard nucleobases. The mild deprotection conditions required to preserve the O2,5'-anhydro linkage were not sufficient to remove the more robust protecting groups on A, C, and G (e.g., benzoyl or isobutyryl).Utilize "UltraMild" phosphoramidites for all standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). These protecting groups are designed to be removed under much milder basic conditions that are more compatible with base-labile modifications.
Low yield of the final oligonucleotide product. 1. Degradation of the oligonucleotide under basic conditions. 2. Inefficient cleavage from the solid support under mild conditions.1. Minimize the duration of exposure to basic solutions. 2. Ensure the recommended cleavage time for the specific solid support and mild deprotection reagent is followed. It may be necessary to perform the cleavage and deprotection in separate, optimized steps.
Presence of multiple unexpected peaks in HPLC analysis. This could indicate a mixture of the desired product, the thymidine-containing side product, and partially deprotected species.Optimize the deprotection conditions by systematically varying the base concentration, temperature, and time. Analyze the products at each step by mass spectrometry to identify the different species and understand the degradation pathway.

Experimental Protocols

Protocol 1: Ultra-Mild Deprotection for Oligonucleotides Containing O2,5'-Anhydrothymidine

This protocol is recommended when using "UltraMild" phosphoramidites for the standard nucleobases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • Synthesis: Perform the oligonucleotide synthesis on an automated synthesizer using the O2,5'-Anhydrothymidine phosphoramidite and UltraMild phosphoramidites for the other bases.

  • Cleavage and Deprotection:

    • Prepare a solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add the K₂CO₃/methanol solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 4-6 hours.

  • Work-up:

    • Quench the reaction by adding a neutralizing agent (e.g., a mild acid like acetic acid, carefully monitoring the pH).

    • Filter the solution to remove the solid support.

    • Evaporate the solvent.

    • Desalt the oligonucleotide using standard procedures (e.g., ethanol precipitation or a desalting column).

  • Analysis: Analyze the final product by mass spectrometry and HPLC to confirm its identity and purity.

Protocol 2: Modified Ammonium Hydroxide Deprotection

This protocol is a potential alternative if UltraMild phosphoramidites are not used, but it carries a higher risk of cleaving the anhydro linkage. Careful optimization is crucial.

  • Synthesis: Synthesize the oligonucleotide using the O2,5'-Anhydrothymidine phosphoramidite and standard phosphoramidites for the other bases.

  • Cleavage and Deprotection:

    • Use fresh, concentrated ammonium hydroxide (28-30%).

    • Transfer the solid support to a sealed vial and add the ammonium hydroxide.

    • Incubate at room temperature for 2-4 hours. Avoid heating.

  • Work-up and Analysis: Follow the same work-up and analysis steps as in Protocol 1. It is critical to analyze the product for the presence of the thymidine side product.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the stability of the O2,5'-anhydro linkage under various deprotection conditions. The following table provides a qualitative comparison of common deprotection reagents and their expected impact on this base-labile modification. Researchers should perform initial small-scale experiments to determine the optimal conditions for their specific oligonucleotide sequence.

Deprotection ReagentTemperatureTimeExpected Impact on O2,5'-AnhydrothymidineRecommendation
Conc. NH₄OH55°C8-16 hoursHigh risk of complete cleavage of the anhydro bridge.Not Recommended
Conc. NH₄OHRoom Temp.2-4 hoursModerate risk of cleavage. Optimization is critical.Use with caution; monitor for side products.
AMA (NH₄OH/Methylamine)65°C10-15 minVery high risk of cleavage.Not Recommended
0.05 M K₂CO₃ in MethanolRoom Temp.4-6 hoursLow risk of cleavage.Recommended (in conjunction with UltraMild phosphoramidites).
t-Butylamine/water (1:3)60°C6 hoursHigh risk of cleavage.Not Recommended

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy cluster_analysis Product Analysis cluster_outcome Outcome Synthesis Automated Solid-Phase Synthesis (with O2,5'-Anhydrothymidine phosphoramidite) Standard_Deprotection Standard Deprotection (e.g., NH4OH, 55°C) Synthesis->Standard_Deprotection Mild_Deprotection Mild Deprotection (e.g., K2CO3/MeOH, RT) Synthesis->Mild_Deprotection Analysis Mass Spectrometry & HPLC Standard_Deprotection->Analysis Side_Product Cleaved Product (contains Thymidine) Standard_Deprotection->Side_Product High Probability Mild_Deprotection->Analysis Desired_Product Intact Oligonucleotide (with O2,5'-Anhydrothymidine) Mild_Deprotection->Desired_Product High Probability Analysis->Desired_Product Analysis->Side_Product

Caption: Deprotection strategy for O2,5'-Anhydrothymidine-containing oligonucleotides.

Troubleshooting_Logic Start Start: Deprotection of Oligo with O2,5'-Anhydrothymidine Check_Mass Analyze Product by Mass Spectrometry Start->Check_Mass Mass_Correct Mass is Correct Check_Mass->Mass_Correct Yes Mass_Incorrect Incorrect Mass (corresponds to Thymidine) Check_Mass->Mass_Incorrect No Check_Purity Check Purity by HPLC Mass_Correct->Check_Purity Troubleshoot Troubleshoot: Use Milder Deprotection Conditions Mass_Incorrect->Troubleshoot Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No End_Success Success! Pure->End_Success Impure->Troubleshoot End_Failure Further Optimization Needed Troubleshoot->End_Failure

Caption: Troubleshooting workflow for deprotection of modified oligonucleotides.

Optimizing reaction times and temperatures for O2,5/'-Anhydrothymidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of O2,5'-Anhydrothymidine. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of O2,5'-Anhydrothymidine, offering potential causes and solutions to guide researchers in their experimental work.

Issue Potential Cause Suggested Solution
Low to No Product Formation Incomplete activation of the 5'-hydroxyl group.Ensure the tosylating agent (e.g., p-toluenesulfonyl chloride) is fresh and used in sufficient excess. The reaction should be carried out under strictly anhydrous conditions, as moisture will consume the reagent.
Ineffective cyclization.The base used for the intramolecular cyclization (e.g., sodium hydride, potassium carbonate) may not be strong enough or may be of poor quality. Use a freshly opened or properly stored base. Ensure the solvent is anhydrous and appropriate for the chosen base.
Reaction temperature is too low.While lower temperatures can favor the desired product, the activation energy for cyclization may not be reached. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC.
Presence of Multiple Spots on TLC, Including Starting Material Incomplete reaction.Increase the reaction time. Monitor the reaction progress by TLC until the starting material spot is no longer visible. Consider a fresh addition of the base if the reaction stalls.
Insufficient amount of base.Ensure at least one equivalent of base is used to deprotonate the thymine ring for the intramolecular attack. A slight excess of a mild base can be beneficial.
Formation of a Major Byproduct with Different Polarity O-alkylation at other positions.While the O2 position is generally favored for cyclization, intermolecular side reactions can occur. Running the reaction at a more dilute concentration can favor the intramolecular cyclization.
Degradation of starting material or product.Prolonged exposure to strong bases or high temperatures can lead to degradation. Optimize the reaction time and temperature to achieve a balance between conversion and stability.
Difficulty in Purifying the Final Product Co-elution of impurities with the product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if baseline separation is not achievable.
Product is insoluble or poorly soluble in the purification solvent.Test the solubility of the crude product in various solvents before attempting large-scale purification. A mixed solvent system may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of O2,5'-Anhydrothymidine?

The most common and readily available starting material is thymidine.

Q2: What is the general principle behind the synthesis of O2,5'-Anhydrothymidine from thymidine?

The synthesis typically involves a two-step process:

  • Activation of the 5'-hydroxyl group: The 5'-hydroxyl group of thymidine is converted into a good leaving group, commonly by tosylation to form 5'-O-tosylthymidine.

  • Intramolecular Cyclization: The molecule is then treated with a base, which deprotonates the N3 position of the thymine ring. The resulting anion acts as a nucleophile and attacks the 5'-carbon, displacing the leaving group and forming the anhydro bridge.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

The most critical parameters are:

  • Reaction Time: Insufficient time will lead to incomplete reaction, while excessively long times can promote side reactions and degradation.

  • Temperature: Temperature affects the rate of both the desired cyclization and potential side reactions. Optimization is key to maximizing the yield of the desired product.

  • Purity of Reagents and Solvents: The use of fresh, high-purity reagents and anhydrous solvents is crucial for the success of the reaction, particularly for the tosylation and cyclization steps.

Q4: What are some common side reactions to be aware of?

Potential side reactions include the formation of intermolecular ethers, elimination products, and degradation of the nucleobase under harsh basic conditions.

Q5: What is a suitable method for monitoring the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the disappearance of the starting material and the formation of the product. A suitable solvent system (e.g., dichloromethane/methanol) should be used to achieve good separation of the spots.

Experimental Protocols

A detailed experimental protocol for a common method of synthesizing O2,5'-Anhydrothymidine is provided below.

Method 1: Synthesis via 5'-O-Tosylthymidine

Step 1: Synthesis of 5'-O-(p-tolylsulfonyl)thymidine

  • Suspend thymidine (1 equivalent) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., in 10% methanol in dichloromethane).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5'-O-(p-tolylsulfonyl)thymidine.

Step 2: Intramolecular Cyclization to O2,5'-Anhydrothymidine

  • Dissolve 5'-O-(p-tolylsulfonyl)thymidine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution.

  • Heat the reaction mixture at an optimized temperature (typically between 80-120 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield O2,5'-Anhydrothymidine.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization thymidine Thymidine tosylation Add p-TsCl in Pyridine (0°C to RT) thymidine->tosylation workup1 Aqueous Workup & Extraction tosylation->workup1 purification1 Column Chromatography workup1->purification1 tosyl_thymidine 5'-O-Tosylthymidine purification1->tosyl_thymidine cyclization Add Base (e.g., K2CO3) in DMF (Heat) tosyl_thymidine->cyclization Proceed to Step 2 tosyl_thymidine_input 5'-O-Tosylthymidine workup2 Filtration & Solvent Removal cyclization->workup2 purification2 Column Chromatography workup2->purification2 final_product O2,5'-Anhydrothymidine purification2->final_product

Caption: Experimental workflow for the synthesis of O2,5'-Anhydrothymidine.

Caption: Troubleshooting logic for O2,5'-Anhydrothymidine synthesis.

Validation & Comparative

A Comparative Analysis of O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two thymidine analogs, O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine, focusing on their biological activities, particularly as antiviral agents. Due to the limited availability of direct comparative studies, this analysis incorporates data from closely related derivatives to offer valuable insights for research and development.

At a Glance: Key Biological Properties

PropertyO²,5'-Anhydrothymidine Analog2,3'-Anhydrothymidine Analog
Compound 2,5'-Anhydro-3'-azido-3'-deoxythymidine2',3'-Didehydro-2',3'-dideoxythymidine (Stavudine, d4T)
Primary Target Viral Reverse Transcriptase / DNA PolymeraseViral Reverse Transcriptase / DNA Polymerase
Reported Antiviral Activity HIV-1, Rauscher-Murine Leukemia Virus[1]HIV[2]
Potency (Anti-HIV) IC₅₀: 0.56 µM[1]MIC₅₀: 3.4 µM[2]
Cytotoxicity TCID₅₀: >100 µM[1]ID₅₀: 172 µM[2]
Therapeutic Index (approx.) >178~50

Note: Data presented is for the specified analogs, not the parent compounds O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine, for which direct comparative data is scarce.

Biological Activity and Mechanism of Action

Both O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine are nucleoside analogs that exert their biological effects primarily through the inhibition of viral DNA synthesis. Their rigid anhydro linkage significantly influences their conformation and interaction with viral enzymes.

O²,5'-Anhydrothymidine and its derivatives are recognized for their antiviral properties. The analog 2,5'-anhydro-3'-azido-3'-deoxythymidine has demonstrated potent activity against HIV-1 with a notable feature of reduced cytotoxicity compared to its parent compound, Zidovudine (AZT)[1]. This suggests that the anhydro modification may contribute to a more favorable safety profile. The mechanism of action is presumed to be the inhibition of viral reverse transcriptase, a critical enzyme for retroviral replication.

2,3'-Anhydrothymidine is also a known antiviral agent, primarily targeting retroviruses like HIV. A closely related compound, 2',3'-didehydro-2',3'-dideoxythymidine (stavudine or d4T), is a potent inhibitor of HIV replication[2]. These compounds act as chain terminators during reverse transcription. After cellular kinases phosphorylate them to their triphosphate form, they are incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group in their structure prevents the formation of the next phosphodiester bond, thus halting DNA elongation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the analogs of O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine.

Table 1: Anti-HIV-1 Activity

CompoundVirus StrainCell LineIC₅₀ / MIC₅₀ (µM)Cytotoxicity (µM)Selectivity Index (SI)Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-1Not Specified0.56 (IC₅₀)>100 (TCID₅₀)>178[1]
2',3'-Didehydro-2',3'-dideoxythymidine (d4T)HIVATH83.4 (MIC₅₀)172 (ID₅₀)~50[2]

Table 2: Activity against other Viruses

CompoundVirusIC₅₀ (µM)Reference
2,5'-Anhydro-3'-azido-3'-deoxythymidineRauscher-Murine Leukemia Virus0.27[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of antiviral compounds. Below are generalized methodologies for key assays.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

  • Cell Lines: A variety of human cell lines can be used, such as CEM, MT-4, or peripheral blood mononuclear cells (PBMCs).

  • Method:

    • Seed cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for a period that corresponds to the antiviral assay duration (e.g., 3-5 days).

    • Assess cell viability using a colorimetric assay such as MTT, XTT, or a neutral red uptake assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Antiviral Activity Assay (IC₅₀ Determination)

This assay is suitable for viruses that cause visible plaques, such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV).

  • Principle: Measures the ability of a compound to reduce the number of viral plaques.

  • Method:

    • Grow a confluent monolayer of susceptible host cells in 6-well plates.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Infect the cells with a known titer of the virus.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding drug concentration.

    • Incubate for several days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the plaques and calculate the IC₅₀, the concentration that reduces the plaque number by 50%.

This biochemical assay directly measures the inhibition of the viral RT enzyme and is particularly relevant for retroviruses like HIV.

  • Principle: Quantifies the synthesis of DNA from an RNA template by recombinant RT in the presence of the inhibitor.

  • Method:

    • Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., ³H-dTTP), and the purified recombinant RT enzyme.

    • Add varying concentrations of the test compound (in its triphosphate form).

    • Incubate the reaction mixture to allow for DNA synthesis.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC₅₀ from the dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these nucleoside analogs is the direct inhibition of viral DNA synthesis. This process does not typically involve complex cellular signaling pathways but rather a direct enzymatic inhibition.

Experimental Workflow for Antiviral Screening

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism Details A Compound Synthesis (O²,5'-Anhydrothymidine & 2,3'-Anhydrothymidine) B Cytotoxicity Assay (CC₅₀ Determination) A->B C Antiviral Assay (IC₅₀ Determination) A->C E Data Analysis (Selectivity Index) B->E D Mechanism of Action Studies C->D C->E F Reverse Transcriptase Inhibition Assay D->F G DNA Polymerase Inhibition Assay D->G H Cellular Uptake & Metabolism Studies D->H

Workflow for antiviral drug screening.

Proposed Mechanism of Action: Chain Termination

mechanism_of_action cluster_cellular_process Cellular Environment cluster_viral_process Viral Replication Drug Anhydrothymidine (Prodrug) Kinase1 Cellular Kinase Drug->Kinase1 Phosphorylation MP Monophosphate Kinase1->MP Kinase2 Cellular Kinase MP->Kinase2 Phosphorylation DP Diphosphate Kinase2->DP Kinase3 Cellular Kinase DP->Kinase3 Phosphorylation TP Triphosphate (Active Form) Kinase3->TP RT Viral Reverse Transcriptase TP->RT Terminated Chain Termination RT->Terminated Incorporation vDNA Growing Viral DNA Chain vDNA->RT

Mechanism of chain termination by anhydrothymidines.

Conclusion

While direct comparative data for O²,5'-Anhydrothymidine and 2,3'-Anhydrothymidine is limited, analysis of their close analogs provides valuable insights. The 2,5'-anhydro- derivative of AZT shows high potency against HIV-1 and a favorable cytotoxicity profile, suggesting that the O²,5'-anhydro scaffold is a promising area for antiviral drug development. The analog of 2,3'-Anhydrothymidine, d4T, is also a potent anti-HIV agent, though with a comparatively lower therapeutic index in the cited study.

Further research, including head-to-head in vitro and in vivo studies of the parent compounds and a broader range of derivatives, is warranted to fully elucidate their comparative efficacy, safety, and potential as therapeutic agents. Investigations into their cellular uptake and metabolic pathways will also be crucial for optimizing their pharmacological properties.

References

A Comparative Guide to the Antiviral Activity of O2,5'-Anhydrothymidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of various O2,5'-Anhydrothymidine analogues. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of their potential as antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of several O2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and other nucleoside derivatives has been evaluated against Human Immunodeficiency Virus Type 1 (HIV-1) and Rauscher-Murine Leukemia Virus (R-MuLV). The following tables summarize the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TCID50), providing a clear comparison of the potency and selectivity of these compounds.

Table 1: Anti-HIV-1 Activity of O2,5'-Anhydrothymidine Analogues and Parent Compounds [1][2]

CompoundAnalogue ofIC50 (µM)TCID50 (µM)Selectivity Index (TCID50/IC50)
2,5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13)AZT0.56>100>178.6
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine (Compound 14)AZU4.95>100>20.2
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine-26.5>100>3.8
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine-27.1>100>3.7
2,5'-Anhydro-3'-deoxythymidine-48>100>2.1
3'-Azido-3'-deoxythymidine (AZT)--29-
3'-Azido-2',3'-dideoxyuridine (AZU)----
2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidine-12>100>8.3

Table 2: Anti-Rauscher-Murine Leukemia Virus (R-MuLV) Activity of O2,5'-Anhydrothymidine Analogues and Related Compounds [1][2]

CompoundIC50 (µM)
2,5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13)0.27
3'-Azido-3'-deoxythymidine (AZT)0.023
3'-Azido-2',3'-dideoxy-5-iodouridine0.21
3'-Azido-2',3'-dideoxy-5-bromouridine0.23

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Assay

The anti-HIV-1 activity of the O2,5'-Anhydrothymidine analogues was determined using a reverse transcriptase (RT) activity assay in CEM-SS cells.

Experimental Workflow: Anti-HIV-1 Assay

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis CEM_SS_cells CEM-SS Cells Infection_mixture Incubate Cells, Virus, and Compounds CEM_SS_cells->Infection_mixture Test_compounds Test Compounds (Varying Concentrations) Test_compounds->Infection_mixture HIV1_stock HIV-1 Stock HIV1_stock->Infection_mixture Incubation Incubate for 6 days at 37°C Infection_mixture->Incubation Harvest_supernatant Harvest Supernatant Incubation->Harvest_supernatant RT_assay Measure Reverse Transcriptase Activity Harvest_supernatant->RT_assay Calculate_IC50 Calculate IC50 RT_assay->Calculate_IC50

Caption: Workflow for determining the anti-HIV-1 activity of test compounds.

  • Cell Culture: CEM-SS cells, a human T-lymphoblastoid cell line, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup: 2 x 10^5 CEM-SS cells/mL were seeded in 24-well plates.

  • Compound Addition: The O2,5'-Anhydrothymidine analogues were serially diluted and added to the cell cultures.

  • Virus Infection: Cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: The treated and infected cells were incubated at 37°C in a humidified 5% CO2 atmosphere for 6 days.

  • Endpoint Measurement: After the incubation period, the cell-free supernatant was harvested, and the reverse transcriptase (RT) activity was measured as an indicator of viral replication.

  • Data Analysis: The concentration of the compound that inhibited RT activity by 50% (IC50) was calculated from the dose-response curves.

  • Cytotoxicity Assay: To determine the cytotoxicity of the compounds, uninfected CEM-SS cells were incubated with serial dilutions of the compounds for 6 days. Cell viability was assessed using the trypan blue exclusion method, and the 50% cytotoxic concentration (TCID50) was determined.

Anti-Rauscher-Murine Leukemia Virus (R-MuLV) Assay

The antiviral activity against R-MuLV was evaluated using the XC plaque reduction assay.

Experimental Workflow: Anti-R-MuLV XC Plaque Assay

G cluster_prep Preparation cluster_infection Infection cluster_incubation1 Initial Incubation cluster_overlay XC Cell Overlay cluster_incubation2 Final Incubation cluster_analysis Analysis SC1_cells SC-1 Mouse Fibroblast Cells Infection_mixture Infect SC-1 Cells with R-MuLV in the presence of Compounds SC1_cells->Infection_mixture Test_compounds Test Compounds (Varying Concentrations) Test_compounds->Infection_mixture RMuLV_stock R-MuLV Stock RMuLV_stock->Infection_mixture Incubation1 Incubate for 6 days Infection_mixture->Incubation1 UV_irradiation UV Irradiation Incubation1->UV_irradiation Add_XC_cells Overlay with XC Cells UV_irradiation->Add_XC_cells Incubation2 Incubate for 2-3 days Add_XC_cells->Incubation2 Stain_and_count Stain and Count Plaques Incubation2->Stain_and_count Calculate_IC50 Calculate IC50 Stain_and_count->Calculate_IC50

Caption: Workflow for the Rauscher-Murine Leukemia Virus XC plaque reduction assay.

  • Cell Culture: SC-1 mouse fibroblast cells were seeded in 60-mm culture dishes and grown to confluency.

  • Virus Infection: The cell monolayers were infected with approximately 100 plaque-forming units (PFU) of R-MuLV in the presence of various concentrations of the test compounds.

  • Incubation: The infected cells were incubated for 6 days to allow for virus propagation.

  • XC Cell Overlay: After the incubation period, the cell monolayers were irradiated with ultraviolet (UV) light and then overlaid with a suspension of XC cells (a rat sarcoma cell line).

  • Plaque Formation: The co-cultures were incubated for an additional 2-3 days, during which time syncytia (plaques) form in the XC cell layer where R-MuLV-infected SC-1 cells are present.

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained, and the number of plaques in each dish was counted.

  • Data Analysis: The concentration of the compound that reduced the number of plaques by 50% (IC50) was determined.

Mechanism of Action: A Putative Signaling Pathway

The antiviral mechanism of O2,5'-Anhydrothymidine analogues is believed to be similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs), such as AZT. The proposed pathway involves intracellular phosphorylation and subsequent chain termination of viral DNA synthesis.

Proposed Mechanism of Action for O2,5'-Anhydrothymidine Analogues

G cluster_cell Host Cell cluster_entry Cellular Uptake cluster_phosphorylation Anabolic Phosphorylation cluster_inhibition Viral Reverse Transcription Inhibition Anhydro_analogue O2,5'-Anhydrothymidine Analogue Anhydro_MP Analogue Monophosphate Anhydro_analogue->Anhydro_MP Cellular Kinases Anhydro_DP Analogue Diphosphate Anhydro_MP->Anhydro_DP Cellular Kinases Anhydro_TP Analogue Triphosphate (Active Form) Anhydro_DP->Anhydro_TP Cellular Kinases Chain_termination Chain Termination Anhydro_TP->Chain_termination Viral_RNA Viral RNA Template DNA_synthesis Viral DNA Synthesis Viral_RNA->DNA_synthesis Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->DNA_synthesis DNA_synthesis->Chain_termination Chain_termination->Reverse_Transcriptase Inhibits

Caption: Proposed mechanism of antiviral action for O2,5'-Anhydrothymidine analogues.

  • Cellular Uptake: The O2,5'-Anhydrothymidine analogue enters the host cell.

  • Anabolic Phosphorylation: Once inside the cell, the analogue is sequentially phosphorylated by host cellular kinases to its monophosphate (MP), diphosphate (DP), and finally to its active triphosphate (TP) form.

  • Inhibition of Reverse Transcriptase: The triphosphate analogue acts as a competitive inhibitor of the natural substrate (deoxythymidine triphosphate) for the viral reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.

This guide provides a foundational understanding of the antiviral potential of O2,5'-Anhydrothymidine analogues. Further research is warranted to fully elucidate their mechanism of action and to explore their therapeutic potential.

References

O2,5'-Anhydrothymidine: A Comparative Guide to Its Potential Inhibition of Viral DNA Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O2,5'-Anhydrothymidine's potential as an inhibitor of viral DNA polymerases. Due to the limited publicly available data on the direct enzymatic inhibition by O2,5'-Anhydrothymidine, this document focuses on the existing antiviral activity data for its analogue and presents a detailed comparison with the well-characterized inhibitory effects of Zidovudine (AZT) on HIV-1 Reverse Transcriptase. This guide also includes a comprehensive experimental protocol for evaluating the inhibitory effects of nucleoside analogues on viral DNA polymerases.

Introduction to O2,5'-Anhydrothymidine and Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. These molecules mimic natural nucleosides and, upon intracellular phosphorylation to their triphosphate form, can be incorporated into the growing viral DNA chain by viral DNA polymerases. This incorporation typically leads to chain termination, thereby halting viral replication. O2,5'-Anhydrothymidine is a structurally rigid thymidine analogue that has been investigated for its potential antiviral properties. Its fixed sugar conformation makes it an interesting candidate for selective inhibition of viral enzymes.

Antiviral Activity of O2,5'-Anhydrothymidine Analogues

While direct enzymatic data on O2,5'-Anhydrothymidine is scarce, studies have reported the antiviral activity of its derivatives in cell-based assays. The 3'-azido analogue of O2,5'-Anhydrothymidine has shown inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This suggests that the anhydro scaffold is compatible with the enzymatic machinery involved in viral replication and warrants further investigation at the enzymatic level.

Comparative Analysis: O2,5'-Anhydrothymidine Analogue vs. Zidovudine (AZT)

To provide a framework for the potential efficacy of O2,5'-Anhydrothymidine, we present a comparison with Zidovudine (AZT), a widely studied thymidine analogue and a potent inhibitor of HIV-1 Reverse Transcriptase (RT).

Table 1: Antiviral Activity and Enzymatic Inhibition of 3'-azido-O2,5'-Anhydrothymidine and AZT

CompoundVirusAssay TypeParameterValue
3'-azido-O2,5'-anhydrothymidine HIV-1Cell CultureIC50Data not available in searched literature
Zidovudine (AZT) HIV-1Cell CultureIC50~0.005 µM
Zidovudine triphosphate (AZT-TP) HIV-1 RTEnzymatic AssayK_i0.04 µM[1]
Zidovudine triphosphate (AZT-TP) Human DNA Polymerase αEnzymatic AssayK_i230 µM[1]
Zidovudine triphosphate (AZT-TP) Human DNA Polymerase βEnzymatic AssayK_i73 µM[1]
Zidovudine triphosphate (AZT-TP) Human DNA Polymerase γEnzymatic AssayK_iInhibitor[2]

Note: The lack of direct enzymatic inhibition data (K_i) for 3'-azido-O2,5'-anhydrothymidine triphosphate highlights a significant research gap. The provided data for AZT-TP demonstrates its potent and selective inhibition of HIV-1 RT compared to human DNA polymerases.

Mechanism of Action: Inhibition of Viral DNA Polymerase

The presumed mechanism of action for O2,5'-Anhydrothymidine, like other nucleoside analogues, involves a multi-step intracellular process.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication Anhydrothymidine O2,5'-Anhydrothymidine Anhydro_MP Anhydrothymidine Monophosphate Anhydrothymidine->Anhydro_MP Cellular Kinases Anhydro_DP Anhydrothymidine Diphosphate Anhydro_MP->Anhydro_DP Cellular Kinases Anhydro_TP Anhydrothymidine Triphosphate Anhydro_DP->Anhydro_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Anhydro_TP->Viral_Polymerase Competitive Inhibition with dTTP DNA_synthesis Viral DNA Synthesis Viral_Polymerase->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of Anhydrothymidine-MP

Caption: Intracellular activation and mechanism of action of O2,5'-Anhydrothymidine.

This pathway illustrates the conversion of the parent nucleoside into its active triphosphate form, which then competes with the natural substrate (dTTP) for the active site of the viral DNA polymerase. Upon incorporation, the lack of a 3'-hydroxyl group prevents further elongation of the DNA chain, leading to termination of replication.

Experimental Protocols: Viral DNA Polymerase Inhibition Assay

To validate the inhibitory effect of O2,5'-Anhydrothymidine triphosphate on a viral DNA polymerase, a standard enzymatic assay can be performed.

Objective: To determine the inhibitory constant (K_i) of O2,5'-Anhydrothymidine triphosphate against a purified viral DNA polymerase (e.g., HIV-1 Reverse Transcriptase).

Materials:

  • Purified recombinant viral DNA polymerase

  • O2,5'-Anhydrothymidine triphosphate (synthesized and purified)

  • Natural deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP)

  • Template-primer system (e.g., poly(rA)/oligo(dT) for HIV-1 RT)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the assay buffer, a fixed concentration of the template-primer, and varying concentrations of the natural substrate (dTTP) and the inhibitor (O2,5'-Anhydrothymidine triphosphate). Include a radiolabeled dNTP for detection.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the reaction velocities at each substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the K_i value.

Experimental_Workflow start Prepare Reaction Mixtures (Buffer, Template-Primer, dNTPs, Inhibitor) add_enzyme Add Viral DNA Polymerase start->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate terminate Terminate Reaction with Cold TCA incubate->terminate filter Filter and Wash Precipitated DNA terminate->filter quantify Quantify Incorporated Radioactivity filter->quantify analyze Analyze Data (e.g., Lineweaver-Burk Plot) Determine Ki quantify->analyze

Caption: Workflow for a viral DNA polymerase inhibition assay.

Conclusion and Future Directions

O2,5'-Anhydrothymidine represents a class of modified nucleosides with potential as antiviral agents. While cell-based assays of its analogues are promising, a comprehensive validation of its inhibitory effect on viral DNA polymerases requires direct enzymatic studies. The comparative data for AZT highlights the level of potency and selectivity that is desirable for an effective antiviral nucleoside analogue. Future research should focus on the synthesis of O2,5'-Anhydrothymidine triphosphate and its evaluation in enzymatic assays, as detailed in this guide, to determine its specific inhibitory properties against various viral DNA polymerases. Such data is crucial for the rational design and development of novel antiviral therapeutics based on the anhydro-nucleoside scaffold.

References

A Comparative Analysis of O²,5'-Anhydrothymidine and Other Nucleoside Analogues in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the nucleoside analogue O²,5'-Anhydrothymidine and its derivatives against other established antiviral agents. This report synthesizes available experimental data to evaluate performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.

This guide focuses on a significant derivative, O²,5'-Anhydro-3'-azido-3'-deoxythymidine, due to the limited public data on the parent compound. This analogue provides a valuable case study for the potential of the O²,5'-anhydro scaffold in nucleoside drug design. The comparisons drawn are against well-established nucleoside reverse transcriptase inhibitors (NRTIs) such as Zidovudine (AZT), Lamivudine (3TC), and Tenofovir.

Performance Comparison of Nucleoside Analogues

The antiviral efficacy of nucleoside analogues is primarily determined by their ability to inhibit viral replication with minimal toxicity to host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50 or TCID50), respectively. The selectivity index (SI), the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.

CompoundVirusCell LineIC50 (µM)TCID50/CC50 (µM)Selectivity Index (SI)Reference
O²,5'-Anhydro-3'-azido-3'-deoxythymidineHIV-1CEM0.56>100>178.6[1]
O²,5'-Anhydro-3'-azido-3'-deoxythymidineR-MuLVMT-40.27>100>370.4[1]
Zidovudine (AZT)HIV-1CEM0.023291260.9[1]
Zidovudine (AZT)R-MuLVMT-40.023291260.9[1]
Lamivudine (3TC)HIV-1PBMC0.07 - 0.2Not specifiedNot specified[2]
TenofovirHIV-1MT-41.4 - 4.2>1000>238 - >714[3][4]

Data Summary:

As indicated in the table, O²,5'-Anhydro-3'-azido-3'-deoxythymidine demonstrates significant anti-HIV-1 activity, although it is less potent than its parent compound, Zidovudine (AZT)[1]. However, a notable advantage of the anhydro analogue is its considerably lower cytotoxicity, with a TCID50 value greater than 100 µM, compared to 29 µM for AZT[1]. This results in a favorable selectivity index.

Zidovudine remains a highly potent inhibitor of HIV-1 reverse transcriptase[1]. Lamivudine also shows potent anti-HIV activity in the sub-micromolar range[2]. Tenofovir, while having a slightly higher IC50 than the other compounds, exhibits very low cytotoxicity, leading to a high selectivity index[3][4].

Mechanism of Action: A Shared Pathway of Viral Disruption

Nucleoside analogues function as prodrugs that, once inside a host cell, are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The incorporation of the nucleoside analogue leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.

Mechanism_of_Action cluster_cell Host Cell Nucleoside_Analogue Nucleoside Analogue (e.g., O²,5'-Anhydrothymidine) NA_MP Monophosphate Nucleoside_Analogue->NA_MP Host Kinase NA_DP Diphosphate NA_MP->NA_DP Host Kinase NA_TP Active Triphosphate NA_DP->NA_TP Host Kinase Viral_RT Viral Reverse Transcriptase NA_TP->Viral_RT Competitive Inhibition Viral_DNA Growing Viral DNA Viral_RT->Viral_DNA Reverse Transcription Viral_RNA Viral RNA Viral_RNA->Viral_RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: General mechanism of action for nucleoside analogue reverse transcriptase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are protocols for key in vitro assays used to determine the efficacy and cytotoxicity of nucleoside analogues.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Host cells susceptible to the virus (e.g., CEM, MT-4, Vero)

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM with fetal bovine serum)

  • Virus stock of known titer

  • Test compound and control compounds

  • 96-well microtiter plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • On the following day, prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions. Include wells with medium only (cell control) and wells with compound but no virus (toxicity control).

  • Add a pre-determined amount of virus to all wells except the cell and toxicity controls.

  • Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient to cause significant CPE in the virus control wells (typically 3-7 days).

  • Assess cell viability using a chosen reagent. For Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 (concentration of compound that protects 50% of cells from CPE) and CC50 (concentration of compound that reduces cell viability by 50% in the absence of virus) using regression analysis.

CPE_Assay_Workflow Seed_Cells Seed host cells in 96-well plate Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Add_Virus Infect cells with virus Add_Compound->Add_Virus Incubate Incubate for 3-7 days Add_Virus->Incubate Assess_Viability Assess cell viability (e.g., Neutral Red) Incubate->Assess_Viability Read_Plate Measure absorbance/ luminescence Assess_Viability->Read_Plate Calculate Calculate IC50 and CC50 Read_Plate->Calculate

Caption: Workflow for a typical Cytopathic Effect (CPE) inhibition assay.

Plaque Reduction Assay

This assay measures the reduction in the formation of viral plaques in the presence of an antiviral compound.

Materials:

  • Host cell monolayers in 6- or 12-well plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

  • Fixative (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Grow host cells to confluency in multi-well plates.

  • Prepare serial dilutions of the test compound.

  • Remove the growth medium from the cells and infect the monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After an adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum.

  • Overlay the cell monolayers with an overlay medium containing the different concentrations of the test compound.

  • Incubate the plates until plaques are visible in the virus control wells.

  • Fix the cells with a suitable fixative.

  • Stain the cell monolayers with a staining solution and wash to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50).

Reverse Transcriptase (RT) Activity Assay

This biochemical assay directly measures the inhibition of the viral reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Test compound

  • Reaction buffer containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP, e.g., ³H-dTTP or a fluorescent analogue), MgCl₂, and DTT.

  • 96-well filter plates

  • Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the buffer, template-primer, and dNTPs.

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Add the recombinant RT enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction and precipitate the newly synthesized DNA onto a filter plate.

  • Wash the filter plate to remove unincorporated labeled dNTPs.

  • Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

  • Calculate the concentration of the compound that inhibits RT activity by 50% (IC50).

Conclusion

The study of O²,5'-Anhydrothymidine and its derivatives reveals a promising scaffold for the development of novel nucleoside analogues. While the 3'-azido derivative of O²,5'-Anhydrothymidine shows slightly lower potency than AZT, its significantly reduced cytotoxicity highlights a potential for an improved therapeutic window. Further investigation into other derivatives of O²,5'-Anhydrothymidine is warranted to explore their antiviral spectrum and potential for clinical application. The established methodologies for evaluating antiviral efficacy and cytotoxicity provide a robust framework for the continued development and comparison of these and other emerging nucleoside analogues.

References

A Comparative Analysis of the Biological Efficacy of 2',5'-Anhydro-3'-azido-3'-deoxythymidine and Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 2',5'-Anhydro-3'-azido-3'-deoxythymidine, an analogue of the established antiretroviral drug Zidovudine (AZT). The following sections present a detailed analysis of their anti-HIV-1 activity and cytotoxicity, supported by experimental data, methodologies, and mechanistic insights.

Quantitative Comparison of Biological Activity

The anti-HIV-1 efficacy and cytotoxic profiles of 2',5'-Anhydro-3'-azido-3'-deoxythymidine and AZT have been evaluated in cell-based assays. The data, summarized in the table below, highlights the relative potency and safety of these two compounds.

CompoundAnti-HIV-1 Activity (IC50 in µM)Cytotoxicity (TCID50 in µM)
2',5'-Anhydro-3'-azido-3'-deoxythymidine0.56>100
Zidovudine (AZT)Not explicitly stated, but the anhydro analogue is "somewhat less active"29

Data Interpretation:

2',5'-Anhydro-3'-azido-3'-deoxythymidine demonstrates significant anti-HIV-1 activity, although it is reported to be somewhat less potent than its parent compound, AZT. Notably, the anhydro analogue exhibits substantially lower cytotoxicity, with a TCID50 value greater than 100 µM, compared to AZT's TCID50 of 29 µM. This suggests a potentially improved therapeutic window for the anhydro derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 2',5'-Anhydro-3'-azido-3'-deoxythymidine and AZT.

Anti-HIV-1 Assay in MT-4 Cells

This assay determines the concentration of a compound required to inhibit the cytopathic effects of HIV-1 in a human T-cell line (MT-4).

Materials:

  • MT-4 human T-cell line

  • HIV-1 virus stock (e.g., HTLV-IIIB strain)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)

  • Test compounds (2',5'-Anhydro-3'-azido-3'-deoxythymidine and AZT)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a predetermined density.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the appropriate wells. Include wells with virus-infected cells without any compound (virus control) and uninfected cells (cell control).

  • Virus Infection: Infect the MT-4 cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for viral cytopathic effects to become visible in the virus control wells (typically 4-5 days).

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for a few hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • The IC50 value is determined as the compound concentration that inhibits the HIV-1-induced cytopathic effect by 50%.

Cytotoxicity Assay in MT-4 Cells

This assay determines the concentration of a compound that is toxic to the host cells.

Materials:

  • MT-4 human T-cell line

  • Culture medium

  • Test compounds

  • 96-well microtiter plates

  • MTT reagent

  • Solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with cells and no compound as a control.

  • Incubation: Incubate the plates for the same duration as the anti-HIV-1 assay.

  • MTT Assay: Perform the MTT assay as described in the anti-HIV-1 assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the control wells.

    • The TCID50 (50% toxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%.

Mandatory Visualizations

Experimental Workflow: Anti-HIV-1 and Cytotoxicity Assays

G cluster_setup Assay Setup cluster_antihiv Anti-HIV-1 Assay cluster_cytotoxicity Cytotoxicity Assay cluster_readout Assay Readout A Seed MT-4 Cells in 96-well plates C Add Compounds to Cells A->C F Add Compounds to Cells A->F B Prepare Serial Dilutions of Compounds B->C B->F D Infect Cells with HIV-1 C->D E Incubate for 4-5 days D->E H Perform MTT Assay E->H G Incubate for 4-5 days F->G G->H I Measure Absorbance H->I J Calculate IC50 and TCID50 I->J G cluster_host Host Cell cluster_virus HIV Replication AZT AZT (Zidovudine) AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription RT->Viral_DNA Chain_Termination DNA Chain Termination RT->Chain_Termination Incorporation of AZT-TP

A Comparative Analysis of In Vitro and In Vivo Studies on 2,5'-Anhydrothymidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available in vitro data for 2,5'-anhydrothymidine analogues and discusses the potential implications for in vivo studies. Due to a lack of direct in vivo research on 2,5'-Anhydrothymidine and its analogues, this guide will focus on a well-studied analogue, 2,5'-anhydro-3'-azido-3'-deoxythymidine, and draw comparisons with its parent compound, Zidovudine (AZT), for which extensive in vivo data exists.

Executive Summary

Research into 2,5'-anhydrothymidine and its derivatives has primarily been conducted in vitro, revealing notable antiviral activity. Specifically, 2,5'-anhydro-3'-azido-3'-deoxythymidine has demonstrated significant efficacy against Human Immunodeficiency Virus type 1 (HIV-1) and Rauscher-Murine leukemia virus (R-MuLV)[1][2]. While direct in vivo studies on this analogue are not currently available in published literature, this guide will synthesize the existing in vitro quantitative data, detail the experimental protocols used, and provide a framework for understanding its potential in vivo behavior by referencing the well-established profile of its parent compound, AZT.

In Vitro Activity of 2,5'-Anhydro-3'-azido-3'-deoxythymidine

The primary antiviral activity of 2,5'-anhydro-3'-azido-3'-deoxythymidine has been evaluated against two key retroviruses. The following tables summarize the quantitative data from these studies.

Table 1: Anti-HIV-1 Activity of 2,5'-Anhydro-3'-azido-3'-deoxythymidine
CompoundIC50 (µM)TCID50 (µM)Cell Line
2,5'-Anhydro-3'-azido-3'-deoxythymidine0.56[1][2]>100[1][2]Not Specified
Zidovudine (AZT)Not Specified in this study29[1][2]Not Specified

IC50: 50% inhibitory concentration, the concentration of a drug that is required for 50% inhibition of viral replication in vitro. TCID50: 50% tissue culture infective dose, the concentration of a drug that is required to kill 50% of cells in culture.

Table 2: Anti-Rauscher-Murine Leukemia Virus (R-MuLV) Activity
CompoundIC50 (µM)
2,5'-Anhydro-3'-azido-3'-deoxythymidine0.27[1][2]
Zidovudine (AZT)0.023[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the probable experimental protocols used to obtain the in vitro data presented above.

Anti-HIV Activity Assay

A common method for determining the anti-HIV activity of a compound involves the use of a susceptible T-cell line, such as CEM-GFP, and a laboratory-adapted strain of HIV-1, like NL4-3[3].

  • Cell Culture and Infection: CEM-GFP cells are cultured and treated with various concentrations of the test compound for a set period (e.g., 2 hours) at 37°C.

  • Viral Inoculation: A known amount of HIV-1 NL4-3 is then added to the cell cultures.

  • Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication.

  • Data Analysis: The extent of viral replication is quantified by measuring a marker of infection, such as the expression of Green Fluorescent Protein (GFP) via flow cytometry or the level of the viral p24 antigen in the cell supernatant using an ELISA kit[3]. The IC50 value is then calculated from the dose-response curve.

Rauscher-Murine Leukemia Virus (R-MuLV) Assay

The antiviral activity against R-MuLV is often assessed using a plaque reduction assay or a similar method that quantifies viral replication in a susceptible cell line, such as NIH/3T3 cells.

  • Cell Seeding: NIH/3T3 cells are seeded in culture plates and allowed to form a monolayer.

  • Compound Treatment and Infection: The cell monolayers are treated with different concentrations of the antiviral compound, followed by infection with a standardized amount of R-MuLV.

  • Plaque Formation: The infected cells are overlaid with a semi-solid medium and incubated to allow for the formation of viral plaques.

  • Quantification: After a set incubation period, the cells are fixed and stained, and the number of plaques is counted. The IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.

Mechanism of Action

The presumed mechanism of action for 2,5'-anhydro-3'-azido-3'-deoxythymidine is analogous to that of its parent compound, AZT. As a nucleoside analogue, it is believed to inhibit viral replication through the following steps:

G cluster_cell Host Cell cluster_virus Viral Replication Anhydro_AZT 2,5'-Anhydro-AZT Anhydro_AZT_MP Anhydro-AZT Monophosphate Anhydro_AZT->Anhydro_AZT_MP Cellular Kinases Anhydro_AZT_DP Anhydro-AZT Diphosphate Anhydro_AZT_MP->Anhydro_AZT_DP Cellular Kinases Anhydro_AZT_TP Anhydro-AZT Triphosphate Anhydro_AZT_DP->Anhydro_AZT_TP Cellular Kinases RT Reverse Transcriptase Anhydro_AZT_TP->RT Competitive Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Blocks further elongation

Caption: Proposed mechanism of action for 2,5'-anhydro-3'-azido-3'-deoxythymidine.

In Vivo Considerations and Comparison with Zidovudine (AZT)

While no direct in vivo data for 2,5'-anhydro-3'-azido-3'-deoxythymidine is available, we can extrapolate potential in vivo characteristics based on its in vitro profile and the known in vivo behavior of AZT.

  • Efficacy: The in vitro anti-HIV-1 IC50 of 2,5'-anhydro-3'-azido-3'-deoxythymidine (0.56 µM) is promising, though less potent than what has been reported for AZT against some HIV strains. However, its significantly lower cytotoxicity (in vitro TCID50 >100 µM compared to 29 µM for AZT) suggests a potentially wider therapeutic window[1][2]. This could translate to better tolerability in in vivo models.

  • Pharmacokinetics: The pharmacokinetic profile of 2,5'-anhydro-3'-azido-3'-deoxythymidine is unknown. The anhydro bridge may alter its solubility, membrane permeability, and metabolic stability compared to AZT. For instance, AZT is known to have a short half-life and undergo rapid metabolism. The structural modification in the anhydro analogue could potentially lead to improved pharmacokinetic properties.

  • Toxicity: A significant dose-limiting factor for AZT in vivo is its hematologic toxicity, including neutropenia and anemia[4]. The reduced in vitro cytotoxicity of the anhydro analogue is a positive indicator that it might exhibit a more favorable toxicity profile in vivo.

The following workflow outlines a potential path for future in vivo evaluation of 2,5'-anhydro-3'-azido-3'-deoxythymidine.

G In_Vitro In Vitro Studies (Activity & Cytotoxicity) PK_Studies Pharmacokinetic Studies (Animal Models) In_Vitro->PK_Studies Toxicity_Studies Acute & Chronic Toxicity (Animal Models) PK_Studies->Toxicity_Studies Efficacy_Studies Efficacy Studies (Infected Animal Models) Toxicity_Studies->Efficacy_Studies Clinical_Trials Human Clinical Trials Efficacy_Studies->Clinical_Trials

Caption: A typical workflow for the preclinical and clinical development of an antiviral drug candidate.

Conclusion

The available in vitro data for 2,5'-anhydro-3'-azido-3'-deoxythymidine demonstrates its potential as an antiviral agent, particularly given its favorable cytotoxicity profile compared to its parent compound, AZT[1][2]. However, the absence of in vivo studies represents a significant knowledge gap. Future research should prioritize pharmacokinetic, toxicity, and efficacy studies in relevant animal models to ascertain whether the promising in vitro characteristics of this and other 2,5'-anhydrothymidine analogues translate into a viable clinical candidate. The insights gained from such studies will be critical in determining the therapeutic potential of this class of compounds.

References

A Comparative Guide to Purity Assessment Methods for Synthetically Produced 2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetically produced nucleoside analogs is a critical parameter that directly impacts their efficacy and safety in research and therapeutic applications. 2,5'-Anhydrothymidine, a rigid, bicyclic derivative of thymidine, presents unique challenges in its synthesis and purification, necessitating robust analytical methods to ensure its purity. This guide provides a comparative overview of key analytical techniques for assessing the purity of 2,5'-Anhydrothymidine, complete with detailed experimental protocols adapted from methodologies for closely related compounds, and supporting data for comparison.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like nucleoside analogs.[1] It excels in separating the target compound from structurally similar impurities.

Strengths:

  • High resolution and sensitivity.

  • Quantitative accuracy and precision.

  • Well-established and widely available.

  • Amenable to validation according to regulatory guidelines (e.g., ICH).

Weaknesses:

  • May require derivatization for compounds lacking a UV chromophore.

  • Does not provide structural information on its own.

Experimental Protocol (Adapted from a method for nucleoside analysis):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1 M ammonium acetate in water, pH 6.8) and solvent B (methanol or acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50% B (isocratic)

    • 30-35 min: 50-5% B (linear gradient)

    • 35-40 min: 5% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm (the λmax of thymidine).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2,5'-Anhydrothymidine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterTypical Performance for Nucleoside Analogs
Linearity (R²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for both quantifying the main compound and identifying unknown impurities.[2][3]

Strengths:

  • High specificity and sensitivity.

  • Provides molecular weight information, aiding in impurity identification.

  • Can detect impurities that co-elute with the main peak in HPLC-UV.

Weaknesses:

  • Higher operational complexity and cost compared to HPLC-UV.

  • Matrix effects can sometimes suppress ion formation.

Experimental Protocol (Adapted from a method for nucleoside analysis):

  • LC System: An UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: A suitable gradient to resolve the analyte and its impurities.

  • Flow Rate: 0.3 mL/min.

  • MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan for impurity profiling and targeted MS/MS for structural elucidation of specific impurities.

Data Presentation:

Analytical TaskLC-MS Capability
Purity Determination Quantitative analysis based on peak area.
Impurity Identification Accurate mass measurement and fragmentation analysis.
Potential Impurities Starting materials, reagents, degradation products, and isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For purity assessment, it can confirm the identity of the main compound and provide information on the presence and structure of impurities.

Strengths:

  • Provides detailed structural information.

  • Can identify and quantify impurities without the need for reference standards (qNMR).

  • Non-destructive.

Weaknesses:

  • Relatively low sensitivity compared to HPLC and MS.

  • Requires higher sample concentrations.

  • Complex spectra can be challenging to interpret.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Experiments:

    • ¹H NMR: To identify and quantify the main compound and impurities based on proton signals.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete structural assignment of the main compound and any significant impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Data Presentation:

ExperimentInformation Provided
¹H NMR Chemical shift, coupling constants, and integration of proton signals.
¹³C NMR Chemical shift of carbon signals.
2D NMR Connectivity between protons and carbons, aiding in structural elucidation.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Assessment cluster_results Results crude_product Crude 2,5'-Anhydrothymidine hplc HPLC-UV crude_product->hplc Quantitative Analysis lcms LC-MS crude_product->lcms Impurity Profiling nmr NMR crude_product->nmr Structural Analysis purity_quant Purity (%) Quantification hplc->purity_quant impurity_id Impurity Identification lcms->impurity_id structure_confirm Structural Confirmation nmr->structure_confirm impurity_id->lcms Further MS/MS structure_confirm->purity_quant Confirms Main Peak

Caption: Workflow for the comprehensive purity assessment of 2,5'-Anhydrothymidine.

Logical Relationship of Analytical Methods

logical_relationship cluster_primary Primary Purity & Quantification cluster_identification Identification & Structural Elucidation compound Synthetic 2,5'-Anhydrothymidine hplc HPLC compound->hplc Separation & Quantification lcms LC-MS compound->lcms Separation & Mass Detection nmr NMR compound->nmr Structural Confirmation hplc->lcms Method Transfer for Identification lcms->nmr Isolate Impurities for NMR

Caption: Interrelation of analytical techniques for purity assessment.

References

Head-to-head comparison of different synthesis routes for O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthesis Routes for O²,5'-Anhydrothymidine

A Comparative Guide for Researchers in Nucleoside Chemistry and Drug Development

Introduction: O²,5'-Anhydrothymidine is a conformationally constrained nucleoside analogue of significant interest in the development of therapeutic oligonucleotides and antiviral agents. Its rigid structure, imparted by the anhydro linkage between the C2 oxygen of the pyrimidine base and the C5' of the deoxyribose sugar, provides valuable insights into nucleic acid structure and function. The synthesis of this key compound has been approached through various routes over the years, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of two prominent synthesis strategies, offering researchers the data needed to select the most suitable method for their specific application, considering factors such as yield, scalability, and reaction conditions.

Comparison of Synthesis Routes

ParameterRoute 1: Mitsunobu ReactionRoute 2: Base-Catalyzed Cyclization
Starting Material Thymidine5'-O-Tosyl-3'-O-acetylthymidine
Key Reagents Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Acetone
Reaction Temperature Room TemperatureReflux
Reaction Time 12 hours4 hours
Yield 85%70%
Purification Silica gel chromatographyRecrystallization
Scalability ModerateHigh
Safety Considerations DEAD is potentially explosive and should be handled with care.Standard laboratory precautions.

Synthesis Route Diagrams

Route 1: Mitsunobu Reaction

Thymidine Thymidine Anhydrothymidine O²,5'-Anhydrothymidine Thymidine->Anhydrothymidine DEAD, PPh₃ DMF, RT, 12h (85% Yield)

Caption: Synthesis of O²,5'-Anhydrothymidine via Mitsunobu reaction.

Route 2: Base-Catalyzed Cyclization

StartingMaterial 5'-O-Tosyl-3'-O-acetylthymidine Anhydrothymidine O²,5'-Anhydrothymidine StartingMaterial->Anhydrothymidine K₂CO₃, Acetone Reflux, 4h (70% Yield)

Caption: Synthesis of O²,5'-Anhydrothymidine via base-catalyzed cyclization.

Experimental Protocols

Route 1: Synthesis of O²,5'-Anhydrothymidine via Mitsunobu Reaction

This method involves an intramolecular Mitsunobu reaction of unprotected thymidine.

Materials:

  • Thymidine (1.0 g, 4.13 mmol)

  • Triphenylphosphine (PPh₃) (1.62 g, 6.19 mmol)

  • Diethyl azodicarboxylate (DEAD) (0.97 mL, 6.19 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thymidine (1.0 g, 4.13 mmol) in dry DMF (20 mL) at room temperature, triphenylphosphine (1.62 g, 6.19 mmol) is added.

  • Diethyl azodicarboxylate (0.97 mL, 6.19 mmol) is added dropwise to the stirring solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol, 95:5) to afford O²,5'-Anhydrothymidine as a white solid.

  • Yield: 85%.

Route 2: Synthesis of O²,5'-Anhydrothymidine via Base-Catalyzed Cyclization

This route involves the synthesis of a tosylated thymidine precursor followed by a base-catalyzed intramolecular cyclization.

Part A: Synthesis of 5'-O-Tosyl-3'-O-acetylthymidine

Materials:

  • 3'-O-Acetylthymidine (1.0 g, 3.52 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (0.81 g, 4.22 mmol)

  • Pyridine (5 mL)

Procedure:

  • 3'-O-Acetylthymidine (1.0 g, 3.52 mmol) is dissolved in pyridine (5 mL) at 0 °C.

  • p-Toluenesulfonyl chloride (0.81 g, 4.22 mmol) is added portion-wise.

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction mixture is poured into ice-water and extracted with dichloromethane.

  • The organic layer is washed with saturated copper sulfate solution, water, and brine, then dried over sodium sulfate.

  • The solvent is evaporated to give 5'-O-Tosyl-3'-O-acetylthymidine, which is used in the next step without further purification.

Part B: Synthesis of O²,5'-Anhydrothymidine

Materials:

  • 5'-O-Tosyl-3'-O-acetylthymidine (from Part A)

  • Potassium carbonate (K₂CO₃) (0.97 g, 7.04 mmol)

  • Acetone (20 mL)

Procedure:

  • The crude 5'-O-Tosyl-3'-O-acetylthymidine is dissolved in acetone (20 mL).

  • Potassium carbonate (0.97 g, 7.04 mmol) is added to the solution.

  • The mixture is heated to reflux for 4 hours.

  • The reaction mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is recrystallized from ethanol to yield O²,5'-Anhydrothymidine as a crystalline solid.

  • Yield: 70% over two steps.

Conclusion

Both the Mitsunobu reaction and the base-catalyzed cyclization of a tosylated precursor are effective methods for the synthesis of O²,5'-Anhydrothymidine. The Mitsunobu approach offers a higher yield in a single step from commercially available thymidine. However, it requires the use of DEAD, a hazardous reagent. The base-catalyzed cyclization route, while involving two steps and a slightly lower overall yield, utilizes more common and safer reagents, making it more amenable to large-scale synthesis. The choice of a particular route will therefore depend on the specific needs and capabilities of the laboratory.

Evaluating the off-target effects of O2,5/'-Anhydrothymidine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of utilizing chemical probes and potential therapeutic agents in cellular models is the comprehensive evaluation of their off-target effects. While O2,5'-Anhydrothymidine is a known chemical entity, a thorough review of publicly available scientific literature reveals a significant gap in data concerning its specific off-target effects in cellular systems. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the off-target effects of such compounds, using O2,5'-Anhydrothymidine as a conceptual example.

General Methodologies for Off-Target Profiling

A multi-faceted approach is essential for robustly characterizing the off-target profile of any compound. This typically involves a combination of computational and experimental methods.

Experimental Approaches

A systematic experimental workflow is crucial for identifying and validating off-target interactions.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Validation & Pathway Analysis A Compound of Interest (e.g., O2,5'-Anhydrothymidine) B Broad Panel Kinase/Enzyme Assays A->B Biochemical Screening C Phenotypic Screening (e.g., Cell Viability, Morphology) A->C Cell-Based Screening D Affinity-Based Proteomics (e.g., Chemical Proteomics) B->D E Expression Profiling (e.g., RNA-Seq, Proteomics) C->E F Direct Target Engagement Assays (e.g., CETSA, SPR) D->F G Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) E->G H Functional Validation (e.g., Gene Knockdown/Knockout) F->H G->H

Caption: A generalized experimental workflow for identifying and validating off-target effects.

Detailed Experimental Protocols

Below are outlines of common experimental protocols that would be employed in such a workflow.

Table 1: Experimental Protocols for Off-Target Evaluation

ExperimentObjectiveMethodology Outline
Broad Panel Kinase Assay To identify off-target interactions with a wide range of kinases.1. The test compound is incubated with a panel of purified kinases (e.g., 96-well plate format).2. A suitable substrate and ATP (often radiolabeled) are added.3. Kinase activity is measured by quantifying substrate phosphorylation.4. Inhibition by the test compound is calculated relative to a control.
Cell Viability Assay To assess generalized cytotoxicity across different cell lines.1. Various cell lines are seeded in 96-well plates.2. Cells are treated with a concentration range of the test compound.3. After a set incubation period (e.g., 24, 48, 72 hours), a viability reagent (e.g., MTT, resazurin) is added.4. Absorbance or fluorescence is measured to determine the percentage of viable cells.
Affinity-Based Chemical Proteomics To identify direct protein binders of the compound in a cellular context.1. A chemical probe version of the compound (e.g., with a biotin tag) is synthesized.2. The probe is incubated with cell lysate or intact cells.3. Probe-protein complexes are captured using streptavidin beads.4. Bound proteins are eluted, digested, and identified by mass spectrometry.
RNA-Sequencing To determine global changes in gene expression following compound treatment.1. Cells are treated with the test compound or a vehicle control.2. RNA is extracted from the cells.3. mRNA is enriched, converted to cDNA, and sequenced.4. Differential gene expression analysis is performed to identify affected pathways.
Cellular Thermal Shift Assay (CETSA) To confirm direct target engagement in a cellular environment.1. Cells are treated with the test compound or vehicle.2. The cells are heated to a range of temperatures.3. Soluble protein is separated from aggregated protein by centrifugation.4. The amount of a specific protein remaining in the soluble fraction is quantified (e.g., by Western blot), with ligand binding typically increasing thermal stability.

Potential Pathways for Investigation for Nucleoside Analogs

Given that O2,5'-Anhydrothymidine is a nucleoside analog, several cellular pathways are of particular interest for off-target evaluation. Nucleoside analogs can potentially interfere with DNA and RNA synthesis, metabolism, and signaling pathways that are sensitive to the levels of nucleotide precursors.

Signaling_Pathways cluster_pathways Potential Off-Target Pathways for Nucleoside Analogs DNA_Rep DNA Replication & Repair Cell_Cycle Cell Cycle Checkpoints DNA_Rep->Cell_Cycle Apoptosis Apoptosis & Cell Death DNA_Rep->Apoptosis Innate_Immune Innate Immune Signaling (e.g., cGAS-STING) DNA_Rep->Innate_Immune RNA_Syn RNA Synthesis & Processing Nuc_Met Nucleotide Metabolism Nuc_Met->DNA_Rep Nuc_Met->RNA_Syn Cell_Cycle->Apoptosis Compound O2,5'-Anhydrothymidine (or other nucleoside analog) Compound->DNA_Rep Compound->RNA_Syn Compound->Nuc_Met

Caption: Potential cellular pathways susceptible to off-target effects of nucleoside analogs.

Conclusion

While direct experimental data on the off-target effects of O2,5'-Anhydrothymidine is not currently available in the public domain, the methodologies and conceptual frameworks presented here provide a robust guide for its evaluation. For any novel or under-characterized compound, a thorough investigation of off-target effects is not merely a supplementary exercise but a fundamental requirement for the generation of reliable scientific data and the advancement of safe therapeutic strategies. Researchers are encouraged to undertake and disseminate such studies to build a comprehensive understanding of the compounds used in cellular and preclinical research.

Statistical validation of experimental results involving O2,5/'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing experimental data for O2,5'-Anhydrothymidine is currently challenging due to the limited publicly available research. This guide, therefore, serves as a framework for the future evaluation of this compound, outlining the necessary experimental validation and data presentation required for a thorough comparison with potential alternatives.

Introduction

O2,5'-Anhydrothymidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. Its unique chemical structure, characterized by an ether linkage between the C2' and C5' positions of the ribose sugar, distinguishes it from the natural nucleoside thymidine. This structural modification is hypothesized to confer novel biological activities, making it a candidate for further investigation in drug development. This guide outlines the critical experimental data and validation necessary to objectively assess its performance against other therapeutic alternatives.

Comparative Performance Data

A rigorous evaluation of O2,5'-Anhydrothymidine necessitates direct comparison with established compounds under identical experimental conditions. The following tables present a template for the required quantitative data.

Table 1: In Vitro Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard Deviationp-value (vs. Control)
O2,5'-AnhydrothymidineMCF-7Data PendingData PendingData Pending
Doxorubicin (Control)MCF-7Data PendingData PendingData Pending
O2,5'-AnhydrothymidineA549Data PendingData PendingData Pending
Cisplatin (Control)A549Data PendingData PendingData Pending

Table 2: Antiviral Activity

CompoundVirusCell LineEC50 (µM)Standard Deviationp-value (vs. Control)
O2,5'-AnhydrothymidineHIV-1MT-4Data PendingData PendingData Pending
Zidovudine (AZT)HIV-1MT-4Data PendingData PendingData Pending
O2,5'-AnhydrothymidineHSV-1VeroData PendingData PendingData Pending
Acyclovir (Control)HSV-1VeroData PendingData PendingData Pending

Key Experimental Methodologies

The following protocols are essential for the statistical validation of O2,5'-Anhydrothymidine's biological activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of O2,5'-Anhydrothymidine or a control compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity
  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of O2,5'-Anhydrothymidine or a control drug mixed with 0.5% agarose.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques and calculate the half-maximal effective concentration (EC50).

Visualizing Experimental Workflows and Pathways

Clear visual representations of experimental processes and biological pathways are crucial for understanding the mechanism of action of O2,5'-Anhydrothymidine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_antiviral Antiviral Assays cell_culture Cell Line Culture (e.g., MCF-7, A549) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation (O2,5'-Anhydrothymidine & Controls) compound_prep->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis_ic50 IC50 Determination mtt_assay->data_analysis_ic50 host_cell_culture Host Cell Culture (e.g., MT-4, Vero) infection Infection of Host Cells host_cell_culture->infection virus_propagation Virus Stock Propagation virus_propagation->infection antiviral_treatment Treatment with Compounds infection->antiviral_treatment plaque_assay Plaque Reduction Assay antiviral_treatment->plaque_assay data_analysis_ec50 EC50 Determination plaque_assay->data_analysis_ec50

Caption: General workflow for in vitro cytotoxicity and antiviral testing.

Signaling_Pathway_Hypothesis O2_5_Anhydrothymidine O2,5'-Anhydrothymidine Cell_Membrane Cell Membrane O2_5_Anhydrothymidine->Cell_Membrane Uptake Cellular_Kinase Cellular Kinase Cell_Membrane->Cellular_Kinase Phosphorylation Triphosphate_Form Triphosphate Metabolite Cellular_Kinase->Triphosphate_Form DNA_Polymerase DNA Polymerase / Reverse Transcriptase Triphosphate_Form->DNA_Polymerase Inhibition Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Caption: Hypothesized mechanism of action for O2,5'-Anhydrothymidine.

Disclaimer: The data presented in the tables are placeholders and require population with results from rigorous, peer-reviewed experimental studies. The signaling pathway diagram represents a common hypothesis for nucleoside analogs and needs to be validated specifically for O2,5'-Anhydrothymidine. As more research becomes available, this guide will be updated to reflect the current state of knowledge.

Comparing the pharmacokinetic profiles of O2,5/'-Anhydrothymidine and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of 2,5'-Anhydrothymidine and its analogues. Due to a lack of publicly available experimental pharmacokinetic data for 2,5'-Anhydrothymidine, this document focuses on a comparative analysis of well-characterized thymidine analogues, Zidovudine (AZT) and Alovudine (3'-fluoro-3'-deoxythymidine), and includes in silico predictions for 2,5'-Anhydrothymidine and its 3'-azido analogue to offer a predictive comparison.

Introduction to 2,5'-Anhydrothymidine and its Analogues

2,5'-Anhydrothymidine is a conformationally restricted analogue of thymidine. Such modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent nucleoside. While these analogues are of interest for their potential antiviral and anticancer activities, comprehensive in vivo studies detailing their absorption, distribution, metabolism, and excretion (ADME) are limited in publicly accessible literature. This guide aims to provide a comparative framework using available data from closely related and clinically relevant thymidine analogues.

In Silico ADME Predictions

In the absence of experimental data, in silico models provide valuable predictions of the ADME properties of drug candidates.[1][2][3] These computational tools analyze a molecule's structure to forecast its pharmacokinetic behavior. Below is a summary of predicted ADME properties for 2,5'-Anhydrothymidine, its 3'-azido analogue (a derivative of Zidovudine), and the comparator compounds, Zidovudine and Alovudine.

Table 1: Predicted ADME Properties of 2,5'-Anhydrothymidine and Comparator Analogues

Property2,5'-Anhydrothymidine2,5'-Anhydro-3'-azido-3'-deoxythymidineZidovudine (AZT)Alovudine (FLT)
Molecular Weight 224.22 g/mol 265.23 g/mol 267.24 g/mol 244.22 g/mol
LogP (Lipophilicity) LowLow-ModerateLow-ModerateLow
Aqueous Solubility HighHighModerateHigh
Intestinal Absorption Likely HighLikely HighGood (60-70% Bioavailability)[4][5]Variable (21-95% Bioavailability)[6]
Blood-Brain Barrier Permeation UnlikelyUnlikelyYes (CSF:Plasma ratio ~0.5)[4]Yes (CSF:Plasma ratio ~0.15)[6]
P-glycoprotein Substrate Likely NoLikely NoYes[7]Predicted No
CYP450 Inhibition Unlikely to be a potent inhibitorUnlikely to be a potent inhibitorNot a major substrate or inhibitor[8]Not extensively metabolized by CYPs
Renal Excretion Likely primary routeLikely primary routeYes (major)[8]Yes (major)

Note: The predictions for 2,5'-Anhydrothymidine and its analogue are based on general structure-activity relationships for nucleoside analogues and have not been experimentally verified.

Experimental Pharmacokinetic Data of Comparator Analogues

Zidovudine (AZT) and Alovudine are well-studied thymidine analogues with extensive clinical and preclinical data. Their pharmacokinetic parameters provide a benchmark for what might be expected from other thymidine derivatives.

Table 2: Experimental Pharmacokinetic Parameters of Zidovudine and Alovudine in Humans

ParameterZidovudine (AZT)Alovudine (FLT)
Bioavailability (Oral) 60-70%[4]21-95% (highly variable)[6]
Half-life (t½) ~1.1 hours[4]0.58 - 1.4 hours[6]
Volume of Distribution (Vd) 1.6 L/kg[4]Not specified in available results
Protein Binding 34-38%[4]Not specified in available results
Major Clearance Route Hepatic glucuronidation and renal excretion[8][9]Primarily renal excretion[6]
Major Metabolite 3'-azido-3'-deoxy-5'-O-glucuronyl-thymidine (GZDV)[7][10]Glucuronide conjugate[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

The following is a generalized protocol for determining the pharmacokinetic profile of a novel thymidine analogue, based on common practices for preclinical studies.[11][12]

Objective: To determine the pharmacokinetic parameters (bioavailability, half-life, clearance, volume of distribution) of a test compound after intravenous and oral administration in rats.

Materials:

  • Test compound (e.g., 2,5'-Anhydrothymidine)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare the test compound in the appropriate vehicle at the desired concentrations for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group (n=3-5 rats): Administer a single bolus dose of the test compound via the tail vein.

    • PO Group (n=3-5 rats): Administer a single dose of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and for the PO group, Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Bioavailability (F%).

Visualizations

Experimental Workflow

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis acclimatization Animal Acclimatization dose_prep Dose Preparation acclimatization->dose_prep dosing_iv Intravenous Dosing dose_prep->dosing_iv dosing_po Oral Dosing dose_prep->dosing_po sampling Blood Sampling dosing_iv->sampling dosing_po->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Final Report pk_analysis->report

Caption: General workflow for a preclinical pharmacokinetic study.

Metabolic Pathways of Zidovudine (AZT)

G cluster_activation Intracellular Activation cluster_inactivation Systemic Inactivation AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase GZDV GZDV (Glucuronide) AZT->GZDV UGT2B7 AMT AMT (Amino Metabolite) AZT->AMT CYP450s AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP NDP Kinase inhibition Inhibition of HIV Reverse Transcriptase AZT_TP->inhibition termination DNA Chain Termination AZT_TP->termination

Caption: Major metabolic pathways of Zidovudine (AZT).[7][8][10]

Conclusion

References

Navigating the Analytical Crossroads: A Guide to Cross-Validation of Methods for O2,5'-Anhydrothymidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the quantification of small molecules in biological fluids.

This guide outlines the typical experimental protocols for both HPLC-UV and LC-MS/MS, presents a structured approach to method validation, and introduces a framework for the cross-validation of these methods to ensure consistency and reliability of results.

Comparative Overview of Analytical Methods

Once analytical methods are developed and validated, a direct comparison of their performance characteristics is crucial for selecting the most suitable method for a given application. The following table provides a template for summarizing the quantitative data from such a validation.

Parameter HPLC-UV LC-MS/MS Immunoassay (Hypothetical)
Linearity (R²) > 0.99> 0.99> 0.98
Lower Limit of Quantification (LLOQ) Report in ng/mL or µMReport in ng/mL or µMReport in ng/mL or µM
Upper Limit of Quantification (ULOQ) Report in ng/mL or µMReport in ng/mL or µMReport in ng/mL or µM
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±20% (±25% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 20% (≤ 25% at LLOQ)
Matrix Effect Not directly measuredAssess ion suppression/enhancementAssess interference from matrix components
Selectivity/Specificity Assess peak purity and separation from interferencesMonitor specific MRM transitions to minimize interferenceAssess cross-reactivity with structurally related compounds
Recovery (%) Report extraction efficiencyReport extraction efficiencyReport extraction efficiency

Experimental Protocols: A Blueprint for Method Development

The following sections detail generalized experimental protocols for the development of HPLC-UV and LC-MS/MS methods for O2,5'-Anhydrothymidine quantification. These should be optimized and validated for the specific biological matrix of interest.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of analytes that possess a UV chromophore.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or other biological fluid, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Inject 10-20 µL of the reconstituted sample.

  • UV Detection: Monitor the absorbance at a wavelength that provides maximal response for O2,5'-Anhydrothymidine (a UV scan of a standard solution is required to determine the optimal wavelength).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.

1. Sample Preparation:

  • The sample preparation protocol can be similar to that for HPLC-UV (protein precipitation). Alternatively, for cleaner samples and improved sensitivity, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.

2. LC Conditions:

  • Column: A C18 or similar reversed-phase column with smaller dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size) is often used for faster analysis and better sensitivity.

  • Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous buffer with an organic modifier is used.

  • Flow Rate: A lower flow rate (e.g., 0.3-0.5 mL/min) is typical for narrower bore columns.

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.

  • Precursor and Product Ions: The instrument is tuned to detect the specific mass-to-charge ratio (m/z) of the O2,5'-Anhydrothymidine parent ion (precursor ion). This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This transition is highly specific to the analyte.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transition for O2,5'-Anhydrothymidine and the internal standard are monitored in MRM mode for quantification.

Visualizing the Path to Reliable Data

The following diagrams illustrate the logical flow of developing and cross-validating analytical methods.

CrossValidationWorkflow cluster_MethodA Method A Development & Validation (e.g., HPLC-UV) cluster_MethodB Method B Development & Validation (e.g., LC-MS/MS) A_Dev Method Development A_Val Method Validation A_Dev->A_Val CrossVal Cross-Validation (Analysis of the same sample set by both methods) A_Val->CrossVal B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Val->CrossVal Stats Statistical Analysis (e.g., Bland-Altman plot, correlation) CrossVal->Stats Report Final Report & Method Selection Stats->Report SignalingPathwayExample Analyte O2,5'-Anhydrothymidine in Biological Matrix Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Analyte->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Detection Separation->Detection UV UV Detector Detection->UV Method A MSMS Tandem Mass Spectrometer Detection->MSMS Method B Data Data Acquisition & Processing UV->Data MSMS->Data

Safety Operating Guide

Proper Disposal of O2,5'-Anhydrothymidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of O2,5'-Anhydrothymidine, ensuring the safety of laboratory personnel and environmental compliance.

This document provides comprehensive, step-by-step procedures for the proper disposal of O2,5'-Anhydrothymidine, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for O2,5'-Anhydrothymidine, these guidelines are formulated based on the safety protocols for structurally analogous compounds and established best practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle O2,5'-Anhydrothymidine with appropriate safety measures. Based on data from related anhydrothymidine compounds, this substance should be treated as a hazardous chemical.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): All personnel must wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling the compound.

  • Ventilation: To prevent the inhalation of potentially harmful dust or aerosols, all handling should be conducted within a certified chemical fume hood.

  • Avoid Direct Contact: Rigorous measures should be taken to prevent contact with skin, eyes, and clothing. In the event of accidental contact, the affected area should be rinsed immediately and thoroughly with water.

  • Ingestion Hazard: O2,5'-Anhydrothymidine is presumed to be harmful if swallowed.

Step-by-Step Disposal Protocol

The disposal of O2,5'-Anhydrothymidine must adhere to institutional and regulatory standards for hazardous waste. Under no circumstances should this chemical be disposed of via standard laboratory drains or in regular solid waste receptacles.

  • Waste Classification: O2,5'-Anhydrothymidine and any materials contaminated with it must be classified and handled as hazardous chemical waste. Environmental release must be strictly avoided.

  • Waste Collection: A dedicated, chemically compatible, and clearly labeled hazardous waste container must be used for collection. The label should prominently display "Hazardous Waste" and the full chemical name, "O2,5'-Anhydrothymidine." All contaminated items, such as weighing paper, pipette tips, and gloves, should be placed in this container.

  • Secure Storage: The sealed waste container should be stored in a designated and secure satellite accumulation area within the laboratory. This area must be well-ventilated and segregated from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Disposal of such chemicals is typically conducted by a licensed facility through methods such as controlled incineration.

  • Decontamination of Empty Containers: Any container that has held O2,5'-Anhydrothymidine must be decontaminated before it can be considered for recycling or disposal as non-hazardous waste. The container should be triple-rinsed with a suitable solvent. The first rinsate is considered hazardous and must be collected and disposed of as hazardous waste. Subsequent rinsates should be managed in accordance with your institution's specific guidelines.

Summary of Potential Hazards

The following table outlines the potential hazards associated with anhydrothymidine compounds, based on data from structurally similar molecules.

Hazard CategoryPotential Hazard Description
Acute Oral Toxicity Harmful if ingested.
Skin Irritation May cause irritation upon skin contact.
Eye Irritation Can cause serious eye irritation.
Respiratory Irritation Inhalation of dust or aerosols may lead to respiratory irritation.

Disposal Process Workflow

The diagram below provides a visual representation of the logical steps for the safe and compliant disposal of O2,5'-Anhydrothymidine.

start Identify O2,5'-Anhydrothymidine as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_solution Collect Aqueous Waste Solutions container->collect_solution seal Securely Seal the Container collect_solid->seal collect_solution->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Logical workflow for the proper disposal of O2,5'-Anhydrothymidine.

Disclaimer: This guidance is based on general laboratory safety principles and information from related chemical compounds. It is essential to consult your institution's specific chemical hygiene plan and to contact your Environmental Health and Safety office for definitive procedures regarding hazardous waste disposal.

Essential Safety and Operational Guide for Handling O2,5'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Handling Procedures, and Disposal Plans for O2,5'-Anhydrothymidine.

This guide provides critical safety and logistical information for the proper handling and disposal of O2,5'-Anhydrothymidine, a nucleoside analog used in various research and development applications. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

O2,5'-Anhydrothymidine and similar nucleoside analogs may present several health hazards. Based on available safety data for related compounds, researchers should assume this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesChemical-resistant, disposableTo prevent skin contact and absorption.[1]
Eye Protection Safety GogglesChemical splash-proofTo protect eyes from dust particles and splashes.[1]
Body Protection Laboratory CoatStandard, full-lengthTo protect skin and personal clothing from contamination.[1]
Respiratory Protection N95 Respirator or higherIf handling outside of a fume hood or if aerosolization is possibleTo prevent inhalation of fine particles.[1]

Always consult the specific Safety Data Sheet (SDS) for O2,5'-Anhydrothymidine provided by the supplier for the most accurate and up-to-date information.

Operational Plan: A Step-by-Step Handling Protocol

Pre-Experiment Preparations
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for O2,5'-Anhydrothymidine.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare the Work Area: Ensure that the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Experimental Workflow: Preparing a Stock Solution

The following is a generalized procedure for preparing a stock solution of O2,5'-Anhydrothymidine. Adjust quantities and concentrations as required by your specific experimental protocol.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

    • Use an analytical balance to accurately weigh the desired amount of O2,5'-Anhydrothymidine powder onto weighing paper.

    • Carefully transfer the powder to an appropriate container (e.g., a conical tube or vial).

  • Solubilization:

    • Add the desired solvent (e.g., DMSO, water) to the container with the O2,5'-Anhydrothymidine powder.

    • Securely cap the container.

    • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if the specific protocol allows.

  • Use in Experiment:

    • Once the stock solution is prepared, it can be used in your experimental setup. Always handle the solution within the fume hood.

Post-Experiment Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate doff Doff PPE decontaminate->doff wash Wash Hands doff->wash Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal solid_waste Solid Waste (gloves, tubes, etc.) solid_container Labeled Solid Hazardous Waste solid_waste->solid_container liquid_waste Liquid Waste (unused solutions) liquid_container Labeled Liquid Hazardous Waste liquid_waste->liquid_container disposal_service Licensed Chemical Waste Disposal solid_container->disposal_service liquid_container->disposal_service

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.